Product packaging for 2,3-Dihydro-1H-indole-4-carboxylic acid(Cat. No.:CAS No. 175647-03-7)

2,3-Dihydro-1H-indole-4-carboxylic acid

Cat. No.: B061538
CAS No.: 175647-03-7
M. Wt: 163.17 g/mol
InChI Key: FCSKCVIVEMHMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dihydro-1H-indole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B061538 2,3-Dihydro-1H-indole-4-carboxylic acid CAS No. 175647-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSKCVIVEMHMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621138
Record name 2,3-Dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175647-03-7
Record name 2,3-Dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-indole-4-carboxylic acid (also known as indoline-4-carboxylic acid), a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its applications as a key intermediate in the synthesis of pharmacologically active agents. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The partial reduction of the indole ring to a 2,3-dihydroindole (indoline) system offers a three-dimensional structural variation while retaining key pharmacophoric features. This compound, in particular, has emerged as a valuable synthetic intermediate. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid on a conformationally flexible bicyclic core, makes it an attractive starting material for the synthesis of diverse compound libraries targeting a range of biological endpoints, particularly in the realm of neuroprotective agents.[2]

Chemical Identity and Physicochemical Properties

IUPAC Name and CAS Number
  • IUPAC Name: this compound

  • Synonyms: Indoline-4-carboxylic acid

  • CAS Number: 175647-03-7

Physicochemical Properties

Experimental data for this compound is not widely published. However, based on the properties of related indole carboxylic acids and general principles, the following properties can be anticipated. The carboxylic acid functional group is expected to increase the melting point and aqueous solubility at physiological pH compared to the parent indoline scaffold.[3]

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₉H₉NO₂Calculated
Molecular Weight 163.17 g/mol Calculated
Appearance Off-white to light brown solidAnalogy to similar compounds
Melting Point >200 °CBased on related indole carboxylic acids
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in non-polar solvents. Expected to be soluble in aqueous base.General properties of carboxylic acids[3]
pKa ~4-5 (for the carboxylic acid)Typical range for benzoic acid derivatives

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of the corresponding indole, indole-4-carboxylic acid. A general and reliable method involves the use of sodium borohydride in a carboxylic acid medium, which serves as both the reducing agent activator and the solvent.[4]

Synthetic Workflow

Synthesis_Workflow Indole4CA Indole-4-carboxylic acid Reduction Reduction (NaBH4, Acetic Acid) Indole4CA->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct 2,3-Dihydro-1H-indole- 4-carboxylic acid Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Indole-4-carboxylic Acid

This protocol is based on established methods for the reduction of indoles.[2][4]

Materials:

  • Indole-4-carboxylic acid

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-4-carboxylic acid (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the dihydropyrrole ring. The chemical shifts and coupling patterns will be distinct from the starting indole.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the presence of aliphatic carbons corresponding to C2 and C3 of the indoline ring, in addition to the aromatic and carboxyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound (m/z = 164.07 [M+H]⁺ or 162.05 [M-H]⁻).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a typical starting point for method development.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The indoline core is a key feature in a number of biologically active compounds.

Precursor for Neuroprotective Agents

The 2,3-dihydroindole nucleus is a scaffold for compounds with neuroprotective and antioxidant properties. This makes this compound a valuable starting material for the synthesis of novel melatonin analogues and other compounds targeting neurological disorders.[2]

Role as a Synthetic Intermediate

The carboxylic acid and the secondary amine functionalities of this compound provide two reactive handles for further chemical modifications. The carboxylic acid can be converted to esters, amides, or other functional groups, while the amine can be acylated, alkylated, or used in cyclization reactions. This allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Logical Flow of Application in Drug Discovery

Drug_Discovery_Flow Start 2,3-Dihydro-1H-indole- 4-carboxylic acid AmideCoupling Amide Coupling Start->AmideCoupling N_Alkylation N-Alkylation / N-Arylation Start->N_Alkylation Library Diverse Compound Library AmideCoupling->Library N_Alkylation->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit LeadOp Lead Optimization Hit->LeadOp Candidate Drug Candidate LeadOp->Candidate

Caption: Utilization of this compound in a typical drug discovery cascade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of neuroscience. Its straightforward synthesis from readily available starting materials and its bifunctional nature make it an important tool for medicinal chemists. This guide provides the foundational knowledge for the synthesis, characterization, and application of this important chemical entity.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-4-carboxylic acid, also known as indoline-4-carboxylic acid, is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its rigid, bicyclic scaffold, composed of a fused benzene and pyrrolidine ring, provides a valuable framework for the design of novel therapeutic agents. The carboxylic acid functionality at the 4-position offers a key site for chemical modification and interaction with biological targets. Indoline derivatives have demonstrated a wide range of pharmacological activities, making a thorough understanding of their fundamental physicochemical properties essential for their successful application in the synthesis of new chemical entities.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In light of the limited availability of direct experimental data for this specific molecule, this document also serves as a practical manual, offering detailed, field-proven experimental protocols for the determination of its key characteristics. This dual approach is designed to empower researchers to both understand the foundational properties of this compound and to confidently generate reliable experimental data where it is currently lacking.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some basic properties are established, several key experimental values have not been widely reported in the scientific literature.

PropertyValueSource
Chemical Structure Chemical structure of this compound
CAS Number 175647-03-7
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Melting Point Not available[3]
Boiling Point Not available[3]
pKa Not available
Solubility Not available[3]

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The methodologies are selected for their reliability and common usage in research and industrial settings.

Melting Point Determination: Capillary Method

The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind sample to a fine powder B Pack powder into a capillary tube (1-2 mm height) A->B C Seal one end of the capillary tube B->C D Place capillary in melting point apparatus C->D Insert into apparatus E Heat slowly (1-2°C/min) near expected melting point D->E F Record temperature at which melting begins (T1) E->F G Record temperature at which sample is completely liquid (T2) F->G H Report melting point as a range (T1 - T2) G->H Analyze results I Repeat for a total of three measurements H->I J Calculate the average melting point range I->J

Caption: Workflow for Melting Point Determination.

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.[4]

    • Take a capillary tube and seal one end by heating it in the flame of a Bunsen burner.[5]

    • Press the open end of the capillary tube into the powdered sample, tapping gently to pack the solid to a height of 1-2 mm.[5]

  • Measurement:

    • Place the packed capillary tube into the sample holder of a melting point apparatus.[6]

    • Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (a preliminary rapid determination can be performed to find an approximate value).

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[6]

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[6]

  • Data Analysis:

    • The melting point is reported as the range between the two recorded temperatures.

    • Perform at least two additional measurements to ensure reproducibility.

Causality Behind Experimental Choices:

  • A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.

  • Using a small, tightly packed sample ensures uniform heat transfer throughout the solid.[7]

Acidity Constant (pKa) Determination: Potentiometric Titration

The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter in drug development as it influences the charge state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for determining pKa values.[8]

pKaDetermination cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers B Prepare a solution of the compound of known concentration A->B C Prepare a standardized titrant (e.g., 0.1 M NaOH) B->C D Add small increments of titrant to the sample solution C->D Begin titration E Record pH after each addition, allowing for stabilization D->E F Continue titration past the equivalence point E->F G Plot pH vs. volume of titrant added F->G Analyze data H Determine the equivalence point (inflection point) G->H I Determine the pH at the half-equivalence point H->I J pH at half-equivalence point = pKa I->J

Caption: Workflow for pKa Determination via Potentiometric Titration.

  • Preparation:

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[9]

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M). A co-solvent such as methanol or ethanol may be used if the compound has low aqueous solubility, but the pKa value will be for that specific solvent system.[8]

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).[10]

  • Titration:

    • Place a known volume of the sample solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.[11]

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[9]

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the titration curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) against the volume.

    • The volume of titrant at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[3]

    • Perform the titration in triplicate to ensure accuracy.[9]

Causality Behind Experimental Choices:

  • Using CO₂-free water is important because dissolved carbon dioxide can form carbonic acid, which would interfere with the titration of the sample acid.

  • Allowing the pH to stabilize after each addition of titrant is crucial for obtaining an accurate titration curve, as the acid-base reaction needs time to reach equilibrium.[9]

Solubility Determination: UV-Vis Spectrophotometry

Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability. For compounds with a UV-active chromophore, such as the indole nucleus, UV-Vis spectrophotometry provides a sensitive method for determining solubility.[8]

SolubilityDetermination cluster_calibration Calibration Curve cluster_saturation Sample Saturation cluster_measurement Measurement & Analysis A Prepare a series of standard solutions of known concentrations B Measure the absorbance of each standard at λmax A->B C Plot absorbance vs. concentration to create a calibration curve B->C I Use the calibration curve to determine the concentration C->I Interpolate D Add excess solid to the desired solvent E Equilibrate the suspension (e.g., shake at constant temperature) D->E F Filter or centrifuge to remove undissolved solid E->F G Dilute the saturated supernatant if necessary F->G Prepare for measurement H Measure the absorbance of the diluted solution at λmax G->H H->I J Calculate the original solubility I->J

Caption: Workflow for Solubility Determination using UV-Vis Spectrophotometry.

  • Preparation of a Calibration Curve:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across the UV-Vis spectrum.[12]

    • Prepare a series of standard solutions of the compound in the solvent of interest with accurately known concentrations.[13]

    • Measure the absorbance of each standard solution at the λmax.[13]

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Sample Preparation and Measurement:

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed container.[12]

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

    • Separate the undissolved solid from the saturated solution by filtration (using a filter that does not adsorb the compound) or centrifugation.[12]

    • Carefully take an aliquot of the clear saturated supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.[12]

  • Data Analysis:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.

Causality Behind Experimental Choices:

  • Equilibrating the sample for an extended period ensures that the solution is truly saturated and the measured solubility is the thermodynamic solubility.[12]

  • The use of a calibration curve is essential for converting the measured absorbance, which is a relative value, into an absolute concentration.[13]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[14]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydropyrrole ring, the N-H proton, and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found far downfield, often above 10 ppm.[15]

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.[16]

Protocol Outline:

  • Dissolve 5-10 mg of the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[17]

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.[18]

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are:

  • O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[19]

  • C=O stretch: A strong, sharp absorption between 1760-1690 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[19]

  • C-O stretch: A band in the 1320-1210 cm⁻¹ region.[19]

  • N-H stretch: A moderate absorption around 3400-3300 cm⁻¹ for the secondary amine in the indoline ring.

Protocol Outline:

  • Prepare the sample, typically as a KBr pellet or a thin film.

  • Obtain the IR spectrum using an FTIR spectrometer.[20]

  • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.[21]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[22]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (163.17 g/mol ).

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[15]

Protocol Outline:

  • Dissolve a small amount of the sample in a suitable volatile solvent.[23]

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.[24]

  • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.[25]

Chemical Stability and Reactivity

The indoline core is generally stable, but can be susceptible to oxidation to the corresponding indole, especially in the presence of oxidizing agents or under certain catalytic conditions.[26] The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The reactivity of the aromatic ring is influenced by the electron-donating nature of the nitrogen atom, making it susceptible to electrophilic substitution. The stability of the compound under various conditions (e.g., pH, light, temperature) should be assessed using stability-indicating methods, such as HPLC, to determine its shelf-life and appropriate storage conditions.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Carboxylic acid derivatives of indoles have been investigated for a variety of therapeutic applications, including as anticancer agents and as ligands for dopamine receptors.[27][28] The ability to functionalize both the carboxylic acid group and the nitrogen atom allows for the creation of diverse chemical libraries for high-throughput screening.

Conclusion

This technical guide has provided a comprehensive overview of the known physicochemical properties of this compound and, more importantly, has detailed the experimental protocols necessary for the determination of its key characteristics. For researchers and drug development professionals working with this and related compounds, the ability to generate high-quality, reliable data is paramount. The methodologies and workflows presented herein are intended to serve as a practical resource to facilitate the thorough characterization of this important synthetic building block, thereby enabling its effective application in the advancement of chemical and pharmaceutical research.

References

Synthesis and characterization of 2,3-Dihydro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydro-1H-indole-4-carboxylic Acid

Abstract

2,3-Dihydro-1H-indole, commonly known as indoline, is a privileged scaffold in medicinal chemistry. The introduction of a carboxylic acid moiety at the 4-position creates this compound, a versatile building block for the synthesis of complex pharmaceutical agents and bioactive molecules. This guide provides a comprehensive overview of a primary synthetic route to this valuable compound, detailing not just the procedural steps but the underlying chemical principles. We present a robust experimental protocol, a full suite of characterization techniques for structural verification and purity assessment, and a discussion of the compound's significance in modern drug discovery.

Introduction: The Significance of the Indoline-4-Carboxylic Acid Scaffold

The indoline ring system is a core component of numerous natural products and synthetic drugs, valued for its rigid, three-dimensional structure and its ability to engage in various biological interactions. The addition of a carboxylic acid group, a key pharmacophoric element, enhances the molecule's potential for forming critical hydrogen bonds and salt bridges with biological targets.[1][2] The carboxylic acid moiety is present in over 450 marketed drugs, highlighting its importance.[1][2]

Indole-based compounds, the aromatic precursors to indolines, are widely used as intermediates in pharmaceutical development, particularly in the design of agents targeting neurological disorders and as enzyme inhibitors.[3] The reduction of the indole C2-C3 double bond to form the indoline structure alters the geometry and electronic properties of the molecule, providing a distinct vector for substituent placement and enabling exploration of new chemical space. This guide focuses on the synthesis of the 4-carboxylic acid derivative, a key intermediate for creating novel therapeutic candidates.

Strategic Approach to Synthesis: From Indole to Indoline

The most direct and widely employed strategy for the synthesis of indolines is the reduction of the corresponding indole derivative.[4][5] Catalytic hydrogenation stands out as an efficient, clean, and scalable method for this transformation. The choice of catalyst and reaction conditions is paramount to ensure selective reduction of the pyrrole ring's double bond without affecting the benzene ring or the carboxylic acid group.

Core Synthetic Pathway: Catalytic Hydrogenation

The conversion of Indole-4-carboxylic acid to this compound is achieved via heterogeneous catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the C2-C3 double bond in the presence of a metal catalyst.

Causality Behind Experimental Design:

  • Catalyst Selection: Precious metal catalysts such as Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C) are highly effective for indole reduction.[6][7] Pd/C is often preferred due to its excellent activity, selectivity, and cost-effectiveness. The solid carbon support allows for easy removal of the catalyst from the reaction mixture by simple filtration, simplifying the purification process.[8]

  • Hydrogen Source & Pressure: Molecular hydrogen (H₂) is the ideal reductant as the only byproduct is water (from the reduction of the carboxylic acid, if it were to occur, which is avoided under these conditions). Applying moderate to high pressure (e.g., 3-60 bar) increases the concentration of dissolved hydrogen in the solvent, thereby accelerating the reaction rate.[9][10]

  • Solvent Choice: Solvents like methanol, ethanol, or acetic acid are commonly used. They are capable of dissolving the starting material and are stable under hydrogenation conditions. Acetic acid can be particularly beneficial as it can help maintain the catalyst's activity and protonate the indole nitrogen, which may facilitate the reduction.

The overall synthetic workflow is depicted in the diagram below.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Characterization & QC Start Indole-4-carboxylic acid Reaction Catalytic Hydrogenation (H₂, Pd/C, Solvent) Start->Reaction Reagents Filter Catalyst Filtration Reaction->Filter Concentrate Solvent Evaporation Filter->Concentrate Purify Recrystallization Concentrate->Purify Product 2,3-Dihydro-1H-indole- 4-carboxylic acid Purify->Product Pure Product NMR NMR ('H, 'C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS HPLC Purity (HPLC) Product->HPLC

Caption: Overall workflow for synthesis and validation.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for indole hydrogenation. Researchers should perform their own risk assessment and optimization.

Objective: To synthesize this compound via catalytic hydrogenation of Indole-4-carboxylic acid.

Materials:

  • Indole-4-carboxylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol % Pd)

  • Methanol (or Glacial Acetic Acid), reaction grade

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Celite®

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Charge the high-pressure reaction vessel with Indole-4-carboxylic acid (e.g., 5.0 g) and a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add the 10% Pd/C catalyst (e.g., 0.5 g). Rationale: The wet catalyst is used to mitigate its pyrophoric nature. The inert atmosphere prevents premature reaction with air.

  • Solvent Addition: Add the solvent (e.g., 100 mL of methanol) to the vessel. Seal the vessel securely.

  • Inerting: Purge the vessel with the inert gas 3-5 times to remove all oxygen. Then, purge the vessel with hydrogen gas 3-5 times. Rationale: Removing all oxygen is critical for safety to prevent the formation of an explosive H₂/O₂ mixture in the presence of a catalyst.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or ~3.5 bar). Begin vigorous stirring and heat to the target temperature (e.g., 50 °C) if necessary. Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC.[10] The reaction is typically complete within 4-24 hours.

  • Reaction Quench & Filtration: After completion, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10] Rationale: Celite prevents the fine catalyst particles from clogging the filter paper. Wash the filter cake with small portions of the reaction solvent (e.g., 2 x 20 mL methanol) to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[11]

Characterization and Structural Elucidation

Confirming the identity and purity of the final compound is a critical step. A combination of spectroscopic techniques provides unambiguous structural evidence.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound Proposed Structure C₉H₉NO₂ H_NMR ¹H NMR (Proton Environment & Connectivity) Compound->H_NMR Confirms H count & positions C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR Confirms C count & types IR FT-IR (Functional Groups) Compound->IR Confirms -COOH, -NH & C-H bonds MS MS (Molecular Weight & Formula) Compound->MS Confirms MW = 163.17

Caption: Logic of spectroscopic structure validation.
Physical Properties

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance Off-white to pale yellow solid
CAS Number 90924-45-1 (for the parent indoline)
NMR Spectroscopy

The most definitive evidence for the reduction of the indole ring comes from NMR spectroscopy. The disappearance of the characteristic C2-H and C3-H signals of the indole and the appearance of two new aliphatic methylene (CH₂) signals are key indicators.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5 br s 1H H OOC- The carboxylic acid proton is highly deshielded and often appears as a broad singlet.[12]
~7.5-7.6 d 1H Ar-H Aromatic proton ortho to the carboxylic acid.
~7.1-7.2 t 1H Ar-H Aromatic proton para to the carboxylic acid.
~6.6-6.7 d 1H Ar-H Aromatic proton ortho to the nitrogen.
~5.5-6.0 br s 1H N-H The amine proton signal can be broad.
~3.5-3.6 t 2H C(H ₂)-N Methylene protons adjacent to the nitrogen at the C2 position.

| ~3.0-3.1 | t | 2H | Ar-C(H ₂) | Methylene protons adjacent to the aromatic ring at the C3 position. |

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm) Assignment
~170 C =O
~150 Ar-C -N
~130 Ar-C -COOH
~128 Ar-C H
~125 Ar-C -C3
~115 Ar-C H
~108 Ar-C H
~48 C 2-N

| ~29 | C 3-Ar |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Expected Characteristic IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3300-3400 Medium N-H stretch Characteristic of the secondary amine in the indoline ring.[13]
2500-3300 Broad, Strong O-H stretch The very broad signal is due to hydrogen bonding in the carboxylic acid dimer.[14][15][16]
~1680-1710 Strong, Sharp C=O stretch Carbonyl stretch of the carboxylic acid, conjugated with the aromatic ring.[14][15]

| ~1210-1320 | Strong | C-O stretch | Associated with the carboxylic acid group.[14] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Expected Molecular Ion (M⁺): m/z = 163 (for [M+H]⁺ in ESI+)

  • High-Resolution MS (HRMS): Calculated for C₉H₁₀NO₂ [M+H]⁺: 164.0601; Found: 164.060x.

  • Key Fragmentation: A prominent fragment would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment ion at m/z = 118, corresponding to the indoline cation.

Conclusion and Future Outlook

This guide outlines a reliable and straightforward synthesis of this compound via catalytic hydrogenation. The detailed protocol and comprehensive characterization data provide a solid foundation for researchers to produce and validate this important chemical building block. The structural features of this molecule—a constrained bicyclic amine coupled with a versatile carboxylic acid handle—make it an exceptionally valuable starting point for the development of novel small-molecule therapeutics. Its application in constructing libraries of compounds for high-throughput screening or for targeted synthesis in drug discovery programs will continue to be an area of active and fruitful research.[17]

References

A Technical Guide to the Retrosynthetic Analysis of the 2,3-Dihydro-1H-indole-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The strategic incorporation of a carboxylic acid group at the 4-position further enhances its utility as a versatile building block for the synthesis of novel therapeutic agents. This guide provides an in-depth retrosynthetic analysis of 2,3-dihydro-1H-indole-4-carboxylic acid, exploring key disconnections and outlining scientifically robust synthetic strategies.

Introduction: The Significance of the Indoline-4-Carboxylic Acid Core

The indoline ring system, a saturated analog of indole, offers a three-dimensional architecture that is often desirable for optimizing ligand-receptor interactions. The carboxylic acid functionality at the C4 position provides a handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles.

Retrosynthetic Analysis: Deconstructing the Target Scaffold

A logical retrosynthetic analysis of this compound reveals several strategic disconnections. These approaches primarily focus on either the formation of the heterocyclic ring or the introduction of the carboxylic acid functionality at a late stage.

G cluster_disconnections Key Disconnections cluster_precursors1 Precursors from Strategy 1 cluster_precursors2 Precursors from Strategy 2 cluster_precursors3 Precursors from Strategy 3 target This compound disconnection1 C-N Bond Formation (Indoline Ring Closure) target->disconnection1 Strategy 1 disconnection2 C-C Bond Formation (Carboxylic Acid Introduction) target->disconnection2 Strategy 2 disconnection3 Reduction of Indole target->disconnection3 Strategy 3 precursor1a Substituted o-Nitro- or o-Amino-phenylacetic acid derivative disconnection1->precursor1a precursor2a N-Protected Indoline disconnection2->precursor2a precursor3a Indole-4-carboxylic acid disconnection3->precursor3a

Figure 1: Primary retrosynthetic disconnections for the this compound scaffold.

The three primary retrosynthetic strategies are:

  • Formation of the Indoline Ring: This involves the cyclization of a suitably substituted benzene derivative. Key approaches include reductive cyclization of nitro compounds and intramolecular Heck reactions.

  • C4-Functionalization of a Pre-formed Indoline Core: This strategy relies on the introduction of the carboxylic acid group onto an existing indoline scaffold, for example, via ortho-lithiation.

  • Reduction of the Corresponding Indole: This is a straightforward approach that involves the synthesis of indole-4-carboxylic acid followed by the reduction of the pyrrole ring.

Synthetic Strategy 1: Construction of the Indoline Ring

This strategy is one of the most common and versatile approaches to substituted indolines.

Reductive Cyclization of a Substituted Nitroarene

A powerful method for constructing the indoline ring is the reductive cyclization of a substituted o-nitrotoluene derivative. This can be achieved through a multi-step sequence starting from readily available materials.

A well-documented route commences with methyl 2-methyl-3-nitrobenzoate.[1] This starting material undergoes bromination, followed by the formation of a phosphonium ylide and a subsequent Wittig reaction to introduce the vinyl group. The resulting 2-ethenyl-3-nitrobenzoate is then cyclized under palladium catalysis to form the indole ring, which can be subsequently reduced.

G start Methyl 2-methyl-3-nitrobenzoate step1 Bromination (NBS, AIBN) start->step1 intermediate1 Methyl 2-(bromomethyl)-3-nitrobenzoate step1->intermediate1 step2 Wittig Reaction (PPh3, then base and formaldehyde) intermediate1->step2 intermediate2 Methyl 2-ethenyl-3-nitrobenzoate step2->intermediate2 step3 Reductive N-Heteroannulation (Pd(OAc)2, PPh3, CO) intermediate2->step3 intermediate3 Methyl indole-4-carboxylate step3->intermediate3 step4 Catalytic Hydrogenation (H2, Pt/C) intermediate3->step4 intermediate4 Methyl 2,3-dihydro-1H-indole-4-carboxylate step4->intermediate4 step5 Hydrolysis (LiOH or NaOH) intermediate4->step5 product This compound step5->product

Figure 2: Synthetic pathway via reductive cyclization of a nitroarene.

Experimental Protocol: Synthesis of Methyl indole-4-carboxylate [1]

  • Methyl 2-bromomethyl-3-nitrobenzoate: To a solution of methyl 2-methyl-3-nitrobenzoate (97.9 mmol) in carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under irradiation with a lamp. After completion, wash the reaction mixture and remove the solvent to yield the product.

  • (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide: React the brominated product with triphenylphosphine in a suitable solvent like chloroform under reflux to form the corresponding phosphonium salt.

  • Methyl 2-ethenyl-3-nitrobenzoate: The phosphonium salt is then subjected to a Wittig reaction with formaldehyde, typically generated from paraformaldehyde, in the presence of a base to yield the vinyl derivative.

  • Methyl indole-4-carboxylate: The 2-ethenyl-3-nitrobenzoate (50.0 mmol) is dissolved in acetonitrile with triphenylphosphine (12.3 mmol) and palladium acetate (3.00 mmol). The mixture is stirred under a carbon monoxide atmosphere (59 psi) until the reaction is complete. The product is then purified by column chromatography.

The subsequent reduction of the indole ester to the indoline ester can be achieved through catalytic hydrogenation, followed by hydrolysis to afford the target carboxylic acid.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful tool for the synthesis of heterocyclic systems.[2] This strategy involves the palladium-catalyzed cyclization of an N-allyl-2-haloaniline derivative. The carboxylic acid functionality can be introduced either on the starting aniline or after the formation of the indoline ring.

G start 2-Halo-N-allylaniline derivative step1 Intramolecular Heck Reaction (Pd catalyst, base, ligand) start->step1 product Substituted Indoline step1->product

Figure 3: General scheme for indoline synthesis via intramolecular Heck reaction.

Synthetic Strategy 2: C4-Functionalization of the Indoline Core

This approach involves the synthesis of an N-protected indoline followed by the introduction of the carboxylic acid group at the C4 position. Directed ortho-lithiation is a key reaction in this strategy.

Directed Ortho-Lithiation

The N-tert-butoxycarbonyl (N-Boc) group is an effective directing group for the lithiation of the indoline ring.[3] While lithiation typically occurs at the C7 position, modification of the reaction conditions and the use of specific N-protecting groups can influence the regioselectivity. However, achieving selective C4-lithiation can be challenging. An alternative is to start with a pre-functionalized indoline.

Synthetic Strategy 3: Reduction of Indole-4-Carboxylic Acid

This is arguably the most direct approach, provided that indole-4-carboxylic acid is readily accessible. The synthesis of indole-4-carboxylic acid can be achieved from various starting materials, including 4-cyanoindole.

Synthesis from 4-Cyanoindole

4-Cyanoindole can be synthesized and subsequently hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis of 4-Cyanoindole

A general procedure for the hydrolysis of a cyano group to a carboxylic acid involves heating the nitrile in the presence of a strong acid or base.

  • Basic Hydrolysis: Suspend 4-cyanoindole in a mixture of ethanol and an aqueous solution of sodium hydroxide (20-40%). Heat the mixture at reflux for several hours.[4]

  • Acidic Hydrolysis: Reflux 4-cyanoindole in a concentrated aqueous acid, such as hydrochloric acid or sulfuric acid.

Catalytic Hydrogenation of Indole-4-Carboxylic Acid

The reduction of the pyrrole ring of indole-4-carboxylic acid to the corresponding indoline can be accomplished by catalytic hydrogenation. This method is often high-yielding and environmentally friendly.

Experimental Protocol: Catalytic Hydrogenation of Indole-4-Carboxylic Acid

A general procedure for the hydrogenation of unprotected indoles has been described using platinum on carbon (Pt/C) as the catalyst in water, with p-toluenesulfonic acid as an activator.[5]

  • To a solution of indole-4-carboxylic acid in water, add a catalytic amount of Pt/C and p-toluenesulfonic acid.

  • Subject the mixture to a hydrogen atmosphere (typically at a moderate pressure) at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Filter the catalyst and isolate the product.

It is important to note that electron-withdrawing groups, such as a carboxylic acid, can decrease the rate of hydrogenation.[5]

Quantitative Data Summary

Starting MaterialProductReagents and ConditionsYield (%)Reference
Methyl 2-ethenyl-3-nitrobenzoateMethyl indole-4-carboxylatePd(OAc)₂, PPh₃, CO, MeCN91[1]
Indole-5-carboxylateIndoline-5-carboxylateH₂, Pt/C, p-TsOH, H₂OHigh[5]
4-CyanoindoleIndole-4-carboxylic acidNaOH (aq), EtOH, refluxNot specified[4]

Spectroscopic Data

The structural elucidation of this compound and its intermediates relies on standard spectroscopic techniques.

  • ¹H NMR: The protons on the saturated five-membered ring of the indoline core typically appear as multiplets in the aliphatic region. The aromatic protons will show characteristic splitting patterns depending on the substitution. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm.[6] The sp³-hybridized carbons of the indoline ring will appear in the aliphatic region.

  • IR Spectroscopy: The carboxylic acid will exhibit a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[6] The N-H stretch of the indoline will appear in the region of 3300-3500 cm⁻¹.

Conclusion

The retrosynthetic analysis of this compound reveals multiple viable synthetic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the need for specific substitution patterns on the indoline core. The strategies outlined in this guide, including reductive cyclization, functionalization of a pre-formed indoline, and reduction of the corresponding indole, provide a solid foundation for researchers and drug development professionals to access this valuable scaffold for the creation of new and innovative therapeutic agents. Each approach offers a unique set of advantages and challenges, and the experimental protocols provided serve as a starting point for the practical synthesis of this important molecule.

References

A Mechanistic Guide to the Synthesis of Substituted 2,3-Dihydro-1H-indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-indole, commonly known as the indoline scaffold, is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique structural and electronic properties have made it a cornerstone in drug discovery, with applications ranging from anticancer agents to neurotherapeutics. The stereoselective synthesis of substituted indolines, however, presents significant synthetic challenges. This in-depth technical guide provides a comprehensive overview of the core mechanistic principles governing the formation of substituted 2,3-dihydro-1H-indoles. We will dissect several field-proven synthetic strategies, including reductive approaches via indole hydrogenation and nitroarene cyclization, transition-metal-catalyzed intramolecular cyclizations such as Heck and Buchwald-Hartwig reactions, and modern organocatalytic asymmetric methods. For each methodology, we will explore the underlying reaction mechanisms, explain the causality behind experimental choices, and provide validated protocols to empower researchers in the rational design and execution of indoline syntheses.

Introduction: The Significance of the Indoline Core

The indoline framework is a recurring structural element in a multitude of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended substituents, making it an ideal scaffold for probing and modulating biological targets. The presence of a basic nitrogen atom and a lipophilic benzene ring imparts a unique physicochemical profile that is often conducive to favorable pharmacokinetic properties.

Despite its prevalence, the construction of the indoline ring, particularly with control over stereocenters at the C2 and C3 positions, is not trivial. The primary challenge often lies in overcoming the aromaticity of precursor molecules or in precisely controlling the regioselectivity and stereoselectivity of ring-closing reactions. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the mechanisms that enable the controlled synthesis of this critical heterocyclic system.

Reductive Strategies for Indoline Formation

Reductive methods are among the most direct and widely employed strategies for accessing the indoline scaffold. These approaches typically involve either the reduction of a pre-existing indole ring or a tandem process where the reduction of a functional group initiates an intramolecular cyclization.

Mechanism: Catalytic Hydrogenation of Indoles

The direct hydrogenation of the indole C2=C3 double bond is an atom-economical route to indolines. However, it is mechanistically challenging due to the resonance stability of the indole's aromatic system and the potential for the product, a secondary amine, to poison the metal catalyst.[1]

Expert Insight: The key to overcoming the high activation energy of indole reduction is to disrupt its aromaticity. This is most effectively achieved by performing the hydrogenation under acidic conditions.[1][2] A Brønsted acid protonates the indole at the C3 position, the site of highest electron density, to form a non-aromatic 3H-indolium cation.[2] This intermediate contains a localized C=N double bond (an iminium ion), which is significantly more susceptible to hydrogenation by a transition metal catalyst than the C=C bond within the aromatic pyrrole ring.[1][2]

G Indole Substituted Indole (Aromatic) Protonation + H⁺ (Acid Catalyst) Indole->Protonation Indolium 3H-Indolium Cation (Non-aromatic Iminium) Protonation->Indolium Hydrogenation H₂, Metal Catalyst (e.g., Pt/C, Ir-complex) Indolium->Hydrogenation Indoline Substituted Indoline Hydrogenation->Indoline

Figure 1: Acid-activated hydrogenation of an indole to an indoline.

This acid-activation strategy is effective for both heterogeneous catalysts like Platinum on carbon (Pt/C) and homogeneous catalysts, such as Iridium-based complexes, which are often used for asymmetric hydrogenations.[1][3]

  • To a solution of the substituted indole (1.0 mmol) in water (5 mL), add p-toluenesulfonic acid (1.2 mmol).

  • Add 10% Platinum on carbon (Pt/C) catalyst (5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (H₂) to 30 bar.

  • Stir the mixture vigorously at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the indoline product.

EntrySubstrate (Indole)Catalyst SystemYield (%)ee (%)
12-Phenyl-1H-indoleIr/ZhaoPhos9896
22-(4-Methoxyphenyl)-1H-indoleIr/ZhaoPhos9595
32-(4-Chlorophenyl)-1H-indoleIr/ZhaoPhos9794
42-(Thiophen-2-yl)-1H-indoleIr/ZhaoPhos9595
Mechanism: Reductive Cyclization of o-Nitroaryl Precursors

This powerful strategy constructs the indoline ring by forming the N1-C2 bond intramolecularly. The key is a tandem reaction sequence where an ortho-substituted nitroarene is first reduced to an amine, which then spontaneously cyclizes onto an adjacent electrophilic center. A classic example is the reductive cyclization of a 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivative.[4]

Expert Insight: The choice of reducing agent is critical for the success of this transformation. While various systems can reduce a nitro group, reagents like iron powder in acidic media (e.g., Fe/HCl) are particularly effective and cost-efficient.[4] The reaction proceeds by first reducing the nitro group to a hydroxylamine, then to a nitroso intermediate, and finally to the aniline. This newly formed nucleophilic amine is positioned perfectly to attack an adjacent electrophile (e.g., the ketone of a chalcone derivative), triggering a cyclization cascade to form the heterocyclic ring.[4]

G Start o-Nitroaryl Precursor Reduction Reduction (e.g., Fe/HCl) Start->Reduction [H] Amine o-Aminoaryl Intermediate (In situ generation) Reduction->Amine Cyclization Intramolecular Nucleophilic Attack Amine->Cyclization Spontaneous Product Substituted Indoline Cyclization->Product

Figure 2: General workflow for reductive cyclization.
  • Suspend the substituted 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivative (1.0 mmol) and iron powder (6.0 mmol) in ethanol (10 mL).

  • Heat the mixture to reflux (approximately 78 °C).

  • Add concentrated hydrochloric acid (HCl, 1.0 mmol) dropwise to the refluxing suspension.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a Celite pad.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the 4-indolylquinoline product, which is formed via the indoline intermediate followed by aromatization.

Transition-Metal-Catalyzed Intramolecular Cyclizations

Palladium-catalyzed cross-coupling reactions have revolutionized C-N bond formation, and their intramolecular variants provide elegant and highly modular routes to substituted indolines.

Mechanism: Intramolecular Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig amination is a robust method for forming the indoline N1-C7a bond. The reaction typically involves the cyclization of an N-protected 2-(2-haloaryl)ethylamine.

Expert Insight: The success of this reaction hinges on the catalytic cycle, which is common to all Buchwald-Hartwig aminations.[5] A Pd(0) catalyst first undergoes oxidative addition into the aryl-halide bond to form a Pd(II) complex. The tethered amine then displaces a ligand and coordinates to the palladium center. A base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is paramount; bulky, electron-rich ligands (e.g., Josiphos, XPhos) are required to facilitate the reductive elimination step, which is often rate-limiting, and to prevent undesired side reactions like β-hydride elimination.[5][6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_aryl L₂Pd(II)(Aryl-X) pd0->pd2_aryl Ar-X product Indoline oxidative_addition Oxidative Addition pd_amido L₂Pd(II)(Aryl)(Amido) pd2_aryl->pd_amido + Amine, - Base-H⁺ amine_coordination Amine Coordination & Deprotonation pd_amido->pd0 Product reductive_elimination Reductive Elimination substrate o-Halo-phenethylamine Heck_Cycle pd0 Pd(0)L₂ pd2_aryl Aryl-Pd(II)-X pd0->pd2_aryl + Ar-X pd0->pd2_aryl migratory_insertion 5-exo-trig Migratory Insertion alkyl_pd Alkyl-Pd(II) Intermediate pd2_aryl->alkyl_pd migratory_insertion->alkyl_pd beta_elimination β-Hydride Elimination indole_pd Indole-Pd(II)-H alkyl_pd->indole_pd beta_elimination->indole_pd indole_pd->pd0 - HX, + Base indole_pd->pd0

References

Introduction: Unveiling the Structural Identity of a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1H-indole-4-carboxylic Acid

This compound, also known as indoline-4-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic scaffold, combining an aromatic ring with a saturated nitrogen-containing ring and a carboxylic acid functional group, makes it a versatile starting material for synthesizing complex molecular architectures with potential therapeutic applications. As with any compound destined for advanced research, unambiguous structural verification is paramount. This guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to confirm the identity and purity of this molecule. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The molecule consists of three key regions: the benzene ring, the dihydro-pyrrole ring, and the carboxylic acid group. Each region provides distinct signals that, when analyzed together, create a unique fingerprint for the compound.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. For this compound, the spectrum can be divided into four distinct regions: the downfield carboxylic acid proton, the aromatic protons, the aliphatic protons of the dihydropyrrole ring, and the amine proton.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet (broad)1HCOOHThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
~7.5Doublet1HAr-H (H-5)This proton is ortho to the electron-withdrawing carboxylic acid group, causing a downfield shift. It is coupled to H-6.
~7.1Triplet1HAr-H (H-6)This proton is coupled to both H-5 and H-7, resulting in a triplet.
~6.6Doublet1HAr-H (H-7)This proton is ortho to the electron-donating amine group, causing an upfield shift relative to other aromatic protons. It is coupled to H-6.
~5.5Singlet (broad)1HN-HThe chemical shift of the amine proton is variable and concentration-dependent. It often appears as a broad signal due to quadrupolar relaxation and exchange.
~3.5Triplet2HCH₂ (C-2)These protons are adjacent to the nitrogen atom, leading to a downfield shift. They are coupled to the C-3 protons, resulting in a triplet.
~3.0Triplet2HCH₂ (C-3)These protons are adjacent to the aromatic ring and coupled to the C-2 protons, appearing as a triplet.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum is typically acquired with proton decoupling, resulting in a series of singlets. The chemical shifts are indicative of the electronic environment of each carbon. Carbons attached to electronegative atoms (O, N) and those in the aromatic ring appear further downfield.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)AssignmentRationale
~170C=OThe carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule.[1]
~145Ar-C (quaternary)Quaternary aromatic carbon attached to the nitrogen (C-7a).
~130Ar-CAromatic CH carbon (C-6).
~128Ar-C (quaternary)Quaternary aromatic carbon attached to the carboxylic acid (C-4).
~120Ar-CAromatic CH carbon (C-5).
~118Ar-C (quaternary)Quaternary aromatic carbon at the ring junction (C-3a).
~115Ar-CAromatic CH carbon (C-7).
~45CH₂ (C-2)Aliphatic carbon adjacent to the nitrogen atom.
~28CH₂ (C-3)Aliphatic carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The spectrum of this compound is dominated by features from the carboxylic acid and the secondary amine.

Table 3: Key IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeIntensityDescription
3300 - 2500O-H stretch (Carboxylic Acid)Strong, Very BroadThis extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching frequencies.[2][3][4]
~3400N-H stretch (Secondary Amine)Moderate, SharpThis peak appears on the shoulder of the broad O-H band and is characteristic of the N-H bond in the indoline ring.
~3050Aromatic C-H stretchWeak to ModeratePeaks appear just above 3000 cm⁻¹ for sp² C-H bonds.
~2950Aliphatic C-H stretchWeak to ModeratePeaks appear just below 3000 cm⁻¹ for sp³ C-H bonds.
1710 - 1680C=O stretch (Carboxylic Acid)Strong, SharpThis intense absorption is characteristic of the carbonyl group in a carboxylic acid that is conjugated with the aromatic ring.[2][5]
1600 - 1450C=C stretch (Aromatic)ModerateA series of absorptions indicating the presence of the benzene ring.
1320 - 1210C-O stretch (Carboxylic Acid)StrongAssociated with the carbon-oxygen single bond of the carboxylic acid.[2]
~1250C-N stretchModerateCorresponds to the stretching vibration of the C-N bond in the amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉NO₂), the molecular weight is 163.18 g/mol .

  • Molecular Ion (M⁺): A peak at m/z = 163 is expected, corresponding to the intact molecule.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A fragment at m/z = 145 ([M-18]⁺) can occur from the loss of a water molecule from the carboxylic acid group.

    • Loss of •COOH: A significant fragment at m/z = 118 ([M-45]⁺) is expected due to the loss of the carboxyl radical, leaving the stable indoline cation. This is often a dominant fragmentation pathway for aromatic carboxylic acids.

    • Decarboxylation (Loss of CO₂): A fragment at m/z = 119 ([M-44]⁺) can arise from the loss of carbon dioxide.

Experimental Workflow and Protocols

To ensure the acquisition of high-quality, reliable data, standardized protocols must be followed. The following outlines a general workflow for the spectroscopic analysis of this compound.

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation & Validation prep Weigh pure solid sample nmr_prep Dissolve in DMSO-d₆ prep->nmr_prep ir_prep Prepare KBr pellet or use ATR prep->ir_prep ms_prep Dissolve in suitable solvent (e.g., MeOH) prep->ms_prep nmr_acq Acquire ¹H & ¹³C spectra on 400+ MHz spectrometer nmr_prep->nmr_acq interpret Correlate spectral data with predicted structure nmr_acq->interpret ir_acq Acquire spectrum (4000-400 cm⁻¹) ir_prep->ir_acq ir_acq->interpret ms_acq Acquire spectrum using ESI or EI ms_prep->ms_acq ms_acq->interpret validate Confirm identity, purity, and structure interpret->validate

Caption: Standardized workflow for spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the observation of exchangeable protons (NH and OH).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

Protocol 2: IR Spectroscopy (ATR Method)
  • Background: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry (ESI Method)
  • Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ (m/z 164) and the deprotonated molecule [M-H]⁻ (m/z 162), respectively.

Conclusion

The structural elucidation of this compound is definitively achieved through a coordinated application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key carboxylic acid and amine functional groups. Mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Together, these methods provide a robust and self-validating system for confirming the identity and ensuring the quality of this important synthetic intermediate, thereby supporting its application in advanced scientific research and drug discovery pipelines.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3-Dihydro-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 2,3-dihydro-1H-indole, or indoline, scaffold is of paramount importance. Its presence in numerous natural products and synthetic compounds with significant biological activities underscores the need for robust analytical methodologies for its characterization. 2,3-Dihydro-1H-indole-4-carboxylic acid, a key building block, presents a unique spectroscopic challenge due to the interplay of the saturated heterocyclic ring and the electron-withdrawing carboxylic acid group on the aromatic system. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering researchers and drug development professionals a detailed framework for its identification and characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent numbering system are fundamental to any NMR spectral analysis. The structure of this compound is depicted below, with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronic environment, with the carboxylic acid group and the aromatic ring playing key roles in deshielding nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-57.5 - 7.7d~7.5 - 8.0deshielded by the adjacent carboxylic acid group
H-66.9 - 7.1t~7.5 - 8.0typical aromatic proton
H-76.6 - 6.8d~7.5 - 8.0ortho to the nitrogen atom
N-H4.0 - 5.0br s-broad signal due to quadrupole broadening and exchange
H-23.5 - 3.7t~8.0 - 8.5adjacent to the nitrogen and C3 methylene group
H-33.0 - 3.2t~8.0 - 8.5adjacent to the aromatic ring and C2 methylene group
COOH10.0 - 12.0br s-highly deshielded acidic proton, subject to exchange
Detailed Justification of ¹H NMR Assignments:
  • Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring will appear in the aromatic region of the spectrum. H-5 is expected to be the most downfield-shifted aromatic proton due to its proximity to the electron-withdrawing carboxylic acid group. H-7, being ortho to the electron-donating nitrogen atom, will likely be the most upfield-shifted aromatic proton. H-6 will resonate at an intermediate chemical shift. The coupling pattern for these protons is anticipated to be a doublet for H-5 and H-7, and a triplet for H-6, assuming coupling only to their immediate neighbors.

  • Aliphatic Protons (H-2, H-3): The protons on the saturated five-membered ring will appear as two triplets. The methylene group at C2 (H-2) is adjacent to the nitrogen atom, which will cause a downfield shift compared to a simple alkane. The methylene group at C3 (H-3) is adjacent to the aromatic ring and will also be shifted downfield. The triplet multiplicity arises from the coupling between the H-2 and H-3 protons.

  • Labile Protons (N-H, COOH): The N-H proton of the indoline ring is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[1] The broadness of these signals is due to rapid chemical exchange and, in the case of the N-H, quadrupole broadening from the nitrogen atom.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each unique carbon atom will give rise to a single resonance.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O170 - 175Carboxylic acid carbonyl carbon, highly deshielded.[1]
C-7a150 - 155Aromatic carbon attached to nitrogen.
C-3a130 - 135Aromatic carbon at the ring junction.
C-4128 - 132Aromatic carbon bearing the carboxylic acid group.
C-5125 - 129Aromatic CH carbon.
C-6118 - 122Aromatic CH carbon.
C-7110 - 115Aromatic CH carbon, shielded by the adjacent nitrogen.
C-245 - 50Aliphatic carbon adjacent to nitrogen.
C-328 - 33Aliphatic carbon adjacent to the aromatic ring.
Detailed Justification of ¹³C NMR Assignments:
  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing in the typical range for carboxylic acids.[1]

  • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The chemical shifts of the aromatic carbons are influenced by the substituents. C-7a, being directly attached to the nitrogen, is expected to be significantly downfield. C-4, bearing the carboxylic acid group, will also be deshielded. The other aromatic carbons will resonate at positions influenced by their proximity to these groups.

  • Aliphatic Carbons (C-2, C-3): C-2, being bonded to the nitrogen atom, will be more deshielded than C-3. The chemical shifts are in the expected range for aliphatic carbons in a five-membered heterocyclic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to the good solubility of carboxylic acids and its ability to slow down the exchange of the N-H and COOH protons, often resulting in sharper signals.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and ¹H NMR Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Tune and match the probe for the ¹H frequency.
  • Shim the magnetic field to achieve good resolution and lineshape.
  • Acquire a standard one-pulse ¹H NMR spectrum with the following typical parameters:
  • Pulse width: 30-45 degrees
  • Spectral width: ~16 ppm
  • Acquisition time: ~2-3 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 8-16

3. ¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.
  • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
  • Typical parameters:
  • Pulse width: 30 degrees
  • Spectral width: ~220 ppm
  • Acquisition time: ~1-2 seconds
  • Relaxation delay: 2 seconds
  • Number of scans: 1024 or more, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).
  • Phase correct the spectra.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation using NMR spectroscopy.

NMR_Analysis_Workflow cluster_0 Preparation & Acquisition cluster_1 Data Processing & Initial Analysis cluster_2 Structure Elucidation & Confirmation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) H1_Acquisition ¹H NMR Data Acquisition SamplePrep->H1_Acquisition 1a C13_Acquisition ¹³C NMR Data Acquisition SamplePrep->C13_Acquisition 1b Processing Fourier Transform, Phasing, Calibration H1_Acquisition->Processing 2a C13_Acquisition->Processing 2b H1_Analysis Analyze ¹H Spectrum: Chemical Shift, Integration, Multiplicity Processing->H1_Analysis C13_Analysis Analyze ¹³C Spectrum: Chemical Shift Processing->C13_Analysis Correlation Correlate ¹H and ¹³C Data H1_Analysis->Correlation C13_Analysis->Correlation Structure_Proposal Propose Chemical Structure Correlation->Structure_Proposal Confirmation Confirm Structure with 2D NMR (COSY, HSQC, HMBC) if necessary Structure_Proposal->Confirmation

Caption: A streamlined workflow for the NMR spectral analysis of an organic compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that, when correctly interpreted, leads to its unambiguous structural confirmation. The predicted chemical shifts and coupling patterns detailed in this guide, based on established principles and data from analogous structures, offer a reliable framework for researchers. By following the outlined experimental protocols, high-quality spectra can be obtained, facilitating the crucial role of this compound in the synthesis of novel therapeutic agents. This in-depth analysis serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of indoline-based molecules.

References

An In-Depth Technical Guide to the FT-IR Spectrum and Functional Group Analysis of 2,3-Dihydro-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,3-Dihydro-1H-indole-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. As an indispensable tool for structural elucidation, FT-IR spectroscopy offers a rapid and non-destructive method to confirm the presence of critical functional groups, providing foundational data for drug design, synthesis verification, and quality control. This document will delve into the theoretical vibrational modes of the molecule, present a detailed interpretation of its expected FT-IR spectrum, outline a robust experimental protocol for sample analysis, and discuss the causality behind spectral features. The insights provided herein are grounded in established spectroscopic principles to ensure technical accuracy and practical utility for professionals in the field of drug development.

Introduction: The Role of FT-IR in Modern Drug Discovery

In the landscape of pharmaceutical development, the unambiguous characterization of molecular structure is paramount. This compound, also known as indoline-4-carboxylic acid, represents a core structural motif found in numerous biologically active compounds. Its unique combination of a secondary amine, a carboxylic acid, and an aromatic ring system makes it a versatile building block.

FT-IR spectroscopy serves as a first-line analytical technique for confirming the identity and purity of such molecules. By measuring the absorption of infrared radiation by a sample, we can identify the specific vibrational frequencies of its covalent bonds. Each functional group (e.g., C=O, O-H, N-H) possesses a characteristic vibrational frequency, making the resulting spectrum a unique molecular "fingerprint." For the drug development professional, this translates to a powerful method for:

  • Verifying Synthetic Success: Confirming the incorporation of desired functional groups and the absence of starting materials.

  • Assessing Purity: Detecting impurities with different functional group profiles.

  • Studying Intermolecular Interactions: Analyzing shifts in vibrational frequencies to understand phenomena like hydrogen bonding, which is critical for predicting a drug's physical properties and biological activity.

This guide will systematically deconstruct the expected FT-IR spectrum of this compound, providing the expertise necessary for confident spectral interpretation.

Theoretical Vibrational Analysis of this compound

The structure of this compound contains several key functional groups whose vibrational modes will dominate the FT-IR spectrum. Understanding these individual contributions is the foundation of accurate spectral interpretation.

Key Functional Groups and Their Expected Vibrational Signatures:

  • Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic and easily identifiable peaks in the spectrum. Due to strong intermolecular hydrogen bonding, where two molecules form a stable dimer, the vibrational bands are often broad and intense.[1][2][3]

    • O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region.[1][3][4] This broadness is a hallmark of the hydrogen-bonded dimer and often overlaps with C-H stretching vibrations.[1][2]

    • C=O Stretch: A very strong and sharp absorption is anticipated between 1760 and 1690 cm⁻¹.[1] For a hydrogen-bonded dimer of an aromatic carboxylic acid, this peak is typically found towards the lower end of the range, often around 1710-1680 cm⁻¹, due to conjugation with the benzene ring.[2]

    • C-O Stretch & O-H Bend: The C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, while the in-plane O-H bend is found between 1440-1395 cm⁻¹.[1] A broad O-H out-of-plane bending (wagging) vibration can also be observed around 960-900 cm⁻¹.[2]

  • Secondary Amine (N-H of the Indoline Ring):

    • N-H Stretch: A single, medium-to-weak absorption band is expected in the 3500-3300 cm⁻¹ range.[5] This peak is typically sharper than the O-H band of an alcohol but may be broadened by hydrogen bonding. In the spectrum of indole, this peak is observed around 3406 cm⁻¹.[6] It will likely appear as a sharper peak superimposed on the very broad carboxylic acid O-H stretch.

  • Aromatic Ring (Substituted Benzene):

    • C-H Stretch: Aromatic C-H stretching vibrations typically appear as weak to medium sharp bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[6]

    • C=C Stretch: A series of medium-to-strong, sharp absorptions are characteristic of the aromatic ring in the 1620-1450 cm⁻¹ region.

  • Aliphatic Groups (-CH₂-CH₂-):

    • C-H Stretch: The symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups in the dihydro portion of the ring will produce medium-to-strong, sharp peaks in the region just below 3000 cm⁻¹, typically between 2960-2850 cm⁻¹.[2] These sharp peaks will be superimposed on the broad O-H absorption from the carboxylic acid.

Data Presentation: Predicted FT-IR Absorption Bands

The following table summarizes the expected vibrational frequencies and their assignments for this compound. This serves as a predictive reference for interpreting an experimental spectrum.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Characteristics
~3400Secondary AmineN-H StretchMedium, relatively sharp; may be on the shoulder of the O-H band
3300 - 2500Carboxylic AcidO-H StretchStrong, very broad due to H-bonding
3100 - 3000AromaticC-H StretchWeak to Medium, sharp
2960 - 2850AliphaticC-H StretchMedium, sharp
1710 - 1680Carboxylic AcidC=O StretchStrong, sharp
1620 - 1450AromaticC=C StretchMedium to Strong, multiple sharp bands
1440 - 1395Carboxylic AcidO-H Bend (in-plane)Medium, may overlap with other bands
1320 - 1210Carboxylic AcidC-O StretchMedium to Strong
960 - 900Carboxylic AcidO-H Bend (out-of-plane)Medium, broad

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is critically dependent on proper sample preparation. For a solid compound like this compound, several methods are viable. The choice of method is governed by the amount of sample available, the desired spectral quality, and the available equipment.

Method 1: Attenuated Total Reflectance (ATR) - Recommended

ATR is the preferred modern technique due to its simplicity, speed, and minimal sample preparation.

Causality: This technique relies on the principle of total internal reflection. The IR beam passes through a high-refractive-index crystal (e.g., diamond or germanium). The sample is pressed firmly against the crystal, and an evanescent wave penetrates a few micrometers into the sample, where absorption occurs. This avoids issues with sample thickness and scattering that can affect transmission methods.

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR accessory. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O vapor).

  • Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure clamp to press the sample firmly and evenly against the crystal. Consistent and sufficient pressure is vital for good spectral quality and reproducibility.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the crystal and pressure anvil after analysis to prevent cross-contamination.

Method 2: Potassium Bromide (KBr) Pellet - Traditional Method

This transmission method is used when high resolution is needed or ATR is unavailable.

Causality: The sample is finely ground and dispersed in a matrix of dry KBr powder, which is transparent to IR radiation. Pressing this mixture under high pressure creates a transparent pellet through which the IR beam can pass. The key is to grind the sample particles to a size smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect).

Step-by-Step Protocol:

  • Sample Grinding: Grind 1-2 mg of the sample with an agate mortar and pestle until it is a fine, fluffy powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic-grade KBr to the mortar. Mix and grind the sample and KBr together thoroughly to ensure a homogenous mixture.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of the empty sample compartment should be run beforehand.

Logical Workflow and Data Interpretation

The process from sample to final analysis follows a logical and self-validating workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample Prep Choose Method (ATR or KBr) Sample->Prep PreparedSample Prepared Sample (On Crystal or in Pellet) Prep->PreparedSample Acquire Acquire Sample Spectrum PreparedSample->Acquire Background Acquire Background Spectrum Background->Acquire RawData Raw Interferogram Acquire->RawData FT Fourier Transform RawData->FT FinalSpectrum Final FT-IR Spectrum (Absorbance vs. Wavenumber) FT->FinalSpectrum Interpretation Peak Assignment & Functional Group Analysis FinalSpectrum->Interpretation Report Final Report Interpretation->Report

Caption: Workflow for FT-IR Analysis of this compound.

Interpreting the Spectrum: When analyzing the final spectrum, the process involves a systematic correlation of the observed absorption bands with the data presented in the summary table (Section 3).

  • High-Frequency Region (>2500 cm⁻¹): Look for the hallmark very broad O-H stretch from 3300-2500 cm⁻¹. Superimposed on this, identify the sharper N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹). The presence of all these features is a strong confirmation of the core structure.

  • Carbonyl Region (1800-1650 cm⁻¹): The most intense peak in the spectrum should be the C=O stretch of the carboxylic acid, expected around 1710-1680 cm⁻¹. Its high intensity and position are primary identifiers.

  • Fingerprint Region (<1500 cm⁻¹): This complex region contains a wealth of structural information. Identify the aromatic C=C stretching bands (1620-1450 cm⁻¹). Locate the C-O stretching and O-H bending vibrations characteristic of the carboxylic acid. While individual peak assignment can be challenging, the overall pattern in this region is unique to the molecule and serves as a final confirmation of its identity.

By following this expert-guided, systematic approach, researchers can confidently use FT-IR spectroscopy to validate the structure of this compound, ensuring the integrity of their materials and the reliability of their subsequent research and development efforts.

References

An In-depth Technical Guide to the Potential Biological Activities of Indoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The introduction of a carboxylic acid moiety at the 4-position creates a unique chemical entity, indoline-4-carboxylic acid, whose derivatives are emerging as a versatile class of compounds with a wide spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the current research, exploring the synthesis, mechanisms of action, and structure-activity relationships of these derivatives across several key biological domains. We delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, presenting supporting data, key signaling pathways, and detailed experimental protocols to empower researchers in the field of drug discovery and development.

Introduction: The Significance of the Indoline Scaffold

Heterocyclic compounds are foundational to modern pharmacology, with the indole nucleus being a particularly prominent scaffold.[1] Its structural resemblance to key biological molecules, like the amino acid tryptophan, allows indole derivatives to interact with a multitude of physiological targets, including enzymes and receptors.[2] This mimicry has led to the development of numerous FDA-approved drugs for a wide range of conditions.[3]

The reduction of the indole ring yields the indoline (2,3-dihydroindole) core. This modification alters the planarity and electronic properties of the molecule, opening new avenues for drug design by allowing for more three-dimensional interactions with biological targets. When functionalized with a carboxylic acid group at the 4-position, the resulting indoline-4-carboxylic acid core presents a strategic anchor for developing novel derivatives. The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a chelation site for metal ions in enzyme active sites, significantly influencing the compound's pharmacological profile. This guide synthesizes the current understanding of these derivatives, highlighting their potential as next-generation therapeutics.

Synthetic Strategies for Indoline Derivatives

The synthesis of the indoline core and its derivatives can be achieved through various established and modern organic chemistry methodologies. A common approach involves the reduction of corresponding indole derivatives.

General Synthesis Example: A foundational method for creating N-substituted indoline derivatives involves the reaction of indoline with a substituted benzoyl chloride in the presence of a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF).[4] Further functionalization, such as chlorosulfonation followed by condensation with aromatic amines, allows for the creation of a diverse library of derivatives.[4] More advanced palladium-catalyzed methods, such as intramolecular C-H amination of phenethylamine derivatives, provide efficient routes to substituted indolines under mild conditions.[5]

G Indoline Indoline Core Derivatization Derivatization Indoline->Derivatization Acylation / Sulfonylation Reagents Substituted Acyl Halides / Sulfonyl Chlorides Reagents->Derivatization Palladium Pd(II) Catalysts (e.g., Pd(OAc)2) Intramolecular_Amination Intramolecular_Amination Palladium->Intramolecular_Amination Phenethylamine β-Arylethylamine Substrates Phenethylamine->Intramolecular_Amination Intramolecular C-H Amination Final_Products Indoline-4-Carboxylic Acid Derivatives Derivatization->Final_Products Further Condensation Intramolecular_Amination->Final_Products

Caption: General synthetic pathways to indoline derivatives.

Key Biological Activities and Mechanisms of Action

Indoline-4-carboxylic acid derivatives have demonstrated promising activity in several critical therapeutic areas.

Anticancer Activity

The indole scaffold is present in several approved anticancer agents, and its derivatives continue to be a major focus of oncology research.[3] Derivatives of indoline-carboxylic acid have shown potent, multi-faceted antitumor effects.

Mechanisms of Action:

  • Induction of Apoptosis and Cell Cycle Arrest: Certain indole-chalcone derivatives have been shown to induce apoptosis (programmed cell death) by arresting the cell cycle in the G2/M phase.[3] This is often achieved through the inhibition of tubulin polymerization, a critical process for cell division.[3]

  • Targeting Key Signaling Proteins: Novel 1H-indole-2-carboxylic acid derivatives have been specifically designed to target the 14-3-3η protein, a key regulator in liver cancer, leading to significant inhibitory activity against various hepatocellular carcinoma cell lines.[6]

  • Generation of Reactive Oxygen Species (ROS): Conjugates of indole carboxylic acids with molecules like primaquine can elicit a cancer-cell-selective antiproliferative effect by generating ROS, which induces oxidative stress and cell death in tumor cells.[7]

  • Immunotherapy Modulation: Indole-2-carboxylic acid derivatives can act as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[8] These enzymes are implicated in tumor immune evasion, and their inhibition represents a promising strategy in cancer immunotherapy.[8]

G cluster_0 Tumor Microenvironment cluster_1 Immune Cell Tryptophan Tryptophan IDO1_TDO {IDO1 / TDO Enzymes} Tryptophan->IDO1_TDO Metabolism Kynurenine Kynurenine T_Cell T-Cell Kynurenine->T_Cell Suppression IDO1_TDO->Kynurenine Proliferation Immune Response (Tumor Cell Killing) T_Cell->Proliferation Activation Indoline_Deriv Indoline-2-Carboxylic Acid Derivative Indoline_Deriv->IDO1_TDO Inhibition

Caption: Inhibition of IDO1/TDO pathway by indole derivatives.

Quantitative Data Summary: Anticancer Activity

Compound ClassCancer Cell Line(s)IC50 ValuesMechanism of ActionReference
Chalcone-Indole DerivativesVarious0.22 - 1.80 µmol/LTubulin Polymerization Inhibitor[3]
1H-Indole-2-Carboxylic Acid DerivativesLiver Cancer CellsLow µM range14-3-3η Protein Inhibitor[6]
Primaquine-Indole Carboxamide ConjugatesLNCaP, MDA-MB-453Low to high µMROS Generation[7]
6-Acetamido-Indole-2-Carboxylic AcidsN/A (Enzyme Assay)IDO1: 1.17 µMIDO1/TDO Dual Inhibitor[8]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Indoline derivatives have shown significant potential in modulating inflammatory pathways, often with greater potency than parent compounds.

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[9][10] This is coupled with a significant reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[10][11][12]

  • Modulation of the NF-κB Pathway: The anti-inflammatory effects are often mediated by the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] Indole derivatives can inhibit the degradation of IκBα, which prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like iNOS and COX-2.[10][11]

  • Enzyme Inhibition: Certain 3-acylindole-2-carboxylic acids are potent inhibitors of cytosolic phospholipase A2 (cPLA2), an enzyme that releases arachidonic acid, the precursor to pro-inflammatory prostaglandins and leukotrienes.[13]

G cluster_0 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Transcription Cytokines Inflammatory Mediators Genes->Cytokines Translation Indoline_Deriv Indoline Derivative Indoline_Deriv->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by indoline derivatives.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Indole and its derivatives have long been recognized for their antimicrobial properties, and recent research has highlighted their efficacy against a broad spectrum of pathogens, including multi-drug resistant strains.[14][15]

Mechanisms of Action:

  • Membrane Disruption: A key mechanism for many indole derivatives is the perturbation of the bacterial cell membrane.[16] This disruption compromises membrane integrity, leading to leakage of cellular contents and cell death. This mode of action is often effective against both Gram-positive and Gram-negative bacteria.[17]

  • Enzyme Inhibition: Some derivatives function by inhibiting essential bacterial enzymes. For example, certain indolyl derivatives containing amino-guanidinium moieties have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[17]

  • Antibiotic Potentiation: Indole-carboxamide conjugates can act as potentiators, restoring the activity of conventional antibiotics against resistant bacteria.[16] This synergistic effect is a highly valuable strategy for combating drug resistance.

  • Biofilm Inhibition: Several indole derivatives have demonstrated the ability to both inhibit the formation of and eradicate established biofilms of critical pathogens like Acinetobacter baumannii.[18]

Quantitative Data Summary: Antimicrobial Activity

Compound ClassOrganism(s)MIC ValuesMechanism of ActionReference
Indole-Thiadiazole/Triazole DerivativesS. aureus, MRSA, C. krusei3.125 - 6.25 µg/mLNot specified[15]
5-Bromo-Indole-3-Carboxamido-PolyamineS. aureus, A. baumannii, C. neoformans≤ 0.28 µMMembrane Disruption[16]
Indolyl Amino-Guanidinium DerivativesK. pneumoniae (resistant strains)4 - 8 µg/mLMembrane Disruption, DHFR Inhibition[17]
Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress, inflammation, and neuronal loss.[19] Indole derivatives have emerged as promising neuroprotective agents due to their ability to counteract these pathological processes.[20]

Mechanisms of Action:

  • Antioxidant and ROS Scavenging: A fundamental neuroprotective property of many indole derivatives is their ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a common factor in neurodegeneration.[20][21]

  • Activation of Endogenous Defense Pathways: Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) can activate the Nrf2-antioxidant responsive element (ARE) pathway.[22] This is a primary cellular defense mechanism against oxidative damage. Activation involves stimulating TrkB signaling, which promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing it to translocate to the nucleus and activate antioxidant gene expression.[22]

  • Anti-Aggregation Properties: Some indole-phenolic derivatives have been shown to promote the disaggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[21]

Experimental Protocols

To facilitate further research, this section provides step-by-step methodologies for key assays used to evaluate the biological activities of indoline-4-carboxylic acid derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the effect of a compound on cancer cell proliferation and viability.

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in metabolically active, living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A positive control (e.g., Doxorubicin) is used as a benchmark for cytotoxicity, while a vehicle control (e.g., DMSO) ensures the solvent has no effect.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test indoline derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control, or positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G A 1. Seed Cells in 96-well Plate B 2. Add Indoline Derivatives (Test, Vehicle, Positive Control) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate % Viability and Determine IC50 F->G

References

The Strategic Deployment of 2,3-Dihydro-1H-indole-4-carboxylic Acid in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the 2,3-dihydro-1H-indole-4-carboxylic acid scaffold, a heterocyclic framework with significant potential in medicinal chemistry. We will dissect its structural attributes, synthetic accessibility, and strategic application in the design of novel therapeutic agents. This document moves beyond a mere recitation of facts to offer expert insights into the rationale behind its use as a privileged scaffold in modern drug development programs.

Introduction: The Enduring Appeal of the Indole Nucleus and the Strategic Value of its Dihydro-Congener

The indole scaffold is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2][3][4][5] Its remarkable versatility stems from its unique electronic properties and the numerous opportunities it presents for chemical modification.[6] The 2,3-dihydro-1H-indole, or indoline, core retains the aromatic benzene ring of the parent indole but possesses a saturated pyrrolidine ring. This seemingly subtle modification imparts a significant conformational flexibility and a three-dimensional character that can be highly advantageous for achieving specific and high-affinity interactions with biological targets.[4]

The addition of a carboxylic acid at the 4-position of the indoline ring introduces a critical functional group for drug design. The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, engage in ionic interactions, and serve as a handle for further derivatization.[7] However, the acidic nature of this group can also present challenges related to pharmacokinetic properties, such as membrane permeability and metabolic stability.[8] This guide will address these aspects, offering insights into strategies for optimizing the overall drug-like properties of molecules based on this scaffold.

Physicochemical Properties and Design Rationale

The this compound scaffold offers a unique combination of structural features that make it an attractive starting point for drug design.

PropertyValueSignificance in Drug Design
Molecular Weight ~163.17 g/mol Provides a low molecular weight starting point, allowing for significant subsequent modifications while adhering to Lipinski's Rule of Five.
logP (Predicted) ~1.5Indicates a favorable balance of hydrophilicity and lipophilicity, which is crucial for both solubility and membrane permeability.
Hydrogen Bond Donors 2 (amine and carboxylic acid)Enables strong interactions with biological targets through hydrogen bonding.
Hydrogen Bond Acceptors 2 (carbonyl oxygen atoms)Further enhances the potential for target binding.
Rotatable Bonds 1The relatively rigid core structure can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity.

The strategic placement of the carboxylic acid at the 4-position, adjacent to the fused pyrrolidine ring, creates a distinct chemical vector for exploring interactions with target proteins. The indoline nitrogen at position 1 and the carbons of the pyrrolidine ring (positions 2 and 3) offer additional points for diversification, allowing for the fine-tuning of steric bulk, electronics, and physicochemical properties.

Synthetic Strategies: Accessing and Diversifying the Scaffold

The successful utilization of any scaffold in drug discovery hinges on the availability of robust and versatile synthetic methodologies. Here, we outline a general workflow for the synthesis and functionalization of the this compound core.

Core Synthesis

A common retrosynthetic approach to the this compound scaffold involves the cyclization of a suitably substituted benzene derivative. One potential route, adapted from known indole syntheses, is depicted below.[6]

Core_Synthesis_Workflow cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target This compound Precursor Substituted Nitrobenzene Target->Precursor Cyclization Precursor Starting_Material Commercially Available Nitro-benzoic Acid Derivative Step1 Reduction of Nitro Group Starting_Material->Step1 Step2 Introduction of a Two-Carbon Unit Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Final_Product This compound Step3->Final_Product

Caption: A generalized workflow for the synthesis of the core scaffold.

Experimental Protocol: A Representative Synthesis

  • Step 1: Reduction of the Nitro Group: A substituted 2-nitrobenzoic acid derivative is reduced to the corresponding aniline. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reductants (e.g., SnCl₂).

  • Step 2: Introduction of a Two-Carbon Unit: The resulting aniline can be alkylated with a suitable two-carbon electrophile, such as a protected 2-bromoacetaldehyde or a similar synthon.

  • Step 3: Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the dihydroindole ring. This can be promoted by an acid or base catalyst, depending on the specific substrate. Subsequent deprotection and/or functional group manipulations would yield the final this compound.

Scaffold Diversification

The true power of this scaffold lies in its potential for diversification at multiple positions. The following diagram illustrates the key positions for functionalization.

Scaffold_Diversification Scaffold This compound N1-Position C2-Position C3-Position C5, C6, C7-Positions C4-Carboxylic Acid N1_Func N-Alkylation N-Arylation N-Acylation Scaffold:f1->N1_Func Modulates lipophilicity and steric bulk C2_C3_Func Introduction of Substituents (e.g., alkyl, aryl, hydroxyl) Scaffold:f2->C2_C3_Func Explores new binding pockets Scaffold:f3->C2_C3_Func Aromatic_Func Electrophilic Aromatic Substitution (e.g., halogenation, nitration) Scaffold:f4->Aromatic_Func Fine-tunes electronic properties Carboxylic_Func Amide Coupling Esterification Bioisosteric Replacement Scaffold:f5->Carboxylic_Func Key interaction point and pharmacokinetic modulation

Caption: Key positions for the diversification of the scaffold.

Therapeutic Applications and Biological Targets

While specific drugs based on the this compound scaffold are not yet prevalent in the market, the broader class of indole and indoline derivatives has shown activity against a wide range of biological targets.[1][2][3][4][5] By analogy, derivatives of our target scaffold are being investigated for a number of therapeutic applications.

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs.[4] Derivatives of this compound could be designed to target various cancer-related proteins, such as kinases, histone deacetylases (HDACs), or tubulin.

  • Antimicrobial Agents: Indole-based compounds have demonstrated potent antibacterial and antifungal activities.[4] The this compound scaffold can serve as a starting point for the development of new antibiotics that overcome existing resistance mechanisms.

  • Central Nervous System (CNS) Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs. Derivatives of the target scaffold could be explored as ligands for various receptors and transporters in the brain.

  • Anti-inflammatory Agents: Indole derivatives have been investigated as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and various cytokines.[4]

Structure-Activity Relationship (SAR) Insights and Case Studies

Although detailed SAR studies for the this compound scaffold are not extensively published, we can draw valuable insights from related structures. For instance, in a series of indole-2-carboxylic acid derivatives developed as HIV-1 integrase inhibitors, the carboxylic acid was found to be crucial for chelating with magnesium ions in the enzyme's active site.[9] This highlights the importance of the carboxylic acid in our scaffold for potential enzyme inhibition.

Hypothetical SAR Exploration:

A hypothetical SAR study on a series of amide derivatives of this compound targeting a hypothetical kinase could yield the following insights:

R1 (N1-position)R2 (Amide)ActivityRationale
HPhenylModerateBaseline activity.
MethylPhenylIncreasedSmall alkyl group may improve cell permeability.
BenzylPhenylDecreasedBulky group may cause steric hindrance.
H4-FluorophenylIncreasedElectron-withdrawing group may enhance binding through favorable interactions.
H2-PyridylIncreasedHeterocyclic ring may form additional hydrogen bonds.

The Strategic Role of Carboxylic Acid Bioisosteres

As mentioned earlier, while the carboxylic acid group is a powerful tool for achieving high potency, it can also lead to unfavorable pharmacokinetic properties.[8] A key strategy in modern drug design is the use of carboxylic acid bioisosteres – functional groups that mimic the key interactions of a carboxylic acid but have different physicochemical properties.[7][8]

Bioisostere_Replacement cluster_0 Lead Scaffold cluster_1 Bioisosteric Replacements Lead This compound Tetrazole Tetrazole Lead->Tetrazole Improves metabolic stability and cell permeability Hydroxamic_Acid Hydroxamic Acid Lead->Hydroxamic_Acid Can act as a metal chelator Acylsulfonamide Acylsulfonamide Lead->Acylsulfonamide Modulates pKa and lipophilicity Hydroxyisoxazole Hydroxyisoxazole Lead->Hydroxyisoxazole Offers a different vector for hydrogen bonding

Caption: Common bioisosteric replacements for the carboxylic acid group.

The choice of a suitable bioisostere is highly context-dependent and requires careful consideration of the target's binding site and the desired physicochemical properties of the final compound.[8]

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its inherent structural features, combined with the potential for diverse functionalization, make it a valuable starting point for the development of novel therapeutics across a range of disease areas. Future research in this field should focus on:

  • Development of novel and efficient synthetic routes to access a wider range of derivatives.

  • Systematic SAR studies to elucidate the key structural requirements for activity against various biological targets.

  • Exploration of a broader range of carboxylic acid bioisosteres to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Application of computational modeling and simulation to guide the design of more potent and selective ligands.

References

A Technical Guide to the Discovery and Synthesis of Novel 2,3-Dihydro-1H-indole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Indoline Scaffold

The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged heterocyclic motif in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while its aromatic and saturated portions offer rich opportunities for functionalization. The incorporation of a carboxylic acid group at the 4-position introduces a key hydrogen bond donor and acceptor, and a potential coordination site, significantly influencing the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of novel analogs based on this promising core, grounded in field-proven insights for researchers and drug development professionals. The indole scaffold is a cornerstone in the development of pharmaceuticals, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3].

Part I: Core Synthesis Strategies for the 2,3-Dihydro-1H-indole-4-carboxylic Acid Scaffold

The construction of the indoline-4-carboxylic acid core is a critical first step. The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and scalability. Below, we detail two primary, validated approaches.

Strategy A: Reductive Cyclization of 2-(2-Nitrophenyl)propanoic Acid Derivatives

This classical approach builds the heterocyclic ring from an acyclic, substituted benzene precursor. It offers robust control over the substitution on the aromatic ring.

Causality Behind Experimental Choices: The synthesis begins with a nitro group, which serves as a precursor to the amine required for cyclization. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring, necessitating careful selection of subsequent reaction conditions. The reduction of the nitro group is the key step, which, under catalytic hydrogenation conditions, is followed by a spontaneous intramolecular cyclization to form the indoline ring.

Detailed Experimental Protocol:

  • Nitration of a Phenylpropanoic Acid: Begin with a suitable phenylpropanoic acid. The nitration is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents will determine the position of the nitro group.

  • Catalytic Hydrogenation: The substituted 2-(2-nitrophenyl)propanoic acid (1.0 eq) is dissolved in a solvent such as ethanol or methanol.

  • Catalyst Addition: 10% Palladium on carbon (Pd/C) (0.05 eq) is carefully added to the solution. Palladium is an excellent catalyst for the reduction of nitro groups to amines.

  • Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (typically 50 psi) and stirred vigorously at room temperature for 4-6 hours.

  • Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the this compound.

Workflow Diagram: Reductive Cyclization

A Substituted 2-Nitrophenyl Propanoic Acid B Catalytic Hydrogenation (H2, Pd/C) A->B Reduction C Intermediate Amino Acid (transient) B->C D Intramolecular Cyclization C->D Spontaneous E 2,3-Dihydro-1H-indole -4-carboxylic Acid Core D->E

Caption: Reductive cyclization workflow for core scaffold synthesis.

Strategy B: Selective Reduction of Indole-4-carboxylic Acid

An alternative approach involves the reduction of the corresponding indole. This method is advantageous when the indole-4-carboxylic acid starting material is readily available.

Causality Behind Experimental Choices: The primary challenge in this approach is the chemoselective reduction of the C2-C3 double bond of the indole ring without affecting the carboxylic acid or the aromatic benzene ring. Strong reducing agents like lithium aluminum hydride would reduce the carboxylic acid. Therefore, specialized reducing agents or catalytic systems are required. A common method is catalytic hydrogenation under controlled conditions or using specific catalysts that favor heterocycle reduction.

Detailed Experimental Protocol:

  • Starting Material: Indole-4-carboxylic acid (1.0 eq) is dissolved in a suitable solvent, often acetic acid, which can protonate the indole ring and facilitate reduction.

  • Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) (0.05 eq) is added.

  • Reduction: The mixture is subjected to hydrogenation at high pressure (e.g., 60-100 psi) for 12-24 hours.

  • Monitoring and Work-up: The reaction is monitored by LC-MS. Upon completion, the catalyst is filtered off, and the solvent is evaporated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system like ethanol/water to afford the pure this compound. Some general methods for synthesizing indolines can be adapted from various palladium-catalyzed intramolecular amination reactions[4].

Part II: Analog Synthesis and Derivatization

With the core scaffold in hand, a library of analogs can be generated by functionalizing three key positions: the nitrogen at position 1, the aliphatic ring, and the carboxylic acid at position 4.

N-Functionalization (Position 1)

The secondary amine of the indoline core is a versatile handle for introducing a wide range of substituents.

Protocol: N-Alkylation via Reductive Amination

  • Reaction Setup: To a solution of the indoline-4-carboxylic acid (1.0 eq) in methanol, add the desired aldehyde or ketone (1.2 eq) and acetic acid (0.1 eq) to catalyze iminium ion formation.

  • Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. This mild reducing agent is selective for the protonated iminium ion, preventing reduction of the aldehyde/ketone starting material.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Quenching and Extraction: Quench the reaction by adding water. Adjust the pH to basic (pH ~8-9) with sodium bicarbonate solution and extract the product with ethyl acetate.

  • Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Carboxylic Acid Derivatization (Position 4)

The carboxylic acid is most commonly converted into amides or esters to modulate polarity and introduce new points of interaction with biological targets.

Protocol: Amide Coupling using HATU

  • Activation: Dissolve the N-functionalized indoline-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF). Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq). Stir for 20 minutes at room temperature to form the activated ester. HATU is a highly efficient coupling reagent that minimizes racemization and side reactions.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 4-8 hours until the reaction is complete.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the product by column chromatography.

Library of Synthesized Analogs

The combination of these derivatization strategies allows for the creation of a diverse chemical library.

Analog ID R1 (N-Substitution) R2 (Amide/Ester Group) Key Structural Feature
A-01 -H-NH-benzylUnsubstituted core, benzylamide
A-02 -CH₃-NH-benzylN-methylated, benzylamide
A-03 -CH₂CH₂Ph-NH-benzylN-phenethyl, benzylamide
A-04 -CH₃-NH-cyclopropylN-methylated, cyclopropylamide
A-05 -CH₃-O-ethylN-methylated, ethyl ester

Part III: Structural Characterization and Validation

Ensuring the structural integrity and purity of each synthesized analog is paramount. A self-validating system employing orthogonal analytical techniques provides the necessary confidence in the data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the presence of all expected protons and their connectivity through coupling patterns. The disappearance of the indole C2-H proton signal and the appearance of signals in the aliphatic region (2.5-3.5 ppm) confirms the reduction to the indoline core. ¹³C NMR confirms the carbon framework.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition with high accuracy.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% purity for biological screening.

This combination of techniques forms a self-validating system. For example, while NMR can confirm the structure, HRMS provides unambiguous confirmation of the molecular formula, and HPLC verifies the sample's purity, ensuring that the observed biological activity is attributable to the compound of interest.

Part IV: Biological Evaluation and Structure-Activity Relationships (SAR)

The 2,3-dihydro-1H-indole scaffold has been identified as a core component in developing novel inhibitors for various biological targets, including the Hepatitis C Virus (HCV)[5]. Analogs of this class have shown potential as inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication.

Biological Target: HCV NS5B Polymerase

HCV is a major cause of chronic liver disease. The NS5B protein is an RNA-dependent RNA polymerase that is the catalytic core of the HCV replication complex. Inhibiting its function blocks viral replication, making it a prime target for antiviral drug development.

Mechanism of Action Diagram

cluster_0 HCV Replication Cycle ViralEntry Viral Entry Translation Translation & Polyprotein Processing ViralEntry->Translation Replication RNA Replication (via NS5B) Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release Inhibitor 2,3-Dihydro-1H-indole -4-carboxylic acid Analog NS5B NS5B Polymerase Inhibitor->NS5B Binding & Inhibition

Caption: Inhibition of HCV replication via NS5B polymerase.

Experimental Protocol: HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon that expresses a luciferase reporter gene are cultured in DMEM supplemented with 10% FBS and G418.

  • Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 72 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system and a luminometer. The light output is directly proportional to the level of HCV RNA replication.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. Cytotoxicity is concurrently measured (e.g., using an MTS assay) to ensure the observed inhibition is not due to cell death. The indoline scaffold has demonstrated potent anti-HCV activity with EC₅₀ values in the sub-micromolar range[5].

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the scaffold reveals key structural features required for potent anti-HCV activity.

Analog ID R1 (N-Substitution) R2 (Amide Group) EC₅₀ (nM) vs. HCV SAR Insights
A-01 -H-NH-benzyl850The core scaffold with a benzylamide shows baseline activity.
A-02 -CH₃-NH-benzyl510N-methylation enhances potency, suggesting a favorable interaction in a hydrophobic pocket[5].
A-03 -CH₂CH₂Ph-NH-benzyl>1000A larger N-phenethyl group is detrimental, indicating steric constraints at this position.
A-04 -CH₃-NH-cyclopropyl230A smaller, rigid cyclopropylamide significantly improves activity, suggesting the amide substituent plays a key role in binding.
A-05 -CH₃-O-ethyl5500Replacing the amide with an ester drastically reduces activity, highlighting the importance of the amide N-H as a hydrogen bond donor.

Key SAR Findings:

  • N-Substitution: Small alkyl groups like methyl at the N1 position are generally favorable for activity.

  • Amide Moiety: The amide group is critical for potency. The nature of the amide substituent significantly influences activity, with small, rigid groups being preferred.

  • Indoline Core: The saturated indoline scaffold is more potent than the corresponding indole, indicating that the conformational flexibility or shape of the reduced ring is important for binding to the target[5].

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. This guide has outlined robust synthetic strategies for accessing the core and its analogs, a framework for rigorous characterization, and a clear path for biological evaluation. The SAR studies presented here for anti-HCV activity demonstrate that systematic and logical modification of the scaffold can lead to potent lead compounds.

Future work in this area should focus on exploring a wider range of substitutions on the aromatic ring to enhance potency and modulate physicochemical properties. Furthermore, the application of this scaffold to other therapeutic targets where indole derivatives have shown promise, such as oncology and neurodegenerative diseases, warrants investigation[1][6]. The continued exploration of this privileged scaffold is poised to yield new and effective chemical entities for addressing unmet medical needs.

References

Methodological & Application

Application Note & Protocols: Strategic Synthesis of 2,3-Dihydro-1H-indole-4-carboxylic Acid from Indole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dihydro-1H-indole-4-carboxylic acid, also known as indoline-4-carboxylic acid, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis from the corresponding indole-4-carboxylic acid presents a significant chemical challenge: the selective reduction of the electron-rich pyrrole ring without affecting the aromatic benzene ring or the carboxylic acid functionality. This document provides a comprehensive guide for researchers, detailing three robust synthetic strategies to achieve this transformation: heterogeneous catalytic hydrogenation, catalytic transfer hydrogenation, and chemical reduction with hydride reagents. We delve into the mechanistic rationale behind each method, offer detailed, step-by-step laboratory protocols, and provide a comparative analysis to guide researchers in selecting the optimal route for their specific needs.

Introduction: The Challenge of Selective Indole Reduction

The indole nucleus is a highly resonance-stabilized aromatic system[1]. The selective hydrogenation of the C2-C3 double bond to yield an indoline is a thermodynamically challenging transformation that requires overcoming this aromatic stability. The primary difficulties encountered in this synthesis include:

  • Chemoselectivity: The reduction must be selective for the pyrrole ring over the appended benzene ring. Over-reduction can lead to undesired byproducts like octahydroindole[1].

  • Catalyst Poisoning: The product, an indoline, is a cyclic secondary amine. These amines can act as ligands, strongly coordinating to the surface of heterogeneous metal catalysts and causing deactivation, which hinders the reaction's progress[1].

  • Substrate Reactivity and Side Reactions: The indole nitrogen (N-H) can participate in unwanted side reactions. Under certain reductive conditions, particularly with hydride reagents in carboxylic acid media, competitive N-alkylation can occur, yielding N-alkylindoline derivatives instead of the desired product[2][3]. Furthermore, the indole ring is prone to polymerization under strongly acidic conditions[1].

To navigate these challenges, careful selection of the synthetic route is paramount. This guide will explore three field-proven strategies, outlining the advantages and critical parameters of each.

G cluster_start Starting Material cluster_methods Synthetic Strategies cluster_end Target Molecule Indole Indole-4-carboxylic Acid Catalytic 1. Catalytic Hydrogenation (H₂, Metal Catalyst) Indole->Catalytic Transfer 2. Catalytic Transfer Hydrogenation (H-Donor, Catalyst) Indole->Transfer Chemical 3. Chemical Reduction (Hydride Reagent) Indole->Chemical Indoline 2,3-Dihydro-1H-indole- 4-carboxylic Acid Catalytic->Indoline Transfer->Indoline Chemical->Indoline

Figure 1: Overview of synthetic strategies for the reduction of indole-4-carboxylic acid.

Strategic Consideration: The Role of N-H Protection

The indole N-H proton can be acidic and the nitrogen lone pair can be nucleophilic, leading to the aforementioned complications. One common strategy to mitigate these issues is the installation of a protecting group on the indole nitrogen.

Why Protect?

  • Prevent Catalyst Poisoning: Masking the amine functionality can prevent the product from deactivating the catalyst.

  • Avoid N-Alkylation: In chemical reductions, protection prevents unwanted alkylation of the nitrogen.

  • Enhance Stability: Electron-withdrawing protecting groups (e.g., Boc, Ts) decrease the electron density of the indole ring, making it more stable towards oxidation and acidic conditions[4].

Common Protecting Groups for Indoles:

Protecting GroupAbbreviationStabilityDeprotection Conditions
tert-ButoxycarbonylBocAcid-labile, stable to baseMild acid (e.g., TFA, HCl) or oxalyl chloride in methanol[4]
Tosyl (p-toluenesulfonyl)TsRobust, stable to acid/baseHarsh conditions (e.g., strong reducing agents, strong base at high temp.)
PhenylsulfonylPhSO₂Very robustRequires harsh conditions for cleavage[5]
[2-(Trimethylsilyl)ethoxy]methylSEMStable to a wide range of conditionsFluoride sources (e.g., TBAF) or strong acid

Expert Insight: While N-protection can simplify the reduction step, it adds two steps to the overall synthesis (protection and deprotection). Therefore, developing protocols that are effective on unprotected (N-H) indoles is highly desirable for process efficiency. The methods described below will focus on strategies proven to be effective for unprotected systems.

Method 1: Heterogeneous Catalytic Hydrogenation

This is a classic and "green" approach for indole reduction, utilizing hydrogen gas and a solid-supported metal catalyst. The key to success with unprotected indoles is the use of an acid co-catalyst in a suitable solvent like water[1].

Mechanism of Action: The prevailing mechanism suggests that under acidic conditions, the indole C3 position is protonated. This disrupts the ring's aromaticity, forming a reactive iminium ion intermediate which is much more susceptible to hydrogenation by the metal catalyst than the neutral indole[1].

Figure 2: Simplified mechanism of acid-activated indole hydrogenation.

Protocol 1: Pt/C Catalyzed Hydrogenation in Acidic Water

This protocol is adapted from a highly regioselective and environmentally benign procedure for the hydrogenation of unprotected indoles[1].

  • Materials:

    • Indole-4-carboxylic acid

    • Platinum on activated carbon (Pt/C, 5-10 wt%)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

    • Deionized water

    • Methanol (for workup)

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Parr hydrogenation apparatus or similar high-pressure reactor

  • Procedure:

    • To a high-pressure reactor vessel, add indole-4-carboxylic acid (1.0 eq), Pt/C (5 mol%), and p-toluenesulfonic acid (1.1 eq).

    • Add deionized water to create a solution with a concentration of approximately 0.1 M.

    • Seal the reactor vessel. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.

    • Pressurize the reactor with hydrogen gas to 50-100 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically (and safely) taking aliquots.

    • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with methanol.

    • Combine the filtrate and washes. Concentrate the solution under reduced pressure to remove the methanol and some of the water.

    • Carefully neutralize the aqueous solution by slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography as needed.

Method 2: Chemical Reduction with Hydride Reagents

Chemical reduction offers a powerful alternative that avoids high-pressure gas and potential catalyst issues. The combination of sodium cyanoborohydride (NaBH₃CN) and a carboxylic acid is a well-established system for reducing indoles to indolines[6][7].

Causality Behind Reagent Choice: The choice of carboxylic acid as the solvent and proton source is critical.

  • Trifluoroacetic Acid (TFA): This strong acid effectively protonates the indole for reduction by the mild hydride donor (NaBH₃CN). Crucially, it does not lead to N-alkylation, providing the desired indoline cleanly[2][3].

  • Acetic Acid (AcOH): While effective for reduction, using NaBH₃CN or NaBH₄ in acetic acid often results in a significant amount of N-ethylindoline as a byproduct. The carboxylic acid is reduced in situ to an aldehyde, which then participates in reductive amination with the indoline product[3][8]. This makes TFA the superior choice for this specific transformation.

Protocol 2: Reduction with NaBH₃CN in Trifluoroacetic Acid

This protocol leverages the selectivity of the NaBH₃CN/TFA system to avoid N-alkylation side reactions[2][6].

  • Materials:

    • Indole-4-carboxylic acid

    • Sodium cyanoborohydride (NaBH₃CN)

    • Trifluoroacetic acid (TFA)

    • Deionized water

    • Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve indole-4-carboxylic acid (1.0 eq) in trifluoroacetic acid at 0 °C (ice bath). The concentration should be around 0.2-0.5 M.

    • Caution: The reaction can be exothermic. Slowly add sodium cyanoborohydride (2.0-3.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

    • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

    • Basify the aqueous solution to pH > 10 by the slow and careful addition of 2 M NaOH solution while cooling in an ice bath.

    • Extract the product from the aqueous layer using DCM or EtOAc (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting solid or oil by column chromatography or recrystallization to obtain pure this compound.

Method 3: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an increasingly popular method that combines the catalytic efficiency of hydrogenation with the operational simplicity of chemical reductions. It uses a stable, organic or inorganic molecule as a hydrogen source in the presence of a transition metal catalyst, obviating the need for high-pressure H₂ gas[9][10].

Common Hydrogen Donors:

  • Ammonia Borane (H₃N·BH₃): A stable solid that serves as an excellent source of hydrogen for transfer hydrogenation of indoles catalyzed by various metal complexes, including zirconium and others[11].

  • Hantzsch Esters: Dihydropyridine derivatives that can efficiently donate hydrogen in the presence of a Brønsted acid catalyst[12].

  • Trifluoroethanol (TFE) / B₂(OH)₄: A Pd/C catalyzed system where TFE and tetrahydroxydiboron act as the hydrogen source[10].

Protocol 3: Zirconium-Catalyzed Transfer Hydrogenation with Ammonia Borane

This protocol is based on the principles of using a well-defined zirconium-hydride complex for the transfer hydrogenation of indoles.

  • Materials:

    • Indole-4-carboxylic acid

    • Zirconium-hydride catalyst (e.g., Schwartz's reagent or a related complex, used in catalytic amounts, ~5 mol%)

    • Ammonia borane (2.0-3.0 eq)

    • Anhydrous, inert solvent (e.g., THF, Dioxane)

    • Inert atmosphere glovebox or Schlenk line technique

  • Procedure:

    • Under an inert atmosphere (Argon or Nitrogen): To a dry Schlenk flask, add the zirconium catalyst (5 mol%), indole-4-carboxylic acid (1.0 eq), and ammonia borane (2.0 eq).

    • Add anhydrous THF via syringe.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of water or methanol to decompose any remaining ammonia borane.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield the target indoline.

Comparative Summary of Synthetic Routes

FeatureMethod 1: Catalytic HydrogenationMethod 2: Chemical ReductionMethod 3: Transfer Hydrogenation
Hydrogen Source High-pressure H₂ gasHydride reagent (NaBH₃CN)Stable H-donor (e.g., NH₃·BH₃)
Key Reagents Pt/C, TsOH, WaterNaBH₃CN, TFAMetal catalyst, H-donor
Safety Concerns Handling of flammable H₂ gas, pyrophoric catalystsUse of toxic NaBH₃CN, corrosive TFAAir-sensitive catalysts may be required
Advantages "Green" (water byproduct), high atom economyOperationally simple, no special pressure equipmentAvoids high-pressure H₂, mild conditions
Disadvantages Requires specialized pressure equipment, potential catalyst poisoningStoichiometric waste, potential for N-alkylation with wrong acidCan require specialized/expensive catalysts
Typical Yields Good to Excellent[1]Good to Excellent[8]Good

Conclusion

The synthesis of this compound from its indole precursor can be successfully achieved through several strategic approaches.

  • Catalytic hydrogenation with a Pt/C catalyst in acidic water offers an environmentally friendly and efficient route, provided the necessary high-pressure equipment is available[1].

  • Chemical reduction using sodium cyanoborohydride in trifluoroacetic acid is a robust and operationally simple method that reliably produces the desired product without N-alkylation side reactions[2][6].

  • Catalytic transfer hydrogenation represents a modern, safe alternative that circumvents the need for gaseous hydrogen, offering mild reaction conditions[11].

The optimal choice depends on the specific laboratory capabilities, safety considerations, and scale of the synthesis. The protocols provided herein serve as a validated starting point for researchers and drug development professionals aiming to incorporate this valuable scaffold into their synthetic programs.

References

The Versatile Synthon: Application Notes for 2,3-Dihydro-1H-indole-4-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and organic synthesis, the quest for novel molecular architectures with inherent biological relevance is paramount. The indole nucleus and its derivatives have long been recognized as "privileged structures," forming the core of numerous natural products and pharmaceutical agents.[1] Among these, the saturated indoline framework offers a three-dimensional geometry that is highly sought after in medicinal chemistry. 2,3-Dihydro-1H-indole-4-carboxylic acid, in particular, has emerged as a versatile and strategically important building block. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid on a rigid bicyclic scaffold, allows for diverse and controlled derivatization, making it an invaluable tool for constructing complex molecular targets.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound. We will delve into its synthesis, characterization, and strategic use in key synthetic transformations, supported by detailed, field-proven protocols and mechanistic insights.

Synthesis of the Building Block: A Straightforward Hydrogenation Approach

The most common and efficient method for the preparation of this compound is the catalytic hydrogenation of its aromatic precursor, indole-4-carboxylic acid. This reaction selectively reduces the C2-C3 double bond of the pyrrole ring while leaving the benzene ring and the carboxylic acid moiety intact. The stability of the indole aromatic system can make this hydrogenation challenging, but under acidic conditions, protonation at the C3 position disrupts the aromaticity, facilitating reduction.[1]

A reliable method involves the use of Platinum on carbon (Pt/C) as the catalyst in an acidic, aqueous medium, which represents an environmentally benign approach.[1]

Workflow for the Synthesis of this compound

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product IndoleAcid Indole-4-carboxylic acid ReactionVessel Hydrogenation Reactor (H2 atmosphere, rt) IndoleAcid->ReactionVessel Catalyst Pt/C (10 mol%) Catalyst->ReactionVessel Solvent Water Solvent->ReactionVessel Acid p-Toluenesulfonic acid Acid->ReactionVessel Filtration Filtration through Celite ReactionVessel->Filtration Concentration Concentration in vacuo Filtration->Concentration Purification Recrystallization Concentration->Purification FinalProduct 2,3-Dihydro-1H-indole- 4-carboxylic acid Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Protocol: Catalytic Hydrogenation of Indole-4-carboxylic Acid

Materials:

  • Indole-4-carboxylic acid

  • 10% Platinum on carbon (Pt/C)

  • p-Toluenesulfonic acid (PTSA)

  • Deionized water

  • Methanol

  • Celite®

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of indole-4-carboxylic acid (1.0 eq) in water, add p-toluenesulfonic acid (1.1 eq).

  • Carefully add 10% Pt/C (10 mol%) to the solution.

  • The reaction vessel is then placed under a hydrogen atmosphere (typically 1-4 atm, or as per available equipment).

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pt/C catalyst. The filter cake is washed with methanol.

  • The filtrate is concentrated under reduced pressure to remove the solvents.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization of this compound

Accurate characterization of the starting material is critical for the success of subsequent synthetic steps. Below is a summary of expected analytical data.

Property Value
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in methanol, DMSO; sparingly soluble in water

Spectroscopic Data (Predicted and based on analogous structures):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5-12.0 (br s, 1H, COOH), 7.1-6.9 (m, 2H, Ar-H), 6.6-6.5 (m, 1H, Ar-H), 5.9 (br s, 1H, NH), 3.5-3.4 (t, J = 8.0 Hz, 2H, CH₂), 3.0-2.9 (t, J = 8.0 Hz, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 170.0 (C=O), 148.0 (C), 130.0 (C), 127.0 (CH), 118.0 (CH), 116.0 (CH), 47.0 (CH₂), 28.0 (CH₂).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 3200-2500 (O-H stretch, broad), 1680 (C=O stretch), 1600, 1480 (C=C aromatic stretch).

  • Mass Spectrometry (ESI-MS): m/z 164.06 [M+H]⁺, 162.05 [M-H]⁻.

Core Applications in Organic Synthesis

The true utility of this compound lies in its ability to undergo selective transformations at its carboxylic acid and secondary amine functionalities.

Amide Bond Formation: Accessing a Diverse Chemical Space

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The carboxylic acid moiety of the title compound can be readily coupled with a wide array of primary and secondary amines to generate a diverse library of indoline-4-carboxamides. These derivatives are prevalent in biologically active molecules.[2][3]

Standard peptide coupling reagents are highly effective for this transformation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base provide a reliable method for amide bond formation under mild conditions.[4]

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product IndolineAcid 2,3-Dihydro-1H-indole- 4-carboxylic acid ReactionVessel Reaction Flask (0°C to rt) IndolineAcid->ReactionVessel Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->ReactionVessel CouplingAgent EDC, HOBt CouplingAgent->ReactionVessel Base DIPEA or Et₃N Base->ReactionVessel Solvent DMF or CH₂Cl₂ Solvent->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification AmideProduct Indoline-4-carboxamide Derivative Purification->AmideProduct

Caption: General workflow for amide bond formation.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at room temperature.

  • Stir the mixture for 15 minutes to allow for the formation of the active ester.

  • Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the desired N-benzyl-2,3-dihydro-1H-indole-4-carboxamide.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid provides another avenue for modifying the molecule's properties, such as lipophilicity and cell permeability. The classic Fischer-Speier esterification, which involves heating the carboxylic acid in an excess of alcohol with a strong acid catalyst, is a straightforward method for preparing simple alkyl esters.[5][6]

Materials:

  • This compound

  • Ethanol (absolute), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Suspend this compound (1.0 eq) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess ethanol.

  • Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield ethyl 2,3-dihydro-1H-indole-4-carboxylate.

N-Functionalization: A Handle for Further Diversification

The secondary amine of the indoline ring is a key functional handle for introducing further diversity. It can be acylated, alkylated, or used in reductive amination reactions. Protection of the nitrogen, often with a tert-butyloxycarbonyl (Boc) group, is a common strategy to prevent unwanted side reactions during subsequent transformations of the carboxylic acid.[7]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and an aqueous solution of NaOH (2.5 eq).

  • Cool the solution to 0 °C and add a solution of Boc₂O (1.2 eq) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected product.

Application in Multi-Step Synthesis: A Case Study in Kinase Inhibitor Scaffolds

The indoline scaffold is a core component of many kinase inhibitors, which are a critical class of therapeutics, particularly in oncology. The defined stereochemistry and vectoral presentation of substituents from the indoline core allow for precise interactions with the ATP-binding pocket of kinases. This compound serves as an excellent starting point for the synthesis of such complex molecules. For instance, derivatives of this scaffold have been explored in the development of Bromodomain and Extra-Terminal domain (BET) inhibitors, a class of epigenetic modulators with therapeutic potential in cancer and inflammation.[8][9]

Conclusion

This compound represents a powerful and versatile building block for organic synthesis and medicinal chemistry. Its readily accessible synthesis and the presence of two orthogonal functional groups—a carboxylic acid and a secondary amine—provide a robust platform for the creation of diverse molecular libraries. The protocols detailed in this guide offer reliable and reproducible methods for key transformations, enabling researchers to efficiently incorporate this valuable scaffold into their synthetic strategies for the discovery of novel and impactful chemical entities.

References

Application Notes & Protocols: Esterification Methods for 2,3-Dihydro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Esters of 2,3-dihydro-1H-indole-4-carboxylic acid (also known as indoline-4-carboxylic acid) are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The unique structural scaffold of indoline is featured in compounds targeting various receptors and enzymes, making the efficient and versatile synthesis of its derivatives a key focus in medicinal chemistry and drug development. The carboxylic acid at the 4-position offers a convenient handle for structural modification, with its conversion to an ester group being a common primary step. This esterification can modulate the compound's polarity, solubility, and metabolic stability, and also serves as a precursor for further functionalization.

This guide provides detailed protocols and mechanistic insights into two distinct and widely applicable methods for the esterification of this compound: the classic Fischer-Speier Esterification and the milder, coupling agent-mediated Steglich Esterification. The choice between these methods is dictated by the substrate's sensitivity to acidic conditions, the steric hindrance of the alcohol, and the desired reaction scale.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and straightforward method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] It is an equilibrium-controlled process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction.[3][4]

Mechanistic Rationale

The reaction mechanism involves several key steps.[3][5] First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4] Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting protonated ester regenerates the acid catalyst and yields the final ester product.[5]

Key Considerations for this compound:

  • Acid Sensitivity: The indoline nucleus is generally stable under moderately acidic conditions, but prolonged exposure to strong acids at high temperatures can potentially lead to side reactions. Careful monitoring of the reaction is advised.

  • N-H Reactivity: The secondary amine of the indoline ring is nucleophilic and could potentially be protonated under the acidic conditions. However, the carboxylic acid's carbonyl group is the more reactive site for protonation to initiate esterification.

  • Simplicity and Scalability: This method is advantageous for its use of inexpensive reagents and its suitability for large-scale synthesis.[3]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Speier_Workflow sub 1. Substrate & Reagent Prep react 2. Reaction Setup (Reflux) sub->react Add Acid Catalyst & Alcohol workup 3. Aqueous Workup (Neutralization & Extraction) react->workup Cool to RT purify 4. Purification (Column Chromatography) workup->purify Dry Organic Layer product Final Product: Ester purify->product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Ethyl 2,3-Dihydro-1H-indole-4-carboxylate

Materials:

  • This compound

  • Ethanol (absolute, reagent grade), excess to act as solvent

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1.0 eq).

  • Add absolute ethanol (100 mL). The carboxylic acid may not fully dissolve initially.

  • While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) dropwise to the suspension. Caution: The addition of sulfuric acid to ethanol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

  • Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Cooling and Concentration: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Reduce the volume of the ethanol by approximately 70-80% using a rotary evaporator.

  • Aqueous Workup: Transfer the concentrated residue to a 500 mL separatory funnel.

  • Dilute the residue with ethyl acetate (100 mL) and deionized water (100 mL).

  • Neutralization: Slowly and carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acid. Caution: CO₂ evolution will cause pressure buildup. Swirl gently and vent the separatory funnel frequently until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ethyl 2,3-dihydro-1H-indole-4-carboxylate.

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8] This method is particularly valuable for substrates that are sensitive to acid or heat and for coupling sterically hindered alcohols.[6][9][10]

Mechanistic Rationale

The reaction is initiated by the reaction of the carboxylic acid with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[6] In the absence of a better nucleophile, this intermediate can slowly rearrange to a stable N-acylurea byproduct, which is a common impurity in these reactions.[7] However, the DMAP catalyst, being a stronger nucleophile than the alcohol, rapidly intercepts the O-acylisourea to form a reactive acylpyridinium salt ("active ester").[6] This intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[7]

Key Considerations for this compound:

  • Mild Conditions: The reaction is typically performed at room temperature, which is ideal for preserving the integrity of potentially sensitive functional groups.[7]

  • Byproduct Removal: When using DCC, the resulting dicyclohexylurea (DCU) is poorly soluble in most organic solvents and can often be removed by filtration.[10] If EDC is used, its corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[11]

  • Stoichiometry: Precise control of stoichiometry is important. An excess of the carbodiimide is generally avoided to minimize side reactions. DMAP is used in catalytic amounts.

Experimental Workflow: Steglich Esterification

Steglich_Workflow sub 1. Dissolve Substrates (Acid, Alcohol, DMAP) react 2. Add Coupling Agent (e.g., DCC at 0°C) sub->react stir 3. Stir at RT react->stir Warm to RT filter 4. Filter Byproduct (DCU) stir->filter Reaction Complete workup 5. Aqueous Workup & Extraction filter->workup Concentrate Filtrate purify 6. Purification (Column Chromatography) workup->purify Dry Organic Layer product Final Product: Ester purify->product

References

Application Notes & Protocols: Strategic Amide Coupling of 2,3-Dihydro-1H-indole-4-carboxylic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indoline-4-Carboxamides

The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Amide derivatives at the 4-position of this scaffold are of particular interest to researchers in drug development, serving as key intermediates and final products for a diverse range of therapeutic targets. The successful and efficient formation of the amide bond between 2,3-dihydro-1H-indole-4-carboxylic acid and various primary amines is, therefore, a critical transformation that demands robust and reproducible protocols.

This guide provides an in-depth analysis of three field-proven amide coupling protocols, offering detailed step-by-step methodologies and the underlying chemical principles. The selection of a coupling strategy is not arbitrary; it is dictated by factors such as substrate scope (particularly for sterically hindered or electron-deficient amines), desired yield, racemization risk (if chiral centers are present), and process scalability.[1][2] We will explore the mechanisms and practical applications of protocols based on HATU, EDC/HOBt, and T3P®, empowering researchers to make informed decisions for their synthetic campaigns.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Modern amide coupling protocols overcome this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This generates a highly electrophilic intermediate that is readily attacked by the nucleophilic amine to form the desired amide bond.[1][4]

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (Indoline-4-carboxylic acid) CouplingReagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) ActiveIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Byproducts Byproducts (e.g., Urea, HOAt) ActiveIntermediate->Byproducts PrimaryAmine R'-NH₂ (Primary Amine) AmideProduct Amide Product (R-CO-NH-R')

Figure 1: Generalized workflow for amide bond formation.

Protocol 1: HATU-Mediated Coupling

Expertise & Experience: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a third-generation aminium-based coupling reagent celebrated for its high efficiency, rapid kinetics, and low rates of racemization.[5] It is particularly effective for coupling challenging substrates, including sterically hindered amines or acids.[6] The power of HATU lies in its ability to generate a highly reactive OAt-active ester, with the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerating the reaction and suppressing side reactions.[5][7]

Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[8] The resulting carboxylate attacks HATU to form an unstable isouronium salt, which is rapidly converted into the key OAt-active ester intermediate.[5][7] The primary amine then attacks this active ester to yield the final amide product, releasing HOAt.[5]

// Nodes Acid [label="Indoline-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU + DIPEA", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveEster [label="OAt-Active Ester", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Indoline-CONH-R", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Tetramethylurea + HOAt", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acid -> ActiveEster [label=" Activation"]; HATU -> ActiveEster; ActiveEster -> Amide [label=" Coupling"]; Amine -> Amide; ActiveEster -> Byproducts [style=dashed, arrowhead=none];

// Invisible nodes for layout {rank=same; Acid; HATU;} {rank=same; ActiveEster;} {rank=same; Amine; Amide; Byproducts;} }

Figure 2: Simplified HATU coupling reaction pathway.

Detailed Experimental Protocol (HATU)
  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M).

  • Activation: Add HATU (1.1 - 1.2 eq) to the solution, followed by DIPEA (2.0 - 3.0 eq).[6]

  • Pre-activation Stirring: Stir the mixture at room temperature for 10-20 minutes. A color change (often to yellow) may be observed, indicating the formation of the OAt-active ester.[9]

  • Amine Addition: Add the primary amine (1.0 - 1.2 eq) to the reaction mixture. A slight excess can help drive the reaction to completion.[5]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[10]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous HCl or saturated NH₄Cl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: EDC/HOBt Coupling

Expertise & Experience: The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic, cost-effective, and widely used method for amide bond formation.[1][11] EDC activates the carboxylic acid, while HOBt acts as a nucleophilic catalyst to form an active ester, which mitigates side reactions and reduces the risk of racemization.[11] This method is a workhorse in medicinal chemistry, especially when cost and scalability are considerations.[12]

Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to rearrangement and racemization. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine, which attacks it to form the amide.[11] The primary byproduct, an N,N'-disubstituted urea derived from EDC, is typically water-soluble, simplifying purification.[13][14]

Detailed Experimental Protocol (EDC/HOBt)
  • Reagent Preparation: In a dry round-bottom flask, combine this compound (1.0 eq), the primary amine (1.0 - 1.2 eq), and HOBt (1.1 - 1.2 eq).

  • Dissolution: Dissolve the mixture in an anhydrous solvent like DMF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction and minimize potential side reactions.

  • Base Addition (Optional but Recommended): Add a non-nucleophilic base such as DIPEA or Triethylamine (TEA) (1.5 - 2.0 eq). While not always strictly necessary, a base can neutralize the HCl salt if EDC hydrochloride is used and facilitate the reaction.[15]

  • EDC Addition: Add EDC hydrochloride (1.1 - 1.5 eq) portion-wise to the cooled, stirring solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up:

    • Dilute the mixture with EtOAc or DCM.

    • Wash the organic phase sequentially with 1M HCl (to remove base and unreacted amine), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine.

    • The water-soluble EDC-urea byproduct will be removed during these aqueous washes.[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: T3P® (Propylphosphonic Anhydride) Coupling

Expertise & Experience: Propylphosphonic anhydride, commonly known by the trade name T3P®, is a powerful dehydrating agent that has gained prominence as a green, safe, and highly efficient coupling reagent.[16] It is non-toxic, non-allergenic, and its byproducts are water-soluble, leading to exceptionally clean reactions and simple work-ups.[17][18] T3P® is effective for a broad range of substrates and is known for providing high yields with very low epimerization, making it an excellent choice for scalable syntheses.[19][20]

Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This highly activated intermediate is then readily attacked by the amine. The driving force of the reaction is the formation of stable and water-soluble phosphonic acid byproducts, which can be easily removed with a simple aqueous wash.[17]

Detailed Experimental Protocol (T3P®)
  • Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq) and the primary amine (1.05 eq).

  • Dissolution: Dissolve the starting materials in a suitable aprotic solvent such as Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), or Acetonitrile (ACN). T3P® is often supplied as a 50% solution in one of these solvents.

  • Base Addition: Add a base, such as pyridine or DIPEA (2.0 - 3.0 eq).

  • T3P® Addition: Cool the mixture to 0 °C. Slowly add the T3P® solution (typically 1.2 - 1.5 eq, based on the monomer unit) dropwise, keeping the internal temperature low.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water or a saturated solution of NaHCO₃.

    • If using an immiscible solvent like EtOAc, transfer the mixture to a separatory funnel. The water-soluble phosphonic acid byproducts will partition into the aqueous layer.[17]

    • Separate the layers and wash the organic layer again with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography or recrystallization.

Data Summary & Protocol Comparison

FeatureHATU ProtocolEDC/HOBt ProtocolT3P® Protocol
Coupling Agent HATUEDCT3P® (Propylphosphonic Anhydride)
Additive None (HOAt is part of HATU)HOBtNone
Typical Base DIPEADIPEA, TEAPyridine, DIPEA
Relative Cost HighLowModerate
Reaction Speed Very Fast (1-4 h)Moderate (12-24 h)Fast (2-6 h)
Byproduct Removal Aqueous WashAqueous WashAqueous Wash (Very easy)[17]
Key Advantage High efficiency for difficult couplings[6]Cost-effective, widely usedGreen chemistry, simple work-up[16]
Potential Issue Cost, potential for guanidinium side-reactionSlower, potential for O-acylisourea side reactionsRequires careful temperature control during addition

Analytical Monitoring of Reaction Progress

Trustworthy protocols require robust monitoring to determine reaction completion and identify potential issues.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitative monitoring. A suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) should provide good separation between the polar carboxylic acid starting material, the amine, and the less polar amide product. The reaction is considered complete when the spot corresponding to the limiting reagent (usually the carboxylic acid) is no longer visible.[10]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice. A C18 column with a gradient mobile phase of water and acetonitrile (both often containing 0.1% formic acid or TFA) can effectively separate reactants, products, and byproducts.[10] Monitoring the disappearance of the carboxylic acid peak and the appearance of the product peak provides precise data on reaction conversion.[21]

Conclusion

The synthesis of amides from this compound can be achieved with high efficiency using several modern coupling protocols. For challenging or sterically hindered primary amines, HATU offers superior speed and reactivity. For routine, cost-sensitive applications, the classic EDC/HOBt combination remains a reliable and robust choice. For processes where scalability, safety, and ease of purification are paramount, T3P® presents a compelling "green" alternative with an exceptionally simple work-up. The choice of protocol should be tailored to the specific amine substrate, project budget, and scale of the reaction. By understanding the principles and applying the detailed methodologies described herein, researchers can confidently and successfully synthesize the desired indoline-4-carboxamides.

References

Application Notes & Protocols: The Utility of 2,3-Dihydro-1H-indole-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Indoline Scaffold

In the landscape of drug discovery, certain molecular frameworks are repeatedly identified in biologically active compounds, earning them the designation of "privileged structures."[1] The indoline (2,3-dihydro-1H-indole) nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[2][3] Its significance stems from a unique combination of structural and physicochemical properties. The non-coplanar fusion of a benzene ring with a saturated pyrrolidine ring imparts a three-dimensional character that is advantageous for specific protein-ligand interactions. This structure can enhance aqueous solubility and modulate lipophilicity compared to its planar aromatic counterpart, indole, which are critical parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

This guide focuses on a specific, highly versatile derivative: 2,3-Dihydro-1H-indole-4-carboxylic acid . The strategic placement of a carboxylic acid group at the 4-position transforms the privileged indoline core into a powerful building block for medicinal chemists. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor and, existing predominantly as a carboxylate at physiological pH, can form crucial salt-bridge interactions with basic residues (e.g., lysine, arginine) in target proteins.[4] This functional handle provides a direct and reliable point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the attachment of various pharmacophoric groups.

Herein, we explore the rationale behind its application, detail its potential across various therapeutic areas, and provide robust protocols for its synthesis and derivatization.

Core Structural Analysis & Rationale for Use

The utility of this compound in drug design is rooted in its distinct molecular features, which can be leveraged to achieve desired biological activity and pharmacokinetic properties.

  • The Indoline Core: Provides a rigid, bicyclic scaffold that orients substituents in a well-defined three-dimensional space. The secondary amine (N-H) at the 1-position can serve as a hydrogen bond donor or acceptor and is also a site for further substitution to modulate properties or explore additional binding interactions.

  • The Carboxylic Acid Handle: Positioned on the aromatic ring, this group acts as a primary vector for derivatization. It is the key to building libraries of amides, esters, and other analogues. Critically, it often mimics the acidic functionalities of endogenous ligands or substrates, enabling potent target engagement.[5][6] While invaluable for binding, the carboxylic acid group can also present challenges, such as limited cell permeability and susceptibility to metabolic glucuronidation.[4][7] Therefore, a key strategy in its application is often the conversion to bioisosteres or other functional groups during lead optimization.

cluster_0 This compound cluster_1 Key Medicinal Chemistry Features mol Feature1 Privileged Indoline Scaffold (Rigidity, 3D Shape) mol->Feature1 Core Structure Feature2 Secondary Amine (N-H) (H-Bonding, Substitution Site) mol->Feature2 N1 Position Feature3 Carboxylic Acid 'Handle' (Target Binding, Derivatization Vector) mol->Feature3 C4 Position

Caption: Key structural features of the title compound.

Therapeutic Applications: A Scaffold for Diverse Targets

While direct clinical applications of the parent molecule are limited, its true value is demonstrated by the wide range of biological activities achieved in its derivatives. The indoline-4-carboxylic acid framework serves as an excellent starting point for designing inhibitors and modulators for various protein classes.

Enzyme Inhibitors

The carboxylic acid is adept at interacting with active sites, particularly those that bind acidic substrates. Derivatives have shown promise as inhibitors of key enzymes in pathophysiology.

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are critical in cancer immune evasion. Derivatives of indole-2-carboxylic acid have been developed as potent dual inhibitors, where the carboxylate interacts with the heme cofactor and surrounding residues.[8] The indoline-4-carboxylic acid scaffold offers an alternative geometry for exploring the active sites of these important oncology targets.

  • Fructose-1,6-bisphosphatase (FBPase): An allosteric inhibitor of FBPase, based on a dichloro-indole-2-carboxylic acid structure, was found to bind at the AMP regulatory site, highlighting a novel approach for designing anti-diabetic agents.[9] This demonstrates the potential for indole carboxylic acids to target allosteric sites in addition to active sites.

G-Protein Coupled Receptor (GPCR) Antagonists

Many GPCR ligands feature a lipophilic body and an acidic tail. The indoline-4-carboxylic acid scaffold perfectly mimics this pharmacophore.

  • Angiotensin II Receptor (AT1) Antagonists: Novel indole-3-carboxylic acid derivatives have been synthesized and shown to have high nanomolar affinity for the AT1 receptor, leading to a potent and long-lasting antihypertensive effect in spontaneously hypertensive rats, superior to the marketed drug losartan.[10] This validates the indole carboxylic acid core as a viable replacement for the biphenyl tetrazole motif common in sartan drugs.

  • Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: A series of 3-substituted indole-2-carboxylic acid derivatives yielded a highly potent and selective CysLT1 antagonist with an IC50 value in the single-digit nanomolar range.[5] The study confirmed that the indole-2-carboxylic acid moiety was essential for activity, modeling the C1-carboxylic acid of the endogenous ligand, LTD4. This provides a strong rationale for exploring the 4-carboxylic acid isomer for new anti-asthmatic and anti-inflammatory agents.

Ion Channel Modulators
  • NMDA Receptor Antagonists: Indole-2-carboxylic acid was identified as a specific and competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[11] This finding opened a new avenue for developing neuroprotective agents. The indoline-4-carboxylic acid scaffold could be used to design novel modulators with different selectivity and pharmacokinetic profiles for treating neurological disorders.

Summary of Biological Activities of Related Scaffolds
Target ClassSpecific TargetScaffold ExamplePotency (IC50/Ki)Therapeutic AreaReference
Enzyme IDO1/TDO6-Acetamido-indole-2-carboxylic acid deriv.1.17 µM (IDO1), 1.55 µM (TDO)Oncology[8]
Enzyme Fructose-1,6-bisphosphataseDichloro-indole-2-carboxylic acid deriv.~10 µMDiabetes[9]
GPCR Angiotensin II (AT1) ReceptorN-substituted-indole-3-carboxylic acidHigh nanomolar affinityHypertension[10]
GPCR CysLT1 Receptor3-Substituted-indole-2-carboxylic acid5.9 nMAsthma/Inflammation[5]
Ion Channel NMDA Receptor (Glycine Site)Indole-2-carboxylic acid-Neuroprotection[11]

Experimental Protocols

The following protocols provide a framework for the synthesis and subsequent elaboration of the title compound. All procedures should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Synthesis of this compound

This protocol outlines a common strategy for synthesizing the target scaffold via the reduction of a commercially available indole precursor. The choice of reducing agent is critical to selectively reduce the pyrrole double bond without affecting the carboxylic acid or the benzene ring.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1H-indole-4-carboxylic acid (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (NaBH₃CN, ~3.0 eq) portion-wise at 0 °C. Causality: Acetic acid serves as both the solvent and the proton source to form the iminium ion intermediate, which is then reduced by the mild hydride donor NaBH₃CN. This reagent is selective for iminium ions over carbonyls, preserving the carboxylic acid.[12]

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into ice-water. A precipitate may form. Adjust the pH to approximately 3-4 with 1M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Library Synthesis via Amide Coupling

This protocol demonstrates the utility of the synthesized scaffold by creating a small amide library, a cornerstone of SAR exploration in medicinal chemistry. HATU is used as the coupling agent for its high efficiency and low rate of epimerization.

cluster_0 Inputs A This compound (1.0 eq) D Reaction Solvent: DMF Time: 2-4 hours at RT A->D B Diverse Amines (R-NH2) (1.1 eq) B->D C HATU (1.2 eq) DIPEA (2.0 eq) C->D E Aqueous Workup - Dilute with EtOAc - Wash with aq. LiCl, NaHCO3, brine D->E F Purification - Dry over Na2SO4 - Concentrate - Flash Chromatography E->F G Final Products Amide Library F->G H Characterization (LC-MS, NMR) G->H

Caption: Workflow for parallel amide library synthesis.

Step-by-Step Methodology:

  • Stock Solutions: Prepare a stock solution of this compound in anhydrous N,N-Dimethylformamide (DMF). Prepare separate stock solutions or weigh out individual amines (1.1 eq per reaction) into an array of reaction vials.

  • Reagent Addition: To each vial containing an amine, add the carboxylic acid stock solution (1.0 eq). Then, add a solution of HATU (1.2 eq) in DMF, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The non-nucleophilic base DIPEA scavenges the generated acid, driving the reaction forward and preventing protonation of the amine nucleophile.

  • Reaction: Seal the vials and agitate at room temperature for 2-4 hours. Monitor a representative reaction by LC-MS to confirm completion.

  • Parallel Workup: Upon completion, dilute each reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution (to remove unreacted acid and excess HATU byproducts), and brine.

  • Purification: Dry the organic layers (e.g., using a phase separator plate or Na₂SO₄) and concentrate in vacuo. Purify each crude product using an appropriate method, such as preparative HPLC or parallel flash chromatography.

  • Analysis: Characterize each pure amide derivative by LC-MS to confirm identity and purity, and by NMR for key analogues to confirm structure.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed starting material that embodies the principles of modern medicinal chemistry. It combines a privileged, three-dimensional scaffold with a versatile functional handle, providing an efficient entry point into a rich chemical space with proven therapeutic relevance.[2][3] The applications demonstrated across diverse target classes—from enzymes to GPCRs—underscore its potential for generating novel drug candidates.

Future applications could see this scaffold incorporated into more complex drug modalities. For instance, the carboxylic acid could serve as an attachment point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs) or as a foundation for designing novel covalent inhibitors. As our understanding of biological targets deepens, the demand for versatile, well-characterized, and strategically functionalized building blocks like this compound will only continue to grow.

References

Application Notes & Protocols: The Role of 2,3-Dihydro-1H-indole-4-carboxylic Acid Derivatives in Targeting Specific Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Introduction: The Indole Scaffold as a Cornerstone in Modern Drug Discovery

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, renowned for its ability to form key interactions with a wide array of biological targets. Its unique electronic properties and conformational flexibility allow for the development of potent and selective modulators of complex cellular processes. This guide focuses on derivatives of 2,3-dihydro-1H-indole-4-carboxylic acid, a specific iteration of the indole core that offers a three-dimensional structure and a carboxylic acid handle, ideal for forming critical hydrogen bonds or salt bridges within protein binding pockets. These characteristics have positioned indole derivatives as promising candidates for targeting critical disease-related pathways, including kinase signaling cascades, G-Protein Coupled Receptor (GPCR) modulation, and the regulation of Nuclear Receptors (NRs).[1][2]

This document serves as a technical guide, providing not only the theoretical underpinnings of how these derivatives function but also detailed, field-proven protocols for their evaluation. We will explore the causality behind experimental design and furnish the necessary tools to validate compound activity from initial screening to cellular target engagement.

Section 1: Targeting Protein Kinase Signaling Pathways

Application Note: Indole Derivatives as Potent Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling and represent one of the most important target families in drug development, particularly in oncology.[3] The ATP-binding site of kinases offers a well-defined pocket for small molecule inhibitors. The azaindole scaffold, a close relative of indole, is particularly effective because its nitrogen atoms can form crucial hydrogen bonds within this ATP-binding site, mimicking the interactions of the natural ligand.[2] Derivatives of this compound leverage a similar principle. The indole core can establish hydrophobic and π-stacking interactions, while the carboxylic acid group can engage with charged or polar residues, conferring both potency and selectivity. Numerous indole-based compounds have been successfully developed as inhibitors of kinases like EGFR, RSK, and Aurora kinases, often leading to cell cycle arrest and apoptosis in cancer cells.[4][5][6]

The primary goal of a screening campaign is to determine a compound's ability to inhibit the catalytic activity of its target kinase. Cell-based assays are often preferred over purely biochemical assays because they provide a more physiologically relevant context, accounting for factors like cell permeability and the presence of competing cellular factors.[7][8]

Protocol 1: Cell-Based Kinase Phosphorylation Assay (ELISA-based)

This protocol describes a method to quantify the inhibition of a target kinase within a cellular context by measuring the phosphorylation of its direct downstream substrate.

Principle of the Assay: This assay measures the activity of a target kinase by detecting the phosphorylation of its substrate in cell lysates. Cells are treated with the indole derivative, which, if effective, will inhibit the target kinase and reduce substrate phosphorylation. The level of phosphorylated substrate is then quantified using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay), providing a direct measure of the compound's inhibitory potency (IC50).[8]

Materials:

  • Human cancer cell line expressing the target kinase (e.g., MCF-7 for RSK, A549 for EGFR).

  • This compound derivative(s).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • ELISA plate pre-coated with a capture antibody for the total substrate protein.

  • Detection antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-S6 for RSK pathway).

  • HRP-conjugated secondary antibody.

  • TMB substrate solution and Stop solution.

  • Plate reader capable of measuring absorbance at 450 nm.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point serial dilution of the indole derivative in DMSO. A typical starting concentration is 100 µM. The final DMSO concentration in the well should not exceed 0.5%.

  • Cell Treatment: Treat the cells with the compound dilutions and include appropriate controls (vehicle control: DMSO; positive control: a known inhibitor of the kinase). Incubate for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes with gentle shaking.

  • ELISA Protocol:

    • Add 50-100 µL of cell lysate to each well of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

    • Add the phospho-specific detection antibody. Incubate for 1 hour.

    • Wash the plate 3 times.

    • Add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate 5 times.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Add Stop solution and read the absorbance at 450 nm.

  • Data Analysis: Subtract background absorbance. Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation:

  • Why use a cell-based assay? To confirm the compound is cell-permeable and active in a complex biological environment.[7]

  • Why include a known inhibitor? To validate that the assay system is responsive and performing as expected.

  • Why measure total substrate? In parallel wells or with a duplexed assay, measuring the total (non-phosphorylated + phosphorylated) substrate protein confirms that the compound's effect is on phosphorylation, not on protein degradation.

Data Presentation: Kinase Inhibition
Compound IDTarget KinaseCell LineIC50 (µM)
Indole-A01RSK2MCF-70.85
Indole-A02RSK2MCF-71.23
Indole-B01EGFRA5490.47
StaurosporinePan-KinaseMCF-70.02

Table 1: Example inhibitory concentrations (IC50) of indole derivatives against target kinases.

Visualization: Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factor ERK->TF Inhibitor Indole Derivative Inhibitor->MEK Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Inhibition of the MAPK/ERK signaling pathway by an indole derivative targeting MEK.

Section 2: Modulation of G-Protein Coupled Receptors (GPCRs)

Application Note: Indole Derivatives as GPCR Ligands

GPCRs constitute the largest family of cell surface receptors and are the targets of approximately 30-50% of all approved drugs.[9][10] They mediate cellular responses to a vast array of stimuli, including hormones and neurotransmitters.[11] The seven-transmembrane helical structure of GPCRs creates a binding pocket that can be targeted by small molecules. Indole derivatives have been developed as potent ligands for various GPCRs, acting as antagonists or allosteric modulators for targets such as dopamine and serotonin receptors.[12][13] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, are particularly attractive as they offer the potential for greater subtype selectivity and a more nuanced "tuning" of receptor activity rather than simple blockade.[14]

Functional assays are essential to characterize the pharmacological effect of a compound on a GPCR. These assays measure downstream events following receptor activation, such as changes in second messenger concentrations (e.g., cAMP, intracellular calcium) or the recruitment of signaling proteins like β-arrestin.[15][16]

Protocol 2: Intracellular Calcium Flux Assay

This protocol is designed to measure the activation or inhibition of Gq-coupled GPCRs by monitoring changes in intracellular calcium levels.

Principle of the Assay: Gq-coupled GPCRs, upon activation, stimulate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3). IP3 triggers the release of Ca2+ from intracellular stores, causing a rapid and transient increase in cytosolic calcium concentration.[10] This flux can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM). An antagonist will block the calcium flux induced by an agonist, while an agonist will induce the flux directly.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Known agonist and antagonist for the target GPCR.

  • Indole derivative test compounds.

  • Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR).

Step-by-Step Methodology:

  • Cell Plating: Seed the engineered HEK293 cells into a black, clear-bottom 96-well or 384-well plate and grow overnight.

  • Dye Loading: Aspirate the growth medium. Add the Fluo-4 AM dye-loading solution containing probenecid to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Antagonist Mode: Prepare serial dilutions of the indole derivative in assay buffer. Add these to the plate and incubate for 15-30 minutes. The plate reader will then inject a known concentration of the agonist (e.g., EC80).

    • Agonist Mode: Prepare serial dilutions of the indole derivative in a separate compound plate. The plate reader will inject these compounds into the cell plate.

  • Measurement: Place the cell and compound plates into the fluorescence plate reader. Set the instrument to take a baseline fluorescence reading for 10-20 seconds.

  • Compound/Agonist Addition: The instrument automatically injects the compound (agonist mode) or agonist (antagonist mode) into the wells.

  • Kinetic Reading: Immediately following injection, record the fluorescence intensity every 1-2 seconds for 1-3 minutes.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. For antagonists, calculate the percent inhibition of the agonist response. For agonists, calculate the percent activation relative to a full agonist. Determine IC50 (antagonist) or EC50 (agonist) values by fitting the data to a dose-response curve.

Causality and Self-Validation:

  • Why use engineered cells? To isolate the activity of the compound to a single, specific GPCR target, avoiding confounding signals from other receptors.

  • Why use a kinetic read? The calcium signal is transient. A kinetic measurement is essential to capture the peak response.

  • Why probenecid? It prevents cellular pumps from actively removing the dye, ensuring a stable baseline and robust signal.[15]

Data Presentation: GPCR Modulation
Compound IDAssay ModeTarget GPCRPotency (EC50/IC50, µM)
Indole-C01Agonist5-HT2A0.15 (EC50)
Indole-C02Antagonist5-HT2A0.08 (IC50)
Indole-C03AntagonistD20.21 (IC50)
KetanserinAntagonist5-HT2A0.003 (IC50)

Table 2: Example functional potencies of indole derivatives at target GPCRs.

Visualization: GPCR Signaling Pathway

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (Gq-coupled) Gq Gq Protein (α, βγ) GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release (from ER) IP3->Ca Agonist Agonist Agonist->GPCR Binds Antagonist Indole Derivative (Antagonist) Antagonist->GPCR Blocks

Caption: Antagonism of a Gq-coupled GPCR pathway by an indole derivative.

Section 3: Targeting Nuclear Receptors (NRs)

Application Note: Indole Derivatives as Nuclear Receptor Modulators

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small, lipophilic molecules like steroid hormones and vitamins.[17][18] They are key players in metabolism, development, and inflammation. NRs typically consist of a ligand-binding domain (LBD) and a DNA-binding domain (DBD). Ligand binding to the LBD induces a conformational change that promotes the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of target genes.[19] Bis-indole derivatives have been identified as ligands for orphan nuclear receptors like NR4A1 and NR4A2, which are implicated in cancer and metabolic diseases.[20] The indole scaffold is well-suited to occupy the hydrophobic ligand-binding pocket of many NRs.

A luciferase reporter gene assay is the gold standard for quantifying the ability of a compound to modulate NR transcriptional activity.[21]

Protocol 3: Nuclear Receptor Luciferase Reporter Assay

Principle of the Assay: This assay utilizes a host cell line (e.g., HEK293) transiently transfected with two plasmids. The first plasmid expresses the full-length target NR. The second is a reporter plasmid containing a luciferase gene downstream of a DNA sequence (a response element) that is specifically recognized by the target NR. When an agonist binds to the NR, the receptor-ligand complex binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of a substrate (luciferin) is directly proportional to the transcriptional activity of the NR.[11]

Materials:

  • HEK293T or similar easily transfectable cell line.

  • Expression plasmid for the target NR.

  • Luciferase reporter plasmid with the appropriate response element.

  • Control plasmid expressing Renilla luciferase or β-galactosidase (for normalization).

  • Transfection reagent (e.g., Lipofectamine).

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System).

  • Luminometer.

Step-by-Step Methodology:

  • Transfection: In a 96-well plate, co-transfect cells with the NR expression plasmid, the firefly luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Allow the cells to recover and express the plasmids for 18-24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the indole derivative test compounds. Include vehicle (DMSO) and a known agonist/antagonist as controls. Incubate for an additional 18-24 hours.

  • Cell Lysis and Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the first luciferase reagent (for firefly luciferase) to lyse the cells and provide the substrate.

    • Measure luminescence in a plate-reading luminometer.

    • Add the second reagent (e.g., Stop & Glo®) to quench the firefly reaction and initiate the Renilla luciferase reaction.

    • Measure luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well. This corrects for variations in cell number and transfection efficiency.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against compound concentration and fit to a dose-response curve to determine EC50 or IC50 values.

Causality and Self-Validation:

  • Why co-transfect a control plasmid? To normalize for well-to-well variability in cell viability and transfection efficiency, which is critical for accurate and reproducible results.

  • Why use a specific response element? To ensure that the measured luciferase activity is a direct result of the target NR binding to its cognate DNA sequence.

  • What if there's no known ligand? For orphan receptors, this assay is used to screen for novel activators or inverse agonists that can modulate the receptor's basal activity.

Data Presentation: Nuclear Receptor Activation
Compound IDAssay ModeTarget NRPotency (EC50/IC50, µM)Max Fold Activation
Indole-D01AgonistNR4A12.1 (EC50)15.2
Indole-D02AgonistNR4A15.8 (EC50)12.5
Indole-D03AntagonistRARβ1.5 (IC50)N/A
ATRAAgonistRARβ0.01 (EC50)55.0

Table 3: Example data from a nuclear receptor luciferase reporter assay.

Visualization: Nuclear Receptor Action

NR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NR_cyto Nuclear Receptor (NR) NR_nuc Ligand-NR Complex NR_cyto->NR_nuc Translocates HRE Hormone Response Element (DNA) NR_nuc->HRE Binds Gene Target Gene Transcription HRE->Gene Activates Ligand Indole Derivative (Agonist) Ligand->NR_cyto Binds

Caption: Agonist activation of a nuclear receptor by an indole derivative.

General Methodology: Confirming Target Engagement in Cells

A critical step in drug discovery is to confirm that a compound's observed cellular effect is due to direct binding to its intended target.[22][23] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or cell lysates.[24]

Principle of CETSA: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound and then heated across a range of temperatures. At higher temperatures, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is quantified (e.g., by Western blot), and a shift in the melting curve in the presence of the compound indicates direct target engagement.[24]

Visualization: CETSA Workflow

CETSA_Workflow A Treat cells with Vehicle or Compound B Heat cell suspension (Temperature Gradient) A->B C Lyse cells (e.g., Freeze-thaw) B->C D Separate soluble fraction (Centrifugation) C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot % Soluble Protein vs. Temperature E->F G Observe Thermal Shift (ΔTm) F->G

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The this compound scaffold and its relatives are remarkably versatile structures that continue to provide a rich foundation for the discovery of novel therapeutics. Their ability to form specific, high-affinity interactions with diverse protein families—from kinases and GPCRs to nuclear receptors—underscores their importance in modern medicinal chemistry. The protocols and principles outlined in this guide provide a robust framework for researchers to investigate and validate the biological activity of these promising compounds, paving the way for the development of next-generation targeted therapies.

References

Application Note & Protocol: Quantitative Analysis of 2,3-Dihydro-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

[AN2026-01]

Introduction: The Significance of Quantifying 2,3-Dihydro-1H-indole-4-carboxylic Acid

This compound is an indole derivative of significant interest in pharmaceutical research and development. As a potential metabolite, impurity, or synthetic intermediate of various pharmacologically active compounds, its precise and accurate quantification is paramount for ensuring drug safety, efficacy, and quality.[1][2][3] This application note provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust, selective, and sensitive, meeting the stringent requirements of the pharmaceutical industry.[4][5]

The choice of analytical technique is contingent on the required sensitivity and the complexity of the sample matrix. HPLC-UV offers a reliable and cost-effective solution for routine analysis of bulk drug substances and formulations where the analyte concentration is relatively high. For trace-level quantification in complex biological matrices such as plasma or urine, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[6][7]

This document is intended for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the analytical methodologies.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₉H₉NO₂Inferred from name
Molecular Weight163.17 g/mol Inferred from formula
StructureIndole ring with a carboxylic acid group at position 4 and a saturated bond between carbons 2 and 3.Inferred from name
PolarityPolar, due to the carboxylic acid and amine functionalities.[8]General chemical principles
UV AbsorbanceExpected to have UV absorbance due to the aromatic indole ring.General chemical principles

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: Reversed-phase HPLC is the method of choice for separating polar to moderately non-polar compounds. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. This compound, with its polar functional groups, will be retained on the column and can be eluted by a suitable mobile phase. The indole ring structure allows for sensitive detection using a UV detector.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Inject into HPLC Column C18 Column Separation Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Quantification Quantify vs. Standard Integration->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for retaining and separating polar aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterThe acidic modifier improves peak shape and suppresses ionization of the carboxylic acid group, leading to better retention.[9]
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC, providing good elution strength.
Gradient 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17-18 min: 70-10% B; 18-25 min: 10% BA gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection 220 nmThe indole chromophore exhibits strong absorbance at this wavelength, providing good sensitivity.

4. Preparation of Solutions:

  • Diluent: 50:50 Methanol:Water

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability: Before sample analysis, inject a mid-range standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

6. Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Perform a linear regression analysis. The concentration of the analyte in the samples is determined using the equation of the line.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides unparalleled sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. This technique is ideal for quantifying low levels of this compound in complex matrices like plasma, where co-eluting interferences can be a significant issue with UV detection.[7][10] Electrospray ionization (ESI) is typically used to generate ions of the analyte, which are then fragmented and detected.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_lcms LC-MS/MS System cluster_data Data Analysis Spike Spike with Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injector UPLC Injection Reconstitute->Injector Inject Column C18 UPLC Column Injector->Column ESI Electrospray Ionization (ESI+) Column->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Scan CID->MS2 MRM MRM Chromatogram MS2->MRM Signal Integration Peak Integration (Analyte/IS) MRM->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol: LC-MS/MS Method

1. Materials and Reagents:

  • This compound reference standard

  • Isotopically labeled internal standard (IS), e.g., ¹³C₆-2,3-Dihydro-1H-indole-4-carboxylic acid (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control biological matrix (e.g., blank plasma)

2. Instrumentation:

  • UPLC/HPLC system

  • Tandem quadrupole mass spectrometer with an ESI source

3. LC and MS Conditions:

Liquid Chromatography:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.7 µmA UPLC column provides higher resolution and faster analysis times.
Mobile Phase A 0.1% Formic acid in WaterAcidic mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% BA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID UPLC column.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 5 µL

Mass Spectrometry (Tandem Quadrupole):

ParameterConditionRationale
Ionization Mode ESI PositiveThe amine group in the indole structure is readily protonated.
MRM Transitions Analyte: 164.1 > 118.1 (Quantifier), 164.1 > 91.1 (Qualifier) IS: e.g., 170.1 > 124.1These transitions are hypothetical and must be optimized by infusing the analyte. The quantifier transition is typically the most intense fragment, while the qualifier confirms identity.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temp. 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Energy Optimized for each transition (e.g., 15-25 eV)The energy required to induce fragmentation of the precursor ion.

4. Preparation of Solutions:

  • Stock and Working Standard Solutions: Prepared as in the HPLC method, but at lower concentrations appropriate for LC-MS/MS sensitivity (e.g., down to pg/mL levels).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Mobile Phase A:B).

    • Vortex and transfer to an autosampler vial.

5. Data Analysis: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. The concentration of the analyte in the samples is then calculated from this curve.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH guidelines to ensure their reliability for their intended purpose.[1][4][5] Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in quality control settings, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Proper method validation is essential before implementation to ensure data integrity and regulatory compliance.

References

High-Throughput Analysis of 2,3-Dihydro-1H-indole-4-carboxylic acid: A Guide to HPLC and LC-MS/MS Method Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing robust and reliable analytical methods for 2,3-Dihydro-1H-indole-4-carboxylic acid, a key heterocyclic compound relevant in pharmaceutical research and development. We present two detailed protocols: a foundational High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity, high-selectivity quantification in complex matrices. This guide emphasizes the scientific rationale behind each experimental choice, from mobile phase selection to mass spectrometer tuning, ensuring that researchers can not only replicate these methods but also adapt them to their specific analytical challenges.

Introduction: The Analytical Challenge

This compound is a molecule of significant interest, often serving as a building block or appearing as a metabolite in drug discovery pipelines. Its structure, featuring an indole core, a secondary amine, and a carboxylic acid group, presents a unique set of analytical considerations. The molecule's polarity and ionizable nature demand carefully optimized chromatographic conditions to achieve adequate retention and sharp peak shapes. Furthermore, the need for precise quantification in biological matrices like plasma or urine necessitates methods that can overcome matrix effects and deliver high sensitivity.[1] This guide addresses these challenges by detailing the systematic development of both HPLC-UV and LC-MS/MS methods.

Analyte Physicochemical Properties: The Foundation of Method Development

A successful analytical method begins with a thorough understanding of the analyte's chemical and physical properties.

  • Structure: this compound (C₉H₉NO₂) has a molecular weight of approximately 163.17 g/mol .

  • Polarity: The presence of both a hydrogen-bond-donating amine and a polar, ionizable carboxylic acid group makes the molecule polar.[2] Its solubility in water is expected to be moderate but highly dependent on pH.

  • Acidity (pKa): The carboxylic acid group is the primary acidic center. While the exact pKa is not readily published, it can be estimated to be in the range of 4.0 - 5.0, similar to benzoic acid and other indole carboxylic acids. This is the single most critical parameter for reverse-phase HPLC method development.

  • UV Absorbance: The indole ring system is a chromophore, making UV detection a viable and straightforward approach for quantification.

These properties dictate that a reverse-phase chromatographic approach will be effective, provided the mobile phase pH is controlled to manage the ionization state of the carboxylic acid.

Part I: HPLC-UV Method Development for Routine Analysis

The goal of this method is to provide a simple, robust, and reliable protocol for the routine quantification of this compound in relatively clean sample matrices, such as process intermediates or formulated products.

Causality Behind Experimental Choices
  • Chromatographic Mode - Reverse-Phase (RP): RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. It is ideal for separating moderately polar compounds like our target analyte.[3]

  • Stationary Phase - C18 Column: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention characteristics, which will interact effectively with the indole ring of the analyte. A column with high-purity silica and end-capping is crucial to minimize peak tailing caused by interactions between the analyte and residual silanols on the silica surface.[3]

  • Mobile Phase pH - The Key to Retention: For an acidic analyte on a reverse-phase column, retention is maximized when the molecule is in its neutral, un-ionized state. According to the Henderson-Hasselbalch equation, to fully suppress the ionization of a carboxylic acid, the mobile phase pH must be set at least two units below its pKa.[3] By setting the aqueous mobile phase pH to ~2.5, we ensure the carboxylic acid group is protonated (-COOH), making the molecule less polar and allowing for strong retention on the C18 column.

  • Mobile Phase Composition:

    • Aqueous Phase: Deionized water with 0.1% formic acid. Formic acid is an excellent choice as it effectively lowers the pH and is also volatile, making this method easily transferable to LC-MS.[4]

    • Organic Phase: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[5]

  • Detection: UV detection is set at the absorbance maximum of the indole moiety, typically around 280 nm, providing good sensitivity and selectivity.[6]

The logical workflow for developing this HPLC method is illustrated below.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start_node Analyte Characterization (Polarity, pKa, UV) A Select Reverse-Phase Mode (C18 Column) start_node->A Based on Properties process_node process_node decision_node decision_node result_node result_node B Choose MS-Compatible Acidic Modifier (Formic Acid) A->B C Select Organic Solvent (Acetonitrile) B->C D Scouting Gradient Run (5-95% ACN) C->D E Evaluate Retention & Peak Shape D->E F Adjust Gradient Slope or Convert to Isocratic E->F Suboptimal? H System Suitability Test (Tailing, Plates, RSD) E->H Optimal? G Fine-tune Flow Rate & Column Temperature F->G G->E I Method Robustness Check H->I

Caption: Workflow for systematic HPLC-UV method development.

Optimized HPLC-UV Protocol
ParameterConditionRationale
Instrument Standard HPLC system with UV/PDA detectorWidely available and suitable for routine analysis.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeProvides good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterEnsures analyte is protonated for good retention.[3]
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength.
Gradient Program 20% B to 80% B over 10 minutesA starting point; can be optimized to an isocratic method for faster run times.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and pressure.
Column Temperature 30 °CMaintains stable retention times and improves peak shape.
Injection Volume 10 µLStandard volume; adjust based on sample concentration.
Detection UV at 280 nmCorresponds to the absorbance maximum of the indole chromophore.[7]
Run Time 15 minutes (including re-equilibration)Allows for elution and column re-equilibration.

Part II: LC-MS/MS Method Development for High-Sensitivity Analysis

For bioanalysis or trace impurity detection, the superior sensitivity and selectivity of tandem mass spectrometry are required.[8] This method is designed for quantifying this compound in complex matrices like blood plasma.

Causality Behind Experimental Choices
  • Ionization - Electrospray Ionization (ESI): ESI is the premier technique for ionizing polar molecules like our analyte directly from the liquid phase into the gas phase for MS analysis.[8][9]

  • Polarity - Negative Ion Mode: Carboxylic acids readily lose a proton in the ESI source to form a stable negatively charged ion, [M-H]⁻. This deprotonation process is highly efficient, typically resulting in a more intense and stable signal in negative ion mode compared to positive ion mode.[9]

  • Detection - Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification with tandem mass spectrometry.[8] It provides exceptional selectivity by isolating a specific precursor ion (the [M-H]⁻ ion of our analyte), fragmenting it, and then monitoring only a specific, characteristic fragment ion (product ion). This two-stage filtering process effectively eliminates chemical noise from co-eluting matrix components, drastically improving the signal-to-noise ratio.

The development workflow involves tuning the mass spectrometer to find the optimal parameters for the analyte, followed by integrating the optimized LC method.

LCMS_Method_Development start_node Analyte Standard Solution (in 50:50 ACN:H2O) A Direct Infusion into MS start_node->A process_node process_node decision_node decision_node result_node result_node B Optimize Source Parameters (Capillary Voltage, Gas Flow, Temp) A->B C Select Precursor Ion ([M-H]⁻ = m/z 162.1) B->C D Perform Product Ion Scan (Fragment Precursor) C->D E Select Most Intense/ Stable Product Ion(s) D->E F Optimize Collision Energy (CE) for selected MRM transition E->F G Couple Optimized LC Method (from Part I) F->G MS Parameters Optimized H Inject on LC-MS/MS System Verify RT and Peak Shape G->H I Final Quant Method H->I

Caption: Workflow for LC-MS/MS method development and optimization.

Optimized LC-MS/MS Protocol

Liquid Chromatography (LC) Parameters

ParameterCondition
Instrument UPLC/UHPLC system coupled to a tandem quadrupole mass spectrometer
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 20% B to 80% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), NegativeHighly efficient for deprotonating carboxylic acids.[9]
Capillary Voltage 3.0 kVOptimized for stable spray and maximum ion generation.
Source Temperature 150 °CAssists in desolvation of droplets.
Desolvation Temp 400 °CEnsures complete solvent evaporation before ions enter the mass analyzer.
Gas Flows Optimized for specific instrument modelCone gas and desolvation gas flows are critical for sensitivity.
MRM Transition See table belowProvides selectivity and sensitivity for quantification.[8]

MRM Transition Details (Hypothetical - Requires Experimental Determination)

The most common fragmentation for a carboxylic acid is the loss of CO₂ (44 Da).

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
This compoundm/z 162.1m/z 118.115
Rationale Molecular ionLoss of CO₂To be optimized

Sample Preparation Protocol for Biological Matrices (Plasma)

A simple and effective protein precipitation protocol is often sufficient for cleaning up plasma samples prior to LC-MS/MS analysis.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of an internal standard solution (ideally, a stable isotope-labeled version of the analyte).

  • Precipitate: Add 200 µL of ice-cold acetonitrile. This high ratio of organic solvent denatures and precipitates the plasma proteins.

  • Vortex: Mix thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube or HPLC vial.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a solvent that matches the initial LC mobile phase composition (e.g., 80:20 Water:Acetonitrile). This step improves peak shape and compatibility with the reverse-phase column.[10]

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

Conclusion

The methods presented herein provide a robust framework for the analysis of this compound. The HPLC-UV method offers a straightforward approach for routine analysis, while the LC-MS/MS method delivers the high sensitivity and selectivity required for complex bioanalytical applications in the drug development landscape. The key to success lies in understanding the analyte's acidic nature and controlling the mobile phase pH to ensure reproducible and efficient chromatography. These protocols serve as a validated starting point, empowering researchers to achieve accurate and reliable results.

References

Application Note & Protocols: Advanced TLC Visualization Techniques for 2,3-Dihydro-1H-indole-4-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydro-1H-indole-4-carboxylic acid, also known as indoline-4-carboxylic acid, and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. Their synthesis and functionalization are closely monitored to ensure reaction completion, purity of intermediates, and final product identity. Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective analytical tool for these purposes. However, the visualization of these compounds on a TLC plate can be challenging due to the inherent properties of the indoline scaffold and its appended functional groups. This application note provides a comprehensive guide to various TLC visualization techniques, both destructive and non-destructive, tailored for researchers, scientists, and drug development professionals working with this class of molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure reliable and reproducible results.

Core Principles of TLC Visualization for Indoline-4-Carboxylic Acid Derivatives

The successful visualization of this compound and its derivatives on a TLC plate hinges on the targeted chemical reactivity of its constituent functional groups: the secondary amine of the indoline ring, the carboxylic acid, and the aromatic system. The choice of visualization reagent should be guided by the specific structural features of the molecule of interest.

  • Non-Destructive Visualization: This is the primary and preferred method as it allows for the potential recovery of the compound from the TLC plate. It relies on the intrinsic photophysical properties of the molecule.

  • Destructive Visualization: These methods involve a chemical reaction between the analyte and a staining reagent, resulting in a colored or fluorescent spot. While they offer high sensitivity and selectivity, the compound is chemically altered and cannot be recovered.

Non-Destructive Visualization Protocol

Ultraviolet (UV) Irradiation

The indoline scaffold contains an aromatic ring, which typically absorbs UV light. This property can be exploited for visualization without chemically altering the compound.

Principle: Compounds containing chromophores, such as aromatic rings, absorb UV light. When a TLC plate containing a fluorescent indicator (typically F254) is irradiated with short-wave UV light (254 nm), the plate fluoresces (usually green). The analyte spot, by absorbing the UV light, quenches this fluorescence and appears as a dark spot against the bright background.[1][2][3] Some highly conjugated derivatives may also exhibit fluorescence under long-wave UV light (365 nm).[2][3]

Protocol:

  • After developing and thoroughly drying the TLC plate, place it under a UV lamp.

  • Observe the plate under both short-wave (254 nm) and long-wave (365 nm) UV light.

  • Mark the outline of any visible spots with a pencil.

Expected Results:

  • Under 254 nm UV: this compound and its derivatives are expected to appear as dark spots against a green fluorescent background.

  • Under 365 nm UV: Some derivatives with extended conjugation may show fluorescence, appearing as bright spots of various colors.

Destructive Visualization Protocols

These methods should be employed after UV visualization. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) when handling staining reagents.

Ehrlich's Reagent for Indole and Indoline Systems

Ehrlich's reagent is a classic and highly specific stain for the detection of indoles and related compounds.[1][4] The reaction involves an acid-catalyzed electrophilic substitution of the p-dimethylaminobenzaldehyde onto the electron-rich pyrrole ring of the indole. While 2,3-dihydroindoles (indolines) are less reactive than indoles, they can still react, often upon heating.

Principle: The reaction of p-dimethylaminobenzaldehyde with an indole derivative in a strongly acidic medium results in the formation of a resonance-stabilized colored cation.[5][6]

Protocol:

  • Reagent Preparation: Prepare a solution of 1 g of p-dimethylaminobenzaldehyde in a mixture of 75 ml of methanol and 50 ml of concentrated hydrochloric acid.[7]

  • Staining: After UV visualization, dip the dried TLC plate into the Ehrlich's reagent solution or spray it evenly with the reagent.

  • Development: Gently warm the plate with a heat gun until colored spots appear.[7]

Expected Results:

  • Indole-containing impurities or byproducts will typically yield blue or purple spots.

  • This compound and its derivatives may produce a range of colors from yellow to pink or reddish-purple upon heating.

Ninhydrin Stain for Secondary Amines

The indoline core contains a secondary amine, which can be visualized with ninhydrin. While ninhydrin is most effective for primary amines, it can also react with secondary amines, often yielding a different color and requiring heating.[8][9]

Principle: Ninhydrin reacts with primary amines to form a deep purple product known as Ruhemann's purple. With secondary amines, the reaction typically produces a yellow to orange-colored product.

Protocol:

  • Reagent Preparation: Dissolve 0.2 g of ninhydrin in 100 ml of ethanol or butanol. For enhanced sensitivity, 3 ml of acetic acid can be added.[7][8]

  • Staining: Dip the dried TLC plate into the ninhydrin solution or spray it evenly.

  • Development: Heat the plate gently with a heat gun at approximately 120°C for 3-5 minutes until colored spots are visible.[8]

Expected Results:

  • This compound and its derivatives should produce yellow to orange or reddish spots, characteristic of secondary amines.

  • Any primary amine impurities will appear as purple spots.

Potassium Permanganate (KMnO4) Stain

Potassium permanganate is a strong oxidizing agent and serves as a general-purpose stain for compounds with oxidizable functional groups.[10][11]

Principle: The permanganate ion (MnO₄⁻), which is deep purple, is reduced by oxidizable compounds to manganese dioxide (MnO₂), a brown precipitate. This results in the appearance of yellow to brown spots on a purple or pink background.[10][12]

Protocol:

  • Reagent Preparation: Dissolve 1.5 g of potassium permanganate and 10 g of potassium carbonate in 200 ml of water, then add 1.25 ml of 10% aqueous sodium hydroxide.[10]

  • Staining: Dip the dried TLC plate into the KMnO₄ solution or spray it evenly.

  • Development: The color change is often immediate for readily oxidizable groups. Gentle heating can be used to visualize less reactive compounds.[10]

Expected Results:

  • The secondary amine and the aromatic ring of the indoline scaffold are susceptible to oxidation, which should result in the formation of yellow-brown spots against a purple background.

Bromocresol Green for Carboxylic Acids

This stain is specific for acidic functional groups and is therefore ideal for visualizing this compound and its derivatives that retain the carboxylic acid moiety.

Principle: Bromocresol green is an acid-base indicator. In a slightly basic environment, the TLC plate will have a blue or green background. Acidic compounds on the plate will protonate the indicator, causing it to change color to yellow.[8][13]

Protocol:

  • Reagent Preparation: Dissolve 40 mg of bromocresol green in 100 ml of absolute ethanol. Add 0.1 N NaOH dropwise until a blue color just appears.[8]

  • Staining: Dip the dried TLC plate into the bromocresol green solution or spray it evenly.

  • Development: The color change is typically instantaneous, and no heating is required.

Expected Results:

  • Compounds containing a carboxylic acid group will appear as yellow spots on a green or blue background.[8][13] Basic compounds may appear as blue spots.[8]

Summary of Visualization Techniques

Visualization AgentTarget Functional GroupReagent PreparationExpected Spot Color
UV Light (254 nm) Aromatic Ring/Conjugated SystemsN/ADark spots on a green background
Ehrlich's Reagent Indole/Indoline Ring1 g p-dimethylaminobenzaldehyde in 75 ml MeOH and 50 ml conc. HCl[7]Yellow to reddish-purple
Ninhydrin Secondary Amine0.2 g ninhydrin in 100 ml ethanol/butanol with 3 ml acetic acid[7][8]Yellow to orange/red
Potassium Permanganate Oxidizable Groups (Amine, Aromatic Ring)1.5 g KMnO₄, 10 g K₂CO₃, 1.25 ml 10% NaOH in 200 ml H₂O[10]Yellow-brown on a purple background
Bromocresol Green Carboxylic Acid40 mg bromocresol green in 100 ml ethanol, neutralized with 0.1 N NaOH[8]Yellow on a green/blue background

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the recommended workflow for TLC analysis and the decision-making process for selecting a visualization technique.

TLC_Workflow cluster_prep Plate Preparation & Development cluster_viz Visualization Cascade cluster_stains Stain Selection Logic spot Spot Plate with Sample develop Develop in Solvent Chamber spot->develop dry Dry Plate Thoroughly develop->dry uv 1. UV Visualization (254/365 nm) dry->uv destructive 2. Choose Destructive Stain uv->destructive Non-destructive first ehrlich Ehrlich's (Indoline) destructive->ehrlich Detect Ring ninhydrin Ninhydrin (Amine) destructive->ninhydrin Detect Amine kmno4 KMnO4 (General) destructive->kmno4 General Screen bcg Bromocresol Green (Acid) destructive->bcg Detect Acid

Caption: Recommended workflow for TLC analysis and visualization.

Staining_Reaction_Mechanisms cluster_ehrlich Ehrlich's Reagent cluster_ninhydrin Ninhydrin Stain cluster_kmno4 Permanganate Stain indoline Indoline Derivative colored_cation Colored Cationic Product indoline->colored_cation pdab p-Dimethylaminobenzaldehyde (in Acid) pdab->colored_cation + sec_amine Secondary Amine (Indoline) yellow_product Yellow/Orange Product sec_amine->yellow_product ninhydrin_reagent Ninhydrin ninhydrin_reagent->yellow_product + Heat oxidizable_group Oxidizable Group (Amine/Aromatic) mno2 MnO2 (Brown) oxidizable_group->mno2 kmno4_reagent KMnO4 (Purple) kmno4_reagent->mno2 Oxidation

Caption: Simplified reaction schemes for common TLC stains.

Conclusion

The selection of an appropriate TLC visualization technique is critical for the effective monitoring of reactions involving this compound and its derivatives. A systematic approach, beginning with non-destructive UV visualization followed by the judicious selection of a chemical stain based on the functional groups present, will yield the most comprehensive and reliable results. The protocols and guidelines presented in this application note provide a robust framework for researchers to confidently analyze this important class of molecules.

References

Application Notes & Protocols: Regioselective Functionalization of the 2,3-Dihydro-1H-indole-4-carboxylic Acid Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The specific isomer, 2,3-dihydro-1H-indole-4-carboxylic acid, presents a unique synthetic challenge due to the competing electronic effects of the electron-donating secondary amine and the electron-withdrawing carboxylic acid on the aromatic ring. Achieving predictable and high-yielding regioselective functionalization is critical for leveraging this scaffold in drug discovery programs. This guide provides a detailed examination of the primary strategies for controlled functionalization at the C5 and C7 positions, with a focus on the underlying mechanistic principles, field-proven experimental protocols, and the strategic considerations behind each method. We will explore classical Electrophilic Aromatic Substitution (EAS), modern Directed ortho-Metalation (DoM), and cutting-edge Transition-Metal-Catalyzed C-H Activation.

Introduction: The Strategic Importance of the Indoline-4-Carboxylic Acid Scaffold

The indoline nucleus is a cornerstone of many natural products and synthetic drugs, valued for its rigid, three-dimensional structure and its ability to engage with a multitude of biological targets.[2] The introduction of a carboxylic acid at the C4 position not only provides a key interaction point for receptor binding but also serves as a versatile synthetic handle. However, this substitution pattern creates a complex electronic landscape. The powerful ortho, para-directing effect of the indoline nitrogen (activating C5 and C7) is counteracted by the deactivating, meta-directing carboxylic acid group. This electronic tug-of-war dictates the regiochemical outcome of synthetic transformations and must be carefully managed to achieve the desired substitution pattern.

This document serves as a comprehensive guide for researchers, outlining reliable methodologies to selectively functionalize the aromatic core of this valuable building block.

Strategy 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental strategy for functionalizing aromatic rings. On the indoline-4-carboxylic acid system, the outcome is governed by the synergy between the activating amine and the deactivating carboxylic acid. The C7 position is ortho to the strongly activating amine and meta to the deactivating carboxylate, making it a highly favored site for electrophilic attack. The C5 position, being para to the amine and meta to the carboxylate, is also activated but often to a lesser extent than C7.

Figure 1. Competing directing effects in electrophilic aromatic substitution.
Protocol: Regioselective Nitration at C7

Nitration is a classic EAS reaction that introduces a nitro group, a versatile precursor for an amine or other functionalities. The use of a standard nitric acid/sulfuric acid mixture provides the highly electrophilic nitronium ion (NO₂⁺).[3]

Protocol Steps:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, cautiously add this compound (1.0 eq) to concentrated sulfuric acid (H₂SO₄, ~5-10 volumes). Stir until complete dissolution.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 volumes) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the substrate while maintaining the internal temperature between 0 and 5 °C. The reaction is highly exothermic and careful temperature control is crucial to prevent over-nitration and side-product formation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 7-nitro-2,3-dihydro-1H-indole-4-carboxylic acid.

Causality and Insights:

  • Why H₂SO₄ as solvent? Sulfuric acid protonates the carboxylic acid and the indoline nitrogen, but more importantly, it generates the potent nitronium ion electrophile from nitric acid.

  • Why low temperature? To control the rate of reaction and enhance regioselectivity. At higher temperatures, the risk of oxidation and the formation of dinitro products increases. The C7 position's high activation makes it the primary site of reaction under these controlled conditions.

ReactionElectrophileReagentsTypical PositionYield Range
Nitration NO₂⁺HNO₃ / H₂SO₄C775-90%
Bromination Br⁺Br₂ / Acetic AcidC780-95%
Sulfonation SO₃Fuming H₂SO₄C770-85%
Table 1. Summary of Common Electrophilic Aromatic Substitution Reactions.

Strategy 2: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful and highly regioselective method for C-H bond functionalization.[4] The strategy relies on a "Directed Metalation Group" (DMG), a heteroatom-containing functional group that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[5] In our substrate, both the carboxylic acid and the N-H group can act as DMGs, providing two distinct pathways for selective functionalization.

DoM_Workflow cluster_C5 C5-Functionalization (Carboxylate Directed) cluster_C7 C7-Functionalization (N-Amide Directed) Start_C5 Indoline-4-COOH Base_C5 Add >2 eq. s-BuLi THF, -78 °C Start_C5->Base_C5 Intermediate_C5 Dilithiated Intermediate (N-Li, COO-Li+) Carboxylate directs lithiation Base_C5->Intermediate_C5 Electrophile_C5 Quench with Electrophile (E+) e.g., I₂, TMSCl, RCHO Intermediate_C5->Electrophile_C5 Product_C5 C5-Functionalized Product Electrophile_C5->Product_C5 Start_C7 N-Pivaloyl-Indoline-4-COOMe (Protected Substrate) Base_C7 Add s-BuLi / TMEDA THF, -78 °C Start_C7->Base_C7 Intermediate_C7 C7-Lithiated Intermediate Pivaloyl directs lithiation Base_C7->Intermediate_C7 Electrophile_C7 Quench with Electrophile (E+) Intermediate_C7->Electrophile_C7 Product_C7 C7-Functionalized Product Electrophile_C7->Product_C7

Figure 2. Divergent workflows for C5 and C7 functionalization via DoM.
Protocol: Carboxylate-Directed C5-Iodination

The carboxylate group is a powerful DMG, directing metalation to the C5 position. This protocol generates a C5-lithiated species that can be trapped with an electrophile, here illustrated with iodine.

Protocol Steps:

  • Preparation: To a flame-dried, argon-purged flask, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation/Metalation: Slowly add sec-Butyllithium (s-BuLi, 2.2 eq) via syringe. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the nitrogen, forming a dilithiated species. The resulting lithium carboxylate then directs the s-BuLi to deprotonate the C5 position. Stir the resulting slurry at -78 °C for 2 hours.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂, 1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Monitoring & Work-up: Allow the reaction to warm slowly to room temperature over 2-3 hours. Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by 1 M HCl to protonate the carboxylate.

  • Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 5-iodo-2,3-dihydro-1H-indole-4-carboxylic acid.

Causality and Insights:

  • Why >2 eq of Base? The substrate has two acidic protons (COOH and N-H) that are more acidic than the aromatic C-H. These must be removed first before the C-H activation can occur. The carboxylate anion formed is the key directing group.

  • Why s-BuLi? sec-Butyllithium is a stronger base than n-BuLi and is often more effective for deprotonating less acidic aromatic C-H bonds. The addition of TMEDA can further increase the basicity by breaking up organolithium aggregates.[5]

  • Self-Validation: The exclusive formation of the C5-substituted product validates the directing power of the carboxylate group. Absence of the C7 isomer confirms the regiochemical control of this methodology.

DMGBase / AdditivePositionElectrophile (E)ProductYield Range
-COOHs-BuLi (>2 eq)C5I₂5-Iodo-indoline70-85%
-COOHs-BuLi (>2 eq)C5TMSCl5-Trimethylsilyl-indoline75-90%
-CON(iPr)₂s-BuLi / TMEDAC5DMF5-Formyl-indoline65-80%
N-Pivaloyls-BuLi / TMEDAC7I₂7-Iodo-indoline70-85%
Table 2. Representative Directed ortho-Metalation Reactions.

Strategy 3: Transition-Metal-Catalyzed C-H Functionalization

Transition-metal catalysis represents the state-of-the-art for C-H functionalization, offering mild conditions and broad functional group tolerance.[6][7] For the indoline system, these methods typically employ a directing group on the nitrogen atom to guide a metal catalyst (e.g., Palladium, Rhodium) to the C7 C-H bond.[8]

Principles of Pd-Catalyzed C7-Arylation

In a typical reaction, the indoline nitrogen is first acylated with a directing group, such as picolinamide. This group chelates to a Palladium(II) catalyst, positioning it in close proximity to the C7 C-H bond. This facilitates a cyclometalation step, forming a palladacycle intermediate. This intermediate can then engage in a catalytic cycle with an arylating agent (e.g., an aryl iodide or boronic acid) to form a new C-C bond at the C7 position, regenerating the active catalyst.

Catalytic_Cycle cluster_cycle Simplified Pd(II)/Pd(IV) Catalytic Cycle for C7-Arylation Start Substrate + Pd(II) Catalyst CMD Concerted Metalation- Deprotonation (C-H Activation) Forms Palladacycle Start->CMD Palladacycle Pd(II)-Cyclometalated Intermediate CMD->Palladacycle OxAdd Oxidative Addition of Ar-I Forms Pd(IV) species Palladacycle->OxAdd PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination Forms C-C bond PdIV->RedElim RedElim->Start Regenerates Pd(II) Catalyst Product C7-Arylated Product RedElim->Product

Figure 3. Simplified catalytic cycle for directing group-assisted C7-arylation.
Protocol: N-Picolinamide Directed C7-Arylation

This protocol provides a method for the selective introduction of an aryl group at the C7 position.

Protocol Steps:

  • Substrate Preparation: Protect the nitrogen of methyl 2,3-dihydro-1H-indole-4-carboxylate with a picolinamide directing group via standard amide coupling procedures.

  • Reaction Setup: In a pressure-rated vial, combine the N-picolinamide substrate (1.0 eq), the desired aryl iodide (Ar-I, 1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and silver acetate (AgOAc, 2.0 eq) as an oxidant.

  • Solvent & Conditions: Add a suitable solvent such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). Seal the vial and heat to 80-100 °C for 12-24 hours.

  • Monitoring & Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite to remove insoluble salts.

  • Isolation: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the C7-arylated product. The picolinamide directing group can subsequently be removed under basic or acidic hydrolysis conditions.

Causality and Insights:

  • The Directing Group is Key: The picolinamide's pyridine nitrogen is essential for coordinating the palladium catalyst and ensuring high regioselectivity for the C7 position. Without it, a mixture of products or no reaction would occur.

  • Role of the Oxidant: The silver salt often plays a dual role, acting as a halide scavenger and facilitating the C-H activation step or re-oxidizing a Pd(0) species back to the active Pd(II) state.

  • Solvent Choice: Polar, non-coordinating solvents like TFE or HFIP are often optimal for these reactions as they can stabilize charged intermediates in the catalytic cycle without strongly coordinating to the metal center.

Conclusion and Outlook

The regioselective functionalization of the this compound ring system is a solvable challenge that requires a strategic choice of methodology based on the desired substitution pattern.

  • For C7-functionalization , electrophilic aromatic substitution offers a direct route for introducing nitro and halo groups, while transition-metal-catalyzed C-H activation provides a more versatile method for installing carbon-based substituents.

  • For C5-functionalization , directed ortho-metalation, leveraging the innate directing capacity of the carboxylate group, is the most powerful and reliable strategy.

By understanding the mechanistic underpinnings of each approach, researchers and drug development professionals can effectively navigate the unique reactivity of this scaffold, enabling the synthesis of novel and complex molecules for the advancement of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydro-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable indoline derivative. The following question-and-answer format provides in-depth, experience-driven insights to ensure the integrity and success of your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

Q1: What are the most common classes of impurities I should expect when synthesizing this compound?

A1: Based on typical synthetic routes, which often involve the reduction of an indole precursor, you should anticipate three primary classes of impurities:

  • Oxidation-Related Impurities: The indoline ring is susceptible to oxidation, which can lead to the formation of the corresponding indole (aromatization) or oxindole derivatives.[1][2]

  • Incomplete Reaction Impurities: Unreacted starting materials or intermediates from incomplete reduction steps are a common source of contamination.

  • Side-Reaction Byproducts: Depending on the specific reagents and conditions, side reactions such as over-reduction of the carboxylic acid or polymerization can occur.[3]

Q2: My final product shows a persistent impurity with a mass corresponding to the loss of CO2. What is this and why is it forming?

A2: This impurity is likely 2,3-dihydro-1H-indole, the decarboxylated form of your target molecule. Decarboxylation of indole-carboxylic acids can occur under certain conditions, particularly at elevated temperatures or in the presence of acid or base catalysts.[4][5][6] It is crucial to control the temperature during the final work-up and purification steps to minimize its formation.

Q3: I've observed the formation of an aromatic indole impurity. What causes the dehydrogenation of the indoline ring?

A3: The aromatization of the 2,3-dihydroindole ring to form the corresponding indole is a common oxidative side reaction.[1] This can be facilitated by exposure to air (oxygen), especially in solution and potentially catalyzed by trace metals or light. The stability of the aromatic indole system provides a thermodynamic driving force for this transformation.

Q4: Can over-reduction be an issue during the synthesis?

A4: Yes, particularly if you are using strong reducing agents for the hydrogenation of the indole precursor. Over-reduction can lead to the saturation of the benzene ring, yielding octahydroindole derivatives, or the reduction of the carboxylic acid to an alcohol.[3] Careful selection of the reducing agent and reaction conditions is paramount to prevent these unwanted side reactions.

Section 2: Troubleshooting Guide - Identification and Mitigation of Impurities

This section provides a structured approach to identifying and addressing specific impurities you may encounter.

Issue 1: Presence of Indole-4-carboxylic Acid (Aromatized Impurity)

Symptoms:

  • Appearance of an additional spot on TLC with a different Rf value.

  • Mass spectrometry data shows a peak corresponding to a mass 2 amu lower than the desired product.

  • ¹H NMR may show aromatic protons characteristic of the indole ring system.

Root Cause Analysis and Mitigation Strategy:

G cluster_0 Root Cause Analysis cluster_1 Mitigation Strategy Oxidation Oxidation of Indoline Ring (Aromatization) Air_Exposure Prolonged exposure to air during work-up or storage Oxidation->Air_Exposure Catalysts Trace metal catalysts or light Oxidation->Catalysts Inert_Atmosphere Work-up and purification under an inert atmosphere (N2 or Ar) Oxidation->Inert_Atmosphere Prevent with Degassed_Solvents Use degassed solvents Storage Store final product under inert gas and protected from light

Caption: Troubleshooting workflow for aromatized impurity.

Detailed Protocol: Minimizing Oxidation

  • Reaction Quenching & Work-up: After the reaction is complete, quench under a nitrogen or argon atmosphere.

  • Solvent Removal: When concentrating the reaction mixture, use a rotary evaporator with a nitrogen bleed.

  • Purification: If performing column chromatography, use degassed solvents and consider flushing the column with an inert gas before loading the sample.

  • Storage: Store the purified this compound in an amber vial under an inert atmosphere and at a low temperature.

Issue 2: Residual Starting Material (e.g., Indole-4-carboxylic acid)

Symptoms:

  • Analytical data (HPLC, NMR) clearly shows the presence of the starting material.

Root Cause Analysis and Mitigation Strategy:

G cluster_0 Root Cause Analysis cluster_1 Mitigation Strategy Incomplete_Reaction Incomplete Reaction Insufficient_Reagent Insufficient reducing agent Incomplete_Reaction->Insufficient_Reagent Short_Time Reaction time too short Incomplete_Reaction->Short_Time Low_Temp Reaction temperature too low Incomplete_Reaction->Low_Temp Catalyst_Poisoning Catalyst poisoning Incomplete_Reaction->Catalyst_Poisoning Optimize_Conditions Optimize reaction conditions (time, temperature, reagent equivalents) Incomplete_Reaction->Optimize_Conditions Address by Monitor_Reaction Monitor reaction progress by TLC or HPLC Catalyst_Quality Ensure high-quality catalyst is used

Caption: Troubleshooting workflow for incomplete reaction.

Experimental Protocol: Monitoring Reaction Completion

  • Baseline TLC/HPLC: Before starting the reaction, run a TLC or HPLC of the starting material to establish a reference.

  • In-Process Monitoring: At regular intervals (e.g., every hour), carefully withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Quench the aliquot and prepare it for analysis (e.g., dilute in a suitable solvent).

  • Analysis: Run a TLC or HPLC of the aliquot and compare it to the baseline to determine the extent of conversion.

  • Endpoint Determination: Continue the reaction until the starting material is no longer detectable or its concentration has stabilized.

Issue 3: Formation of 2-Oxindole-4-carboxylic Acid

Symptoms:

  • A peak in the mass spectrum corresponding to the addition of an oxygen atom to the product.

  • Characteristic changes in the NMR spectrum, such as the appearance of a carbonyl signal in the ¹³C NMR.

Root Cause Analysis and Mitigation Strategy: The formation of 2-oxindole derivatives arises from the oxidation of the indoline ring at the C2 position.[1][7] This is a known reactivity pattern for indoles and their derivatives.

Mitigation:

  • The same precautions outlined for preventing aromatization (Issue 1) are applicable here. Working under an inert atmosphere is the most effective preventative measure.

  • Avoid the use of strong oxidizing agents during work-up.

Section 3: Purification Strategies

Q5: What is the recommended method for purifying this compound?

A5: A multi-step purification strategy is often most effective.

Data Summary: Purification Techniques

TechniquePrincipleImpurities Removed
Acid-Base Extraction Exploits the acidic nature of the carboxylic acid.Neutral and basic impurities.
Recrystallization Difference in solubility between the product and impurities.Impurities with different solubility profiles.
Column Chromatography Differential adsorption onto a stationary phase.A wide range of impurities, including those with similar functionalities.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates.

  • Extract the precipitated product back into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.

Section 4: Analytical Characterization

Q6: Which analytical techniques are essential for confirming the purity and identity of the final product?

A6: A combination of techniques is necessary for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help in identifying the structure of impurities.

This technical guide provides a foundational understanding of the common impurities in the synthesis of this compound and offers practical solutions for their mitigation and removal. For further in-depth information, please consult the references provided below.

References

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1H-indole-4-carboxylic acid (also known as indoline-4-carboxylic acid). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for this compound?

A highly effective and common strategy is a two-step process:

  • Synthesis of the intermediate, 1H-Indole-4-carboxylic acid: This precursor can be synthesized through various established methods. A reliable approach is the reductive cyclization of methyl 2-ethenyl-3-nitrobenzoate, followed by hydrolysis of the resulting methyl indole-4-carboxylate[1].

  • Reduction of 1H-Indole-4-carboxylic acid: The indole ring is then selectively reduced to the corresponding indoline. A preferred method for this transformation is using sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid, which offers high selectivity and good yields[2][3].

Q2: What are the most critical parameters to control during the reduction of the indole to the indoline?

The reduction step is often the most challenging part of the synthesis. The critical parameters are:

  • Choice of Reducing Agent: The reagent must be strong enough to reduce the C2=C3 double bond of the indole but not so powerful that it reduces the carboxylic acid or the benzene ring. Sodium cyanoborohydride is ideal because it is less reactive than sodium borohydride at neutral pH but becomes an effective reductant for iminium ions under acidic conditions[2].

  • pH Control: The reaction is typically performed in an acidic medium (e.g., acetic acid). Under these conditions, the indole is protonated at the C-3 position, which disrupts the aromaticity and forms an indoleninium ion. This intermediate is much more susceptible to hydride attack than the neutral indole ring[2][4].

  • Temperature: Most reductions of this type proceed well at room temperature. Exothermic reactions should be cooled to prevent side reactions. Careful temperature control is crucial to avoid over-reduction or degradation[3].

Q3: How can I effectively purify the final this compound product?

Purification can be challenging due to the amphoteric nature of the product (containing both a basic amine and an acidic carboxylic acid).

  • Acid-Base Extraction: This is a powerful technique for removing neutral impurities. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). The carboxylate salt will move to the aqueous layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure product, which can be extracted back into an organic solvent or collected by filtration[5].

  • Column Chromatography: If impurities have similar acidic/basic properties, column chromatography on silica gel is necessary. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of acetic acid or triethylamine to improve peak shape and prevent streaking[3].

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can significantly improve purity.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem Area: Reduction of 1H-Indole-4-carboxylic Acid

Issue 1: My reaction is stalled. TLC analysis shows a high amount of unreacted starting material (indole).

  • Potential Cause 1: Insufficiently Acidic Conditions.

    • Explanation: The reduction with sodium cyanoborohydride is highly pH-dependent. The key reactive intermediate is the protonated indoleninium ion. If the medium is not acidic enough, the concentration of this ion will be too low for the reaction to proceed efficiently[2].

    • Solution: Ensure you are using a suitable acidic solvent, such as glacial acetic acid. If using other solvents, add a sufficient amount of a strong acid like trifluoroacetic acid (TFA). Monitor the pH if possible.

  • Potential Cause 2: Inactive Reducing Agent.

    • Explanation: Sodium cyanoborohydride can degrade over time, especially if exposed to moisture.

    • Solution: Use a freshly opened bottle of NaBH₃CN. Store the reagent in a desiccator to protect it from atmospheric moisture.

  • Potential Cause 3 (Catalytic Hydrogenation): Catalyst Poisoning.

    • Explanation: If you are using a heterogeneous catalyst like Pt/C or Pd/C, the basic nitrogen atom of the indoline product can adsorb onto the catalyst surface, deactivating it and preventing further reaction[4].

    • Solution: Perform the hydrogenation in an acidic solvent (e.g., acetic acid, or water with a catalytic amount of a strong acid like p-toluenesulfonic acid)[4]. Protonation of the product's nitrogen atom prevents it from coordinating to and poisoning the metal catalyst. Use a higher catalyst loading if poisoning is still suspected.

Issue 2: The reaction is complete, but my isolated yield is very low due to side products.

  • Potential Cause 1: Over-reduction of the Aromatic Ring.

    • Explanation: While less common with NaBH₃CN, highly active catalysts (like Rhodium) or harsh conditions (high pressure/temperature) during catalytic hydrogenation can lead to the saturation of the benzene portion of the indole ring[4].

    • Solution: Use a milder catalyst such as Pd/C. Optimize the reaction by lowering the hydrogen pressure and temperature. For chemical reduction, avoid overly strong reducing agents.

  • Potential Cause 2: Reduction of the Carboxylic Acid Group.

    • Explanation: This is a significant risk if using a strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄), which readily reduces carboxylic acids to primary alcohols[6][7]. Borane complexes can also cause this side reaction.

    • Solution: Strictly avoid LiAlH₄ for this transformation. Sodium borohydride and sodium cyanoborohydride are generally not reactive enough to reduce carboxylic acids, making them the preferred choice[7].

  • Potential Cause 3: Polymerization.

    • Explanation: Under strongly acidic conditions, indoles can be susceptible to acid-catalyzed dimerization or polymerization[2].

    • Solution: Add the reducing agent promptly after dissolving the indole in the acid. Maintain a moderate temperature and avoid excessively strong acids if possible.

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical ConditionsProsCons
Sodium Cyanoborohydride (NaBH₃CN) Acetic Acid, RTHigh selectivity for C=C bond; Does not reduce carboxylic acid[2]; Tolerates many functional groups.Toxic cyanide byproducts generated during workup; Moisture sensitive.
Catalytic Hydrogenation (Pt/C, Pd/C) H₂ gas, Acidic Solvent (e.g., H₂O/TsOH, EtOH/HCl)"Green" method with H₂O as the only byproduct; High yielding[4].Catalyst poisoning by indoline product[4]; Risk of over-reduction; Requires specialized pressure equipment.
Sodium Borohydride (NaBH₄) Carboxylic Acid Media (e.g., TFA, AcOH), 0°C to RTReadily available and less toxic than NaBH₃CN; Does not reduce isolated carboxylic acids[2][7].Can be less selective; Reaction with neat carboxylic acid can be vigorous.
Triethylsilane (Et₃SiH) Trifluoroacetic Acid (TFA), CH₂Cl₂Mild conditions; Good for substrates with acid-sensitive groups.Stoichiometric amounts of expensive silane reagent required; Generates significant waste[4].

Experimental Protocols & Visualizations

Overall Synthetic Workflow

The recommended synthetic pathway is visualized below.

G cluster_0 Step 1: Indole Synthesis cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Purification A Methyl 2-ethenyl-3-nitrobenzoate B 1H-Indole-4-carboxylic acid A->B Reductive Cyclization & Hydrolysis C This compound B->C NaBH3CN, Acetic Acid D Purified Final Product C->D Acid-Base Extraction or Chromatography

Caption: Overall workflow for the synthesis and purification of the target compound.

Protocol 1: Synthesis of 1H-Indole-4-carboxylic acid (via Ester Hydrolysis)

This protocol assumes the synthesis of methyl indole-4-carboxylate has been achieved via a method like the one described in Organic Syntheses[1].

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 1H-indole-4-carboxylate (1.0 eq).

  • Reagents: Add a 5:1 mixture of methanol and water, followed by lithium hydroxide (LiOH, 2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC by checking for the disappearance of the starting ester.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.

  • Isolation: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. A precipitate of 1H-indole-4-carboxylic acid should form.

  • Collection: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Protocol 2: Reduction with Sodium Cyanoborohydride
  • Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 1H-indole-4-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Addition of Reductant: Cool the solution to 0-5 °C in an ice bath. Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed[3].

  • Quenching: Carefully quench the reaction by slowly adding water while cooling in an ice bath.

  • Basification & Extraction: Make the solution basic (pH ~8-9) by the slow addition of a saturated NaHCO₃ or NaOH solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified as described in the FAQ section.

Troubleshooting Flowchart for the Reduction Step

G start Low Yield of Final Product check_tlc Analyze crude reaction by TLC/LC-MS start->check_tlc low_conv High % of Starting Material (Low Conversion) check_tlc->low_conv Is conversion low? high_conv Low % of Starting Material (High Conversion) check_tlc->high_conv Is conversion high? cause1 Cause: Inactive Reagent or Insufficient Acid low_conv->cause1 cause2 Cause: Side Reactions (e.g., over-reduction, polymerization) high_conv->cause2 cause3 Cause: Product Loss During Work-up/Purification high_conv->cause3 solution1 Solution: Use fresh NaBH3CN. Ensure sufficient acid (e.g., glacial AcOH). cause1->solution1 solution2 Solution: Use milder conditions. Avoid strong reductants (LiAlH4). Control temperature. cause2->solution2 solution3 Solution: Optimize extraction pH. Use buffered chromatography column. cause3->solution3

Caption: Decision tree for troubleshooting low yields in the reduction step.

References

Identifying and minimizing side reactions in 2,3-Dihydro-1H-indole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize common side reactions, thereby improving yield and purity.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds in two key stages:

  • Formation of the Indole Core: Synthesis of indole-4-carboxylic acid or its ester derivative.

  • Reduction of the Indole Ring: Conversion of the indole to the corresponding 2,3-dihydroindole (indoline).

Each stage presents unique challenges and potential for side reactions. This guide will address both, providing a structured approach to troubleshooting and optimization.

Part 1: Synthesis of the Indole-4-carboxylic Acid Core

The construction of the indole ring with a carboxylic acid substituent at the 4-position is a critical first step. The choice of synthetic route can significantly impact the types of side reactions encountered. Two common and effective methods are the Leimgruber-Batcho and Fischer indole syntheses.

Frequently Asked Questions (FAQs): Indole-4-carboxylic Acid Synthesis

Q1: Which is the better method for synthesizing indole-4-carboxylic acid: Leimgruber-Batcho or Fischer?

A1: Both methods are viable, but the Leimgruber-Batcho synthesis often offers advantages for this specific target. It starts from commercially available o-nitrotoluenes and generally proceeds under milder conditions with high yields, avoiding the strongly acidic and high-temperature conditions of the classical Fischer synthesis that can lead to decarboxylation or other side reactions with sensitive substrates.[1] The Leimgruber-Batcho synthesis is also well-suited for preparing indoles with specific substitution patterns without the risk of forming regioisomers.[2]

Q2: I'm observing a low yield in my Leimgruber-Batcho synthesis of methyl indole-4-carboxylate. What are the likely causes?

A2: Low yields in the Leimgruber-Batcho synthesis can stem from several factors. Incomplete formation of the initial enamine from the starting 2-methyl-3-nitrobenzoate is a common issue.[1][3] Ensure that your N,N-dimethylformamide dimethyl acetal (DMFDMA) is fresh and the reaction is run under anhydrous conditions. The subsequent reductive cyclization is also critical; inefficient reduction of the nitro group will halt the reaction.[3]

Q3: When using the Fischer indole synthesis with a 4-carboxyphenylhydrazine, I'm getting a complex mixture of products. What's going wrong?

A3: The Fischer indole synthesis is sensitive to the acid catalyst and temperature.[4] For substrates with a carboxylic acid group, harsh acidic conditions can lead to side reactions like polymerization or decarboxylation. Using a milder acid catalyst, such as p-toluenesulfonic acid, or a Lewis acid like zinc chloride, may be beneficial.[4] Additionally, if you are using an unsymmetrical ketone, you may be forming a mixture of regioisomers.

Troubleshooting Guide: Indole-4-carboxylic Acid Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low yield in Leimgruber-Batcho synthesis 1. Incomplete enamine formation. 2. Inefficient reductive cyclization. 3. Impure starting materials.1. Use fresh DMFDMA and ensure anhydrous conditions. Consider adding pyrrolidine to accelerate enamine formation.[1] 2. Optimize the reduction conditions. Palladium on carbon (Pd/C) with hydrogen gas is a reliable method.[2] Alternatively, chemical reducing agents like sodium dithionite can be used.[2] 3. Purify the starting 2-methyl-3-nitrobenzoate by recrystallization or chromatography.
Formation of byproducts in Fischer synthesis 1. Harsh acidic conditions leading to polymerization or degradation. 2. Formation of regioisomers with unsymmetrical ketones.1. Screen different acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid, ZnCl2) and reaction temperatures to find the optimal conditions.[4] 2. If possible, use a symmetrical ketone or aldehyde. If an unsymmetrical ketone is necessary, expect to perform careful chromatographic separation of the isomers.
Incomplete reaction in Fischer synthesis 1. Insufficient acid catalysis. 2. Steric hindrance from bulky substituents on the hydrazine or carbonyl compound.1. Gradually increase the concentration of the acid catalyst or switch to a stronger one. 2. Prolong the reaction time and/or increase the temperature. In some cases, a different synthetic route may be necessary.
Experimental Protocol: Leimgruber-Batcho Synthesis of Methyl Indole-4-carboxylate

This protocol is adapted from a procedure described in Organic Syntheses.[5]

Step 1: Enamine Formation

  • To a solution of methyl 2-methyl-3-nitrobenzoate in DMF, add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.

  • Heat the mixture at a moderate temperature (e.g., 110 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, which is often a deeply colored solid. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The disappearance of the colored enamine is a good indicator of reaction progress.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford methyl indole-4-carboxylate.

Diagram: Leimgruber-Batcho Synthesis Pathway and Key Checkpoints

Leimgruber_Batcho cluster_0 Troubleshooting Checkpoints Start Methyl 2-methyl-3-nitrobenzoate Enamine Enamine Intermediate Start->Enamine DMFDMA, Pyrrolidine, Heat Checkpoint1 Ensure Anhydrous Conditions & Fresh Reagents Start->Checkpoint1 Indole Methyl Indole-4-carboxylate Enamine->Indole H2, Pd/C (Reductive Cyclization) Checkpoint2 Monitor Catalyst Activity & Hydrogen Pressure Enamine->Checkpoint2

Caption: Key stages and troubleshooting points in the Leimgruber-Batcho synthesis.

Part 2: Reduction of Indole-4-carboxylic Acid to this compound

The reduction of the indole C2-C3 double bond to yield the corresponding indoline is the final key transformation. This step must be performed chemoselectively to avoid reduction of the carboxylic acid group and the benzene ring.

Frequently Asked Questions (FAQs): Indole to Indoline Reduction

Q1: What is the best reagent for reducing indole-4-carboxylic acid to its indoline form?

A1: Several reagents can be used, but sodium cyanoborohydride (NaBH3CN) in an acidic medium, such as acetic acid, is a common and effective choice for the selective reduction of the indole double bond without affecting other functional groups.[6] Catalytic hydrogenation using catalysts like Pt/C in an acidic aqueous solution is another green and efficient alternative.[7]

Q2: My reduction with sodium borohydride in acetic acid is giving me a significant amount of an N-ethylated byproduct. How can I prevent this?

A2: This is a known side reaction where the indoline nitrogen is alkylated by the carboxylic acid solvent in the presence of the borohydride.[8] To avoid this, you can switch the solvent to trifluoroacetic acid (TFA). The use of NaBH4 in TFA has been shown to provide the desired indoline with minimal N-alkylation.[8] Alternatively, using sodium cyanoborohydride in acetic acid is less prone to this side reaction.

Q3: The catalytic hydrogenation of my indole-4-carboxylic acid is very slow and gives incomplete conversion. What could be the problem?

A3: The indoline product can act as a poison to the catalyst, slowing down the reaction.[7] Ensure you are using a sufficient catalyst loading and that the catalyst is active. Running the reaction in an acidic medium is crucial, as protonation of the indole at the C3-position disrupts the aromaticity and facilitates hydrogenation.[7] If the problem persists, consider increasing the hydrogen pressure or temperature, but be mindful of potential over-reduction.

Q4: I am concerned about over-reduction of the benzene ring. How can I ensure the selectivity for the pyrrole ring reduction?

A4: Over-reduction to the octahydroindole is a potential issue, especially under harsh hydrogenation conditions (high temperature and pressure).[7] Using milder conditions and carefully monitoring the reaction progress by TLC or GC-MS is essential. Chemical reducing agents like NaBH3CN in acetic acid at room temperature generally provide excellent selectivity for the pyrrole ring.

Troubleshooting Guide: Indole to Indoline Reduction
Problem Potential Cause(s) Recommended Solution(s)
N-Alkylation of the Indoline Product Reaction of the indoline with the carboxylic acid solvent (e.g., acetic acid) in the presence of NaBH4.[8]1. Replace acetic acid with trifluoroacetic acid (TFA) when using NaBH4.[8] 2. Use sodium cyanoborohydride (NaBH3CN) in acetic acid, as it is less likely to cause N-alkylation.
Incomplete Reduction / Slow Reaction 1. Catalyst poisoning by the indoline product (in catalytic hydrogenation).[7] 2. Insufficiently acidic conditions. 3. Inactive reducing agent.1. Increase catalyst loading (e.g., Pt/C) or use a fresh batch of catalyst.[7] 2. Ensure the reaction medium is sufficiently acidic to promote protonation of the indole. 3. Use a fresh bottle of NaBH3CN or NaBH4.
Over-reduction to Octahydroindole Harsh reaction conditions (high temperature, high hydrogen pressure) during catalytic hydrogenation.[7]1. Use milder hydrogenation conditions (lower temperature and pressure). 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Opt for a chemical reduction method like NaBH3CN in acetic acid, which offers higher selectivity.
Reduction of the Carboxylic Acid Group Use of a non-selective reducing agent (e.g., LiAlH4).Use a chemoselective reducing agent that will not reduce carboxylic acids, such as NaBH3CN in acid or catalytic hydrogenation under appropriate conditions.
Experimental Protocol: Reduction of Indole-4-carboxylic Acid with Sodium Cyanoborohydride
  • Dissolve indole-4-carboxylic acid in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH3CN) portion-wise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by pouring it into a beaker of ice water.

  • Adjust the pH of the aqueous solution to be basic (pH ~8-9) with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Diagram: Decision Tree for Troubleshooting Indole Reduction

Reduction_Troubleshooting Start Start: Reduction of Indole-4-carboxylic Acid Check_Completion Is the reaction complete? Start->Check_Completion Check_Byproducts Are there unexpected byproducts? Check_Completion->Check_Byproducts Yes Troubleshoot_Incomplete Troubleshoot: - Check reducing agent activity - Increase catalyst loading - Ensure acidic conditions Check_Completion->Troubleshoot_Incomplete No N_Alkylation N-Alkylated Indoline Detected? Check_Byproducts->N_Alkylation Yes Success Success: Pure this compound Check_Byproducts->Success No Over_Reduction Over-reduction to Octahydroindole? N_Alkylation->Over_Reduction No Troubleshoot_N_Alkylation Troubleshoot: - Switch to NaBH3CN - Use TFA instead of Acetic Acid N_Alkylation->Troubleshoot_N_Alkylation Yes Troubleshoot_Over_Reduction Troubleshoot: - Use milder conditions (lower T, P) - Switch to chemical reduction Over_Reduction->Troubleshoot_Over_Reduction Yes Purify Purify product Over_Reduction->Purify No Troubleshoot_Incomplete->Start Re-run experiment Troubleshoot_N_Alkylation->Start Re-run experiment Troubleshoot_Over_Reduction->Start Re-run experiment Purify->Success

Caption: A decision-making flowchart for troubleshooting the reduction step.

References

Troubleshooting guide for difficult amide couplings with 2,3-Dihydro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for difficult amide couplings involving 2,3-dihydro-1H-indole-4-carboxylic acid, a substrate known for its unique reactivity profile. Here, we address common experimental challenges in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes?

Low yields in this specific coupling are often multifactorial, stemming from the inherent properties of the indoline scaffold. The primary culprits include:

  • Steric Hindrance: The carboxylic acid at the 4-position is flanked by the dihydro-pyrrole ring, creating significant steric bulk. This can impede the approach of both the activating agent and the amine coupling partner.[1][2]

  • Reduced Nucleophilicity of the Amine: If your amine partner is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its ability to attack the activated carboxylic acid is diminished.[3][4]

  • Suboptimal Activation of the Carboxylic Acid: The formation of an amide bond requires the conversion of the carboxylic acid into a more reactive species.[5][6][7] Inefficient activation due to an inappropriate choice of coupling reagent or reaction conditions is a common failure point.[1]

  • Side Reactions: The electron-rich nature of the indoline ring can lead to undesired side reactions under certain conditions, consuming starting material and complicating purification.

  • N-H Reactivity: The secondary amine within the indoline ring can potentially compete in the reaction if not appropriately managed, especially with highly reactive activating agents.

Q2: How can I improve the activation of the sterically hindered this compound?

Effective activation is paramount. For sterically demanding substrates, moving beyond standard carbodiimide reagents like EDC is often necessary.[8] Consider the following strategies:

  • Employ Potent Coupling Reagents: Uronium/aminium or phosphonium salt-based reagents are generally more effective for challenging couplings.[6] Reagents like HATU , HBTU , or PyBOP are excellent choices as they generate highly reactive OBt or OAt esters in situ.

  • In Situ Acyl Fluoride Formation: Acyl fluorides are smaller and more reactive than many other activated intermediates, making them ideal for overcoming steric hindrance.[8][9] Reagents such as TFFH or BTFFH can be used to generate the acyl fluoride in situ just before the addition of the amine.[8][9]

Workflow for Troubleshooting Low Yield

Here we present a logical workflow to diagnose and solve low-yield issues.

Troubleshooting_Workflow start Low Yield Observed q1 Is the Amine Sterically Hindered or Electron Deficient? start->q1 sol1a Increase Reaction Temperature and/or Time q1->sol1a Yes q2 Is the Carboxylic Acid Activation Inefficient? q1->q2 No path1_yes Yes path1_no No sol1b Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) sol1a->sol1b sol1c Consider Acyl Fluoride Formation (TFFH/BTFFH) sol1b->sol1c end_node Optimized Yield sol1c->end_node sol2a Use Additives like HOBt or HOAt with Carbodiimides q2->sol2a Yes q3 Are Side Reactions Occurring? q2->q3 No path2_yes Yes path2_no No sol2b Pre-activate the Carboxylic Acid Before Adding the Amine sol2a->sol2b sol2b->end_node sol3a Optimize Base Selection (e.g., use a weaker base like NMM) q3->sol3a Yes sol3b Lower Reaction Temperature sol3a->sol3b sol3b->end_node

Caption: A decision-tree workflow for troubleshooting difficult amide couplings.

Q3: I am observing multiple byproducts in my reaction mixture. What are they, and how can I minimize them?

Common side reactions include:

  • Racemization: If your amine or carboxylic acid contains a chiral center adjacent to the reacting functional group, racemization can be a concern, especially with prolonged reaction times or aggressive activating agents.[10]

    • Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress racemization.[1] Running the reaction at lower temperatures can also be beneficial.

  • Dimerization/Polymerization: Self-reaction of the activated carboxylic acid can occur if the amine is not sufficiently reactive or is added too slowly.

    • Solution: Pre-activating the carboxylic acid for a short period (15-30 minutes) before adding the amine can help. Ensure the amine is added promptly once the activation is complete.

  • Reaction at the Indoline Nitrogen: While less common, highly reactive intermediates could potentially acylate the indoline nitrogen.

    • Solution: Using milder conditions and ensuring the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge protons can mitigate this. If the issue persists, N-protection of the indoline (e.g., with a Boc group) may be necessary.

Comparative Data: Coupling Reagent Selection

The choice of coupling reagent is critical. The following table provides a comparison of commonly used reagents for challenging amide bond formations.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions
EDC HOBt or NHSNone (or mild base)DCM, DMF, WaterWater-soluble byproducts, cost-effective.Racemization, formation of N-acylurea.
HATU NoneDIPEA, NMMDMF, DCMHigh reactivity, fast reaction times, good for hindered substrates.[1]Guanidinylation of the amine, cost.
HBTU/TBTU NoneDIPEA, NMMDMF, DCMGood reactivity, soluble byproducts.[11]Guanidinylation, slightly less reactive than HATU.
PyBOP NoneDIPEA, NMMDMF, DCMHigh reactivity, less prone to guanidinylation than uronium salts.Generates HMPA (carcinogen) byproduct.
Acyl Fluoride (in situ) NoneDIPEA, CollidineDCM, THFExcellent for sterically hindered substrates, minimal racemization.[8]Requires anhydrous conditions, fluorinating agents can be hazardous.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for coupling this compound with a primary or secondary amine.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation

This method is particularly effective for highly hindered or electron-deficient amines where other methods fail.[8]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Acyl Fluoride Generation: Add a suitable fluorinating agent such as BTFFH (1.1 equivalents) followed by a non-nucleophilic base like collidine or DIPEA (2.2 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Amine Addition: In a separate flask, dissolve the amine (1.0 equivalent) in anhydrous DCM and add it to the acyl fluoride solution.

  • Reaction: Stir the reaction at room temperature. For particularly challenging couplings, gentle heating (e.g., 40 °C) may be required.[8] Monitor the reaction for completeness by TLC or LC-MS. Reaction times can be significantly longer (12-24 hours).[8]

  • Work-up:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

General Amide Coupling Mechanism

The following diagram illustrates the general mechanism for amide bond formation using a coupling reagent.

Amide_Coupling_Mechanism RCOOH R-COOH (Indoline-4-carboxylic acid) ActivatedEster Activated Intermediate [R-CO-X] RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Amide R-CO-NHR' (Amide Product) ActivatedEster->Amide Nucleophilic Attack Byproducts Byproducts ActivatedEster->Byproducts R2NH R'-NH2 (Amine) R2NH->Amide

Caption: The two-step process of carboxylic acid activation and subsequent aminolysis.

References

Technical Support Center: Stability and Degradation Studies of 2,3-Dihydro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for stability and degradation studies. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary chemical liabilities of this compound and its expected degradation pathways?

Answer: this compound, also known as indoline-4-carboxylic acid, possesses two key structural features that dictate its stability: the dihydroindole (indoline) ring and the carboxylic acid group.

  • The Dihydroindole Ring System: The most significant liability is the indoline ring's susceptibility to oxidation. The dihydro-pyrrole portion of the ring can readily aromatize to form the more stable indole structure. This is a common and often rapid degradation pathway for 2,3-dihydroindoles, especially in solution.[1] The secondary amine and the adjacent benzylic C-H bonds are the primary sites for oxidative attack.

  • The Carboxylic Acid Group: While generally stable, aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) under significant thermal stress.[2]

Based on these liabilities, the two primary degradation pathways are:

  • Oxidative Degradation: Aromatization to Indole-4-carboxylic acid . This is the most anticipated degradation product under oxidative and potentially photolytic conditions. Further oxidation could lead to hydroxylated derivatives or N-oxides.

  • Thermal Degradation: Decarboxylation to 2,3-dihydro-1H-indole (indoline) . This is most likely to be observed under dry heat conditions.

The diagram below illustrates these predicted pathways.

G main This compound oxid Indole-4-carboxylic acid (Aromatization) main->oxid Oxidative Stress (e.g., H₂O₂, Light) decarb 2,3-Dihydro-1H-indole (Decarboxylation) main->decarb Thermal Stress (Dry Heat)

Caption: Predicted degradation pathways for this compound.

FAQ 2: I am planning a forced degradation study. What conditions should I use?

Answer: Forced degradation studies are essential to understand degradation pathways and develop stability-indicating analytical methods.[3][4] The conditions should be stringent enough to produce detectable degradation (typically 5-20%) without destroying the molecule completely.[5] For this compound, we recommend the following starting conditions, which should be optimized for your specific drug substance or product.

Stress Condition Recommended Reagents & Conditions Primary Degradation Target Rationale & Causality
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursMolecule is expected to be relatively stable.The indoline ring and carboxylic acid are generally stable to acid hydrolysis. This test helps confirm the absence of acid-labile impurities.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursMolecule is expected to be relatively stable.Similar to acid hydrolysis, the core structure lacks readily hydrolyzable groups. High pH may slightly promote oxidation if oxygen is present.
Oxidation 3% H₂O₂ at room temperature for 24 hoursDihydroindole RingThis is the most critical test. The dihydroindole ring is highly susceptible to oxidation, leading to the formation of Indole-4-carboxylic acid.[1]
Thermal (Dry Heat) 105 °C for 48 hours (solid state)Carboxylic Acid GroupHigh temperature can provide the energy needed to induce decarboxylation of the carboxylic acid group.[2]
Photostability ICH Q1B guidelines: Overall illumination ≥ 1.2 million lux hours; Near UV energy ≥ 200 watt hours/m²[6]Dihydroindole RingThe aromatic system can absorb UV light, which may catalyze oxidation to the indole form. A dark control is essential to distinguish between photolytic and thermal effects.[6]

Troubleshooting Guides

Problem 1: My HPLC analysis shows poor peak shape (tailing) for the parent compound.

Answer: Peak tailing for this compound is a common issue, often stemming from interactions between the molecule's functional groups and the stationary phase.

  • Causality: The secondary amine in the indoline ring is basic (pKa ~4-5), while the carboxylic acid is acidic (pKa ~4-5). At mid-range pH, the molecule can exist in zwitterionic, cationic, and anionic forms. The basic amine can interact strongly with residual acidic silanol groups on the silica-based C18 column, leading to tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The most effective solution is to control the ionization state of the molecule.

      • Low pH (2.5-3.0): Use a buffer like 10 mM potassium phosphate or 0.1% formic acid. At this pH, the carboxylic acid is protonated (neutral), and the amine is fully protonated (cationic). This minimizes secondary interactions with silanols and typically yields the best peak shape.

      • High pH (7.0-8.0): Using a buffer like ammonium bicarbonate is an option, but basic conditions can degrade the silica column over time.

    • Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer free silanol groups, reducing the opportunity for peak tailing.

    • Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl or embedded polar group (EPG) column may offer different selectivity and improved peak shape.

Problem 2: I am seeing a significant loss of the parent compound under oxidative stress, but I cannot identify the major degradant peak or achieve mass balance.

Answer: This is a frequent challenge during the analysis of oxidative degradation samples.

  • Causality: The primary oxidative degradant, Indole-4-carboxylic acid, has a different chromophore than the parent compound. The newly formed indole ring absorbs UV light much more strongly and at a different wavelength (λ-max) than the parent indoline structure. If your UV detector is set to the λ-max of the parent, you may underestimate the degradant peak area.

  • Troubleshooting Steps:

    • Use a Photodiode Array (PDA) Detector: A PDA detector is crucial for forced degradation studies. It allows you to examine the entire UV spectrum of each peak. Compare the spectrum of the new peak to a reference standard of Indole-4-carboxylic acid if available. You will likely see a significant shift in the λ-max.

    • Develop a Stability-Indicating Method: The analytical method must be able to separate the parent compound from all its degradation products.[7]

    • Quantify at Multiple Wavelengths or Use Mass Spectrometry: If a PDA is unavailable, run the analysis at different wavelengths (e.g., the λ-max of the parent and the expected λ-max of the degradant). For definitive identification and quantification, an HPLC-MS method is ideal. Mass spectrometry can confirm the mass of the degradant (which will be 2 Da less than the parent due to the loss of two hydrogen atoms) and help identify any other minor oxidative byproducts.

Experimental Protocols

Protocol 1: General Forced Degradation Workflow

This protocol provides a step-by-step guide for initiating a forced degradation study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acidic (0.1 M HCl, 60°C) prep_stock->acid base Basic (0.1 M NaOH, 60°C) prep_stock->base oxid Oxidative (3% H₂O₂, RT) prep_stock->oxid therm Thermal (Solid) (105°C) prep_stock->therm photo Photolytic (ICH Q1B) prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Target Conc. (e.g., 0.1 mg/mL) oxid->dilute dissolve Dissolve Thermal Sample therm->dissolve photo->dilute neutralize->dilute dissolve->dilute analyze Analyze by HPLC-PDA/MS dilute->analyze eval Assess Degradation % Peak Purity & Mass Balance analyze->eval

Caption: General workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Sample Preparation:

    • Acid/Base: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M acid/base. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Place a known amount of solid compound in a vial and heat at 105°C.

    • Photostability: Expose solid compound and a solution (e.g., 0.1 mg/mL) to light conditions as per ICH Q1B.[6] Wrap a control sample in aluminum foil.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Quenching & Dilution:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples with the mobile phase to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze all stressed samples, a non-stressed control, and a blank by a validated stability-indicating HPLC-PDA/MS method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is a recommended starting point for separating this compound from its primary degradants.

  • Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 60% B

    • 8-9 min: 60% to 95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • UV Detection: PDA detector, 210-400 nm. Monitor at 225 nm and 275 nm.

  • MS Detection (Optional but Recommended): ESI+, monitoring for the parent compound and potential degradants.

References

Challenges in the N-functionalization of the 2,3-Dihydro-1H-indole-4-carboxylic acid core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydro-1H-indole-4-carboxylic acid, often referred to as indoline-4-carboxylic acid, is a pivotal scaffold in medicinal chemistry and materials science. Its unique bicyclic structure, combining an aromatic ring with a saturated nitrogen heterocycle and a carboxylic acid, offers a versatile platform for generating complex molecular architectures. However, the selective functionalization of the nitrogen atom (N-1) presents a significant synthetic challenge. The electronic interplay between the electron-rich amine and the electron-withdrawing carboxylic acid group complicates reactivity, often leading to low yields, undesired side reactions, and purification difficulties.

This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the N-functionalization of this valuable chemical core. Drawing from established chemical principles and peer-reviewed literature, this center offers practical, actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation or N-acylation reaction showing low to no conversion?

A1: The primary reason is the reduced nucleophilicity of the indoline nitrogen. The electron-withdrawing carboxylic acid group at the 4-position deactivates the N-H bond, making it less reactive towards electrophiles compared to a simple indoline.[1][2] Forcing conditions, such as stronger bases or higher temperatures, are often required to achieve satisfactory conversion.[3][4]

Q2: I'm observing significant formation of a di-substituted or polymeric byproduct. What is happening?

A2: This often points to a competing reaction involving the carboxylic acid. Under basic conditions, the carboxylate can act as a nucleophile, or the starting material can self-condense. For instance, in acylation reactions, the initially formed N-acyl product might react further, or an intermolecular esterification/amidation could occur between two molecules of the starting material. Careful control of stoichiometry and slow addition of reagents can mitigate this.[3]

Q3: What is the best general-purpose base for N-alkylation of this core?

A3: There is no single "best" base; the choice is highly dependent on the electrophile and solvent. For reactive alkyl halides, weaker bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) in a polar aprotic solvent like DMF may suffice. For less reactive electrophiles, a stronger, non-nucleophilic base such as sodium hydride (NaH) in anhydrous THF or DMF is a standard choice.[3][5] However, with NaH, careful temperature control is crucial to avoid side reactions.

Q4: Can I perform N-functionalization without first protecting the carboxylic acid?

A4: Yes, it is often possible and desirable to avoid extra protection/deprotection steps. However, this requires careful selection of reaction conditions to ensure chemoselectivity. For example, using DCC/DMAP for N-acylation directly couples a carboxylic acid to the indoline nitrogen under relatively mild conditions, often leaving the core's own carboxylic acid untouched.[6] For alkylations, phase-transfer catalysis can sometimes be effective. The key is to choose reagents that are significantly more reactive towards the nitrogen than the carboxylate.

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation Reactions

You're attempting to add an alkyl group to the indoline nitrogen using an alkyl halide and a base, but the yield is poor, and you recover mostly starting material.

  • Potential Cause 1: Insufficiently Strong Base. The pKa of the indoline N-H is elevated due to the electron-withdrawing carboxylic acid. A weak base like K₂CO₃ may not be sufficient to deprotonate the nitrogen effectively, leading to a low concentration of the reactive indoline anion.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a common choice for generating the indolate anion.[3][5] Alternatively, lithium diisopropylamide (LDA) can be used at low temperatures, though its nucleophilicity can be problematic with some substrates.

  • Potential Cause 2: Poor Solvent Choice. The solubility of the indoline salt is critical. If the deprotonated intermediate precipitates from the solution, its reactivity will be severely diminished.

    • Solution: Use a polar aprotic solvent that can effectively solvate both the starting material and the intermediate anion. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices.[4] Ensure the solvent is anhydrous, as water will quench the base and the anion.

  • Potential Cause 3: Inactive Electrophile. The alkylating agent (e.g., alkyl chloride, bromide) may not be reactive enough under the chosen conditions.

    • Solution:

      • Switch to a more reactive electrophile, such as an alkyl iodide or triflate.

      • Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This facilitates an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide.

      • Increase the reaction temperature. N-alkylation often requires heating, sometimes to 80 °C or higher, to proceed at a reasonable rate.[3][4][5]

Problem 2: Competing Side Reactions & Poor Chemoselectivity

Your reaction produces a complex mixture of products, including potential O-alkylation/acylation at the carboxylic acid, decarboxylation, or C-alkylation on the benzene ring.

  • Potential Cause 1: O-Functionalization. Under strong basic conditions, the carboxylate anion is also a competent nucleophile and can compete with the nitrogen for the electrophile, leading to ester formation.

    • Solution: Protect the Carboxylic Acid. While adding steps, this is the most robust solution for ensuring selectivity. Converting the carboxylic acid to a methyl or ethyl ester is a common strategy.[7][8] The ester can be hydrolyzed back to the carboxylic acid in a final step. See the "Protecting Group Strategies" table below for options.

  • Potential Cause 2: Decarboxylation. Indole carboxylic acids can be susceptible to decarboxylation under harsh thermal, acidic, or basic conditions.[5]

    • Solution: Employ milder reaction conditions. If high temperatures are required for N-functionalization, consider using a protecting group for the carboxylic acid, which can enhance its stability. Alternatively, explore catalytic methods that proceed at lower temperatures, such as copper- or iron-catalyzed N-alkylation protocols.[9]

  • Potential Cause 3: Low N/C Regioselectivity. While less common in dihydroindoles compared to indoles, alkylation at the C5 or C7 position of the aromatic ring can occur under certain conditions, particularly with highly reactive electrophiles.

    • Solution: This is typically controlled by the choice of base and solvent. Using conditions that favor the formation of a discrete N-anion (e.g., NaH in DMF) generally promotes high N-selectivity.[3]

Problem 3: Challenges in N-Arylation (Buchwald-Hartwig Amination)

You are attempting to form a C-N bond between the indoline and an aryl halide using a palladium catalyst, but the reaction is failing.

  • Potential Cause 1: Incorrect Ligand Choice. The success of Buchwald-Hartwig amination is critically dependent on the phosphine ligand.[10][11] The combination of an electron-rich, sterically hindered indoline and an aryl halide requires a ligand that promotes both oxidative addition and reductive elimination.

    • Solution: For N-arylation of heterocycles like indoles and indolines, bulky, electron-rich biarylphosphine ligands are often required. Ligands such as XPhos, DavePhos, or tBuXPhos are excellent starting points.[12][13]

  • Potential Cause 2: Base Incompatibility. The base not only facilitates the deprotonation of the indoline but also influences the catalyst's activity. Common bases like sodium tert-butoxide (NaOtBu) are effective but can be incompatible with base-sensitive functional groups.[12]

    • Solution: Screen different bases. While NaOtBu is a strong first choice, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are milder alternatives that can be effective, especially with more advanced catalyst systems.[12]

  • Potential Cause 3: Catalyst Poisoning. The carboxylic acid moiety or impurities in the starting materials can potentially coordinate to the palladium center and inhibit catalysis.

    • Solution:

      • Ensure high purity of all reagents (indoline, aryl halide, solvent, and base).

      • Consider protecting the carboxylic acid as an ester to prevent potential coordination with the metal catalyst.

Key Experimental Protocols & Data

Table 1: Protecting Group Selection for the Carboxylic Acid Moiety
Protecting GroupIntroduction ConditionsRemoval ConditionsStability & Notes
Methyl/Ethyl Ester MeOH or EtOH, cat. H₂SO₄ or SOCl₂LiOH or NaOH in THF/H₂O; or H⁺/H₂OBase-labile. Robust to many neutral and mildly acidic conditions. Most common and cost-effective choice.[8]
Benzyl Ester Benzyl alcohol, DCC/DMAP; or Benzyl bromide, Cs₂CO₃H₂, Pd/C (Hydrogenolysis)Removed under neutral conditions, orthogonal to many acid/base labile groups.[8]
tert-Butyl Ester Isobutylene, cat. H₂SO₄; or t-BuOH, DCC/DMAPTrifluoroacetic acid (TFA) in CH₂Cl₂Acid-labile. Stable to bases and hydrogenolysis. Useful for orthogonal protection schemes.[8]
Silyl Ester (e.g., TBDMS) TBDMS-Cl, Imidazole, DMFTBAF in THF; or mild aqueous acidVery labile. Typically used for temporary protection during a single step.[8]
Protocol 1: General Procedure for N-Acylation using DCC/DMAP

This protocol is advantageous as it often does not require protection of the indoline's carboxylic acid.[6]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired carboxylic acid (1.2 equiv.), and 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the reagents (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Coupling Agent: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv.) in a minimal amount of anhydrous CH₂Cl₂.

  • Reaction: Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.

  • Warm-up & Monitoring: Allow the reaction to warm to room temperature and stir for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing with CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation using NaH

This is a standard protocol for substrates requiring a strong base.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Carefully decant the hexanes each time.

  • Solvent & Substrate: Add anhydrous DMF or THF. Cool the suspension to 0 °C. Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Start N-Functionalization Reaction check_conversion Check Reaction Conversion (TLC / LC-MS) start->check_conversion good_conversion Conversion > 80%? check_conversion->good_conversion low_conversion Problem: Low/No Conversion sol_base Action: 1. Increase Base Strength (e.g., NaH) 2. Change to Polar Aprotic Solvent (DMF) 3. Use More Reactive Electrophile (R-I) low_conversion->sol_base good_conversion->low_conversion No check_purity Analyze Crude Product Purity good_conversion->check_purity Yes complex_mixture Problem: Complex Mixture (Side Reactions) check_purity->complex_mixture No (Impure) clean_product Proceed to Purification check_purity->clean_product Yes (Clean) sol_selectivity Action: 1. Protect Carboxylic Acid (Ester) 2. Use Milder Conditions (Temp, Base) 3. Explore Catalytic Methods complex_mixture->sol_selectivity

Caption: A decision-making workflow for troubleshooting N-functionalization reactions.

Chemoselectivity_Challenge substrate 2,3-Dihydro-1H-indole- 4-carboxylic acid N-H (Nucleophile 1) COOH (Nucleophile 2) product_N Desired Product (N-Functionalization) substrate:n->product_N  Favored Path (Higher Nucleophilicity) product_O Side Product (O-Functionalization / Ester) substrate:o->product_O  Competing Path (Especially with strong base) reagents Electrophile (E⁺) + Base reagents->substrate

Caption: The core chemoselectivity challenge in N-functionalization.

References

Technical Support Center: Overcoming Solubility Challenges with 2,3-Dihydro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the common yet significant challenge of its poor solubility in organic solvents. By understanding the underlying chemical principles and employing targeted strategies, you can ensure the successful progression of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of this compound.

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The solubility of this compound is governed by its molecular structure. It possesses both a polar carboxylic acid group (-COOH) and a largely non-polar indoline ring system. This dual nature can lead to strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid state, forming dimers or larger aggregates. For dissolution to occur, the solvent molecules must provide more favorable interactions to overcome this crystal lattice energy. Many common organic solvents may not be sufficiently polar or capable of strong hydrogen bonding to effectively solvate both the polar and non-polar regions of the molecule simultaneously, leading to poor solubility.

Q2: I'm observing my compound crashing out of solution. What is the likely cause?

A2: Precipitation, or "crashing out," typically occurs when the concentration of the compound exceeds its solubility limit in the chosen solvent system. This can be triggered by several factors, including a change in temperature (solubility often decreases at lower temperatures), the addition of an anti-solvent (a solvent in which the compound is less soluble), or a shift in pH that converts a soluble salt form back to the less soluble free acid.

Q3: Are there any general trends for the solubility of indole-based carboxylic acids in organic solvents?

A3: Yes, while specific data for this compound is not widely published, we can infer solubility trends from similar structures like indole-3-acetic acid. Generally, polar aprotic solvents that can act as hydrogen bond acceptors are often the most effective. The solubility order is typically: DMSO > DMF > Ethyl Acetate > Acetone > Alcohols (e.g., n-butanol, isopropanol, ethanol, methanol) > Acetonitrile > Chloroform.[1]

Troubleshooting Guides: Practical Solutions for Poor Solubility

This section provides detailed troubleshooting guides with step-by-step protocols to address specific solubility challenges you may encounter.

Issue 1: Inability to Achieve the Desired Concentration in a Non-polar or Moderately Polar Aprotic Solvent

Cause: The solvent lacks the necessary polarity and/or hydrogen bonding capability to effectively solvate the carboxylic acid group.

Solution 1: pH Adjustment via Addition of an Organic Base

Deprotonating the carboxylic acid to form a more soluble carboxylate salt can dramatically increase solubility in organic solvents.

Experimental Protocol: Solubilization using Triethylamine (TEA)

  • Preparation: In a clean, dry vial, add your desired amount of this compound.

  • Solvent Addition: Add the primary organic solvent (e.g., Dichloromethane, THF, Acetonitrile) to the vial.

  • Base Addition: While stirring, add triethylamine (TEA) dropwise. A typical starting point is to add 1.1 to 1.5 molar equivalents relative to the carboxylic acid.

  • Observation: Continue stirring at room temperature. The solid should gradually dissolve as the triethylammonium salt is formed.

  • Optimization: If solubility is still insufficient, gentle warming (e.g., to 30-40 °C) can be applied. If the compound remains insoluble, a small amount of a polar co-solvent like DMF or DMSO can be added (see Solution 2).

Causality Explained: Triethylamine, a tertiary amine, acts as a Brønsted-Lowry base, accepting a proton from the carboxylic acid. This acid-base reaction forms an ion pair, the triethylammonium carboxylate salt. This salt is significantly more polar than the parent carboxylic acid, leading to improved solubility in many organic solvents.

Diagram of Solubilization via pH Adjustment:

G cluster_0 Initial State: Poor Solubility cluster_1 Action: Add Organic Base cluster_2 Result: Increased Solubility Carboxylic_Acid This compound (Solid, Insoluble) Add_Base Add Triethylamine (TEA) Carboxylic_Acid->Add_Base Reacts with Organic_Solvent Organic Solvent (e.g., DCM, THF) Salt_Formation Formation of Triethylammonium Salt (Ion Pair, Soluble) Add_Base->Salt_Formation Deprotonates Homogeneous_Solution Homogeneous Solution Salt_Formation->Homogeneous_Solution Dissolves in solvent

Caption: Workflow for increasing solubility through pH adjustment.

Solution 2: Utilization of a Co-Solvent System

A small amount of a highly polar "power" solvent can be used to disrupt the crystal lattice and aid in the dissolution process.

Experimental Protocol: Co-Solvent System

  • Initial Suspension: Suspend the this compound in your primary, less polar solvent (e.g., THF, Ethyl Acetate).

  • Co-Solvent Addition: Add a polar aprotic co-solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) dropwise while vigorously stirring. Start with a low percentage, for example, 1-5% (v/v) of the total volume.

  • Dissolution: Continue stirring. The compound should dissolve as the co-solvent aids in breaking the intermolecular forces of the solid.

  • Optimization: If necessary, the percentage of the co-solvent can be gradually increased. Be mindful that the properties of your final solution will be influenced by the co-solvent.

Causality Explained: Co-solvents like DMSO are powerful hydrogen bond acceptors and have high dielectric constants.[2] They can effectively solvate the carboxylic acid group, breaking the hydrogen-bonded dimers and facilitating the dissolution of the molecule into the bulk solvent.

Issue 2: The Need for a Soluble, Solid Form of the Compound for Downstream Applications

Cause: The free carboxylic acid has poor handling characteristics and is difficult to weigh and dispense accurately due to its low solubility.

Solution: Formation of a Stable Salt

Converting the carboxylic acid to a stable, isolatable salt can provide a more soluble and handleable solid form.

Experimental Protocol: Preparation of the Sodium Salt

  • Dissolution: Dissolve the this compound in a suitable alcohol, such as methanol or ethanol.

  • Base Addition: Prepare a solution of one molar equivalent of sodium hydroxide or sodium methoxide in the same solvent.

  • Reaction: Slowly add the basic solution to the stirred solution of the carboxylic acid at room temperature.

  • Precipitation/Isolation: The sodium salt may precipitate out of the solution. If it does not, the solvent can be removed under reduced pressure to yield the solid salt.

  • Washing and Drying: The resulting solid salt should be washed with a non-polar solvent in which it is insoluble (e.g., diethyl ether or hexane) to remove any unreacted starting material and then dried under vacuum.

Causality Explained: The reaction of the carboxylic acid with a strong base like sodium hydroxide results in the formation of the corresponding sodium carboxylate salt.[3][4] These salts are often crystalline solids with higher melting points and, crucially, enhanced solubility in polar solvents compared to the free acid.

Diagram of Salt Formation for Improved Handling:

G cluster_0 Starting Material cluster_1 Process cluster_2 Product Free_Acid Free Carboxylic Acid (Poorly Soluble Solid) Reaction React with NaOH or NaOMe in Methanol Free_Acid->Reaction Sodium_Salt Sodium Salt (More Soluble, Crystalline Solid) Reaction->Sodium_Salt Improved_Handling Improved Handling & Solubility Characteristics Sodium_Salt->Improved_Handling

Caption: Conversion to a salt for enhanced solubility and handling.

Comparative Solubility Data

While experimental quantitative data for this compound is limited, the following table provides a qualitative and predictive guide to its solubility in common organic solvents, based on the behavior of structurally similar indole carboxylic acids.[1]

SolventSolvent TypePredicted SolubilityRationale and Comments
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent hydrogen bond acceptor, effectively solvates the carboxylic acid group.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a strong hydrogen bond acceptor.
Tetrahydrofuran (THF)Moderately Polar AproticModerateCan solvate the indoline ring, but less effective for the carboxylic acid. Often requires a co-solvent or base.
Ethyl AcetateModerately Polar AproticModerate to LowCan accept hydrogen bonds, but less effective than DMSO or DMF.
Methanol / EthanolPolar ProticModerate to LowCan act as both hydrogen bond donor and acceptor, but self-association of the solvent can hinder effective solvation of the solute.
AcetonitrilePolar AproticLowRelatively poor hydrogen bond acceptor compared to other polar aprotic solvents.
Dichloromethane (DCM)Non-polar AproticVery LowLacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the acid.
Toluene / HexaneNon-polar AproticInsolubleHydrophobic solvents that cannot effectively solvate the polar carboxylic acid group.

Concluding Remarks

The poor solubility of this compound in many organic solvents is a challenge that can be systematically overcome. The key is to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid groups. This can be achieved through deprotonation to form a salt or by using highly polar, hydrogen-bond-accepting solvents or co-solvents. By applying the principles and protocols outlined in this guide, researchers can confidently select the appropriate solubilization strategy for their specific experimental needs, ensuring the successful application of this valuable compound in their research and development endeavors.

References

Technical Support Center: Scalable Synthesis of 2,3-Dihydro-1H-indole-4-carboxylic acid for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2,3-Dihydro-1H-indole-4-carboxylic acid, a crucial scaffold for library production in drug discovery. Here, we address common challenges, offer detailed troubleshooting protocols, and present optimized synthetic strategies to ensure robust and reproducible outcomes.

Introduction: The Synthetic Challenge

This compound, also known as indoline-4-carboxylic acid, is a valuable building block in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the elaboration of diverse compound libraries. However, scalable synthesis of this intermediate can be challenging, often plagued by issues such as low yields, difficult purifications, and undesired side reactions. This guide is designed to navigate these complexities, providing practical solutions grounded in established chemical principles.

The primary synthetic route discussed herein involves the catalytic hydrogenation of indole-4-carboxylic acid. This method is often preferred for its atom economy and generally cleaner reaction profiles compared to stoichiometric reductions. However, controlling the selectivity of the hydrogenation to avoid over-reduction of the aromatic ring or other functional groups is a critical aspect that will be addressed in detail.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to provide rapid answers to common problems encountered during the synthesis of this compound.

Q1: My catalytic hydrogenation of indole-4-carboxylic acid is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete hydrogenation is a frequent issue. Several factors can contribute to this problem:

  • Catalyst Activity: The activity of your catalyst (e.g., Pt/C, Pd/C, Rh/C) is paramount. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by impurities in the starting material or solvent can also inhibit the reaction. The cyclic secondary amine product, indoline, can itself poison the metal catalyst.[1]

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow reaction rates. While atmospheric pressure may suffice for some substrates, increasing the pressure (typically to 50-100 psi) can significantly accelerate the reaction.

  • Solvent Choice: The choice of solvent can influence catalyst activity and substrate solubility. Protic solvents like ethanol, methanol, or acetic acid are commonly used. Acetic acid can be particularly effective as it can protonate the indole nitrogen, increasing its reactivity towards hydrogenation.

  • Temperature: While many hydrogenations proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve reaction kinetics without promoting side reactions.

  • Substrate Purity: Impurities in the starting indole-4-carboxylic acid can act as catalyst poisons. Ensure your starting material is of high purity.

Q2: I am observing over-reduction of the benzene ring, leading to the formation of octahydroindole derivatives. How can I improve the selectivity for the 2,3-double bond reduction?

A2: Achieving selective hydrogenation of the pyrrole ring without affecting the benzene ring is a key challenge.[1] Here are strategies to enhance selectivity:

  • Catalyst Selection: Rhodium on carbon (Rh/C) is often reported to be more selective for the reduction of the heterocyclic ring of indoles compared to platinum or palladium catalysts.

  • Acidic Additives: The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid, can enhance the rate of hydrogenation of the pyrrole ring.[1] The acid protonates the indole, making the 2,3-double bond more susceptible to reduction.

  • Reaction Monitoring: Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial. Stopping the reaction once the starting material is consumed can prevent over-reduction.

Q3: The purification of the final product is difficult due to the presence of polar impurities. What purification strategies are recommended?

A3: The carboxylic acid functionality and the basic nitrogen of the indoline ring can make purification challenging.

  • Acid-Base Extraction: A common and effective method is to exploit the amphoteric nature of the product. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO3 or Na2CO3) to deprotonate the carboxylic acid, moving it into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidifying the aqueous layer (e.g., with HCl) to a pH of around 2-3 will precipitate the pure product, which can be collected by filtration.[2][3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/ether) can be an effective purification method.

  • Column Chromatography: While less ideal for large-scale production, silica gel chromatography can be used. A polar eluent system, often containing a small amount of acetic or formic acid to suppress tailing of the carboxylic acid, is typically required.

Q4: Are there alternative synthetic routes to this compound that might be more suitable for my specific library synthesis needs?

A4: While catalytic hydrogenation is a common approach, other methods exist. For instance, reduction of 2-oxindole-4-carboxylic acid derivatives can provide access to the desired indoline scaffold.[4] The choice of route will depend on the availability of starting materials and the desired substitution patterns in your library.

Troubleshooting Summary Table

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive catalyst, catalyst poisoning, insufficient hydrogen pressure, poor substrate solubility.Use fresh, high-quality catalyst. Purify starting material. Increase hydrogen pressure. Screen different solvents (e.g., EtOH, MeOH, AcOH).
Over-reduction Non-selective catalyst, prolonged reaction time.Use a more selective catalyst (e.g., Rh/C). Carefully monitor the reaction and stop it upon consumption of starting material.[1]
Formation of Side Products Impurities in starting materials, sub-optimal reaction conditions.Purify starting materials. Optimize temperature and pressure. Consider using acidic additives to improve selectivity.[1]
Difficult Purification Polar nature of the product and impurities.Employ acid-base extraction.[2][3] Attempt recrystallization from an appropriate solvent system. Use column chromatography with an acidic modifier if necessary.

Experimental Workflow & Protocol

The following section outlines a detailed, step-by-step protocol for the scalable synthesis of this compound via catalytic hydrogenation.

Diagram of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup & Purification cluster_3 Analysis Start Indole-4-carboxylic acid Reactor High-Pressure Reactor Start->Reactor Catalyst Catalyst (e.g., 5% Rh/C) Catalyst->Reactor Solvent Solvent (e.g., Acetic Acid) Solvent->Reactor Pressurize Pressurize with H2 (50-100 psi) Reactor->Pressurize Stir Stir at RT or gentle heat Pressurize->Stir Monitor Monitor reaction (TLC/HPLC) Stir->Monitor Filter Filter to remove catalyst Monitor->Filter Concentrate Concentrate solvent Filter->Concentrate Extraction Acid-Base Extraction Concentrate->Extraction Precipitate Precipitate product (acidify) Extraction->Precipitate Isolate Filter and dry product Precipitate->Isolate Final_Product This compound Isolate->Final_Product Analysis Characterize (NMR, MS, etc.) Final_Product->Analysis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Catalytic Hydrogenation of Indole-4-carboxylic acid

Materials:

  • Indole-4-carboxylic acid

  • 5% Rhodium on Carbon (Rh/C)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • Diatomaceous earth (e.g., Celite®)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Reactor Charging: In a suitable high-pressure reactor vessel, add indole-4-carboxylic acid (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Rh/C (typically 5-10 mol%). Safety Note: Palladium and Platinum on carbon can be pyrophoric. Handle with care.

  • Solvent Addition: Add glacial acetic acid as the solvent (sufficient to fully dissolve the starting material and create a stirrable slurry).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) with hydrogen.

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (after carefully depressurizing and purging the reactor) and analyzing them by TLC or HPLC. The reaction is complete when the starting material is no longer observed.

  • Catalyst Removal: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. Dilute the reaction mixture with a suitable solvent like methanol or ethyl acetate. Filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Acid-Base Extraction: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The product will move into the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.

  • Purification of Aqueous Layer: Wash the combined aqueous layers with ethyl acetate to remove any non-acidic organic impurities.

  • Product Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH reaches approximately 2-3. The product should precipitate out as a solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts. Dry the product under vacuum to a constant weight.

  • Characterization: Characterize the final product by NMR, Mass Spectrometry, and melting point to confirm its identity and purity.

Conclusion

The scalable synthesis of this compound is an achievable goal with careful attention to reaction parameters and purification strategies. This guide provides a framework for troubleshooting common issues and a robust protocol for its preparation. By understanding the underlying chemical principles and implementing these practical recommendations, researchers can confidently produce this valuable building block for their drug discovery programs.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2,3-Dihydro-1H-indole-4-carboxylic acid using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of success. For a compound like 2,3-Dihydro-1H-indole-4-carboxylic acid, a heterocyclic molecule with potential applications in medicinal chemistry, precise structural confirmation is paramount. This guide provides an in-depth comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for its structural elucidation, offering insights into the causality behind experimental choices and presenting supporting data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining molecular structures.[1] While one-dimensional (1D) NMR provides initial insights, complex molecules often yield crowded spectra that are difficult to interpret.[2] Two-dimensional (2D) NMR overcomes this by spreading signals across two frequency dimensions, enhancing resolution and revealing correlations between nuclei.[3] This guide will focus on the application of three key 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the definitive structural confirmation of this compound.

The Power of Synergy: COSY, HSQC, and HMBC

The strength of 2D NMR in structural elucidation lies in the complementary nature of different experiments. No single technique provides the complete picture, but together they form a self-validating system.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH and ³JHH).[4] It is invaluable for piecing together fragments of the molecule by establishing proton connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (¹JCH).[4] It provides a direct link between the ¹H and ¹³C NMR spectra, aiding in the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[4] This is crucial for connecting the molecular fragments identified by COSY and for identifying quaternary carbons (carbons with no attached protons).

The logical workflow for utilizing these techniques is a stepwise process of gathering and integrating information.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis cluster_2 Structural Elucidation a ¹H NMR c COSY (¹H-¹H Connectivity) a->c d HSQC (¹H-¹³C Direct Correlation) a->d e HMBC (¹H-¹³C Long-Range Correlation) a->e b ¹³C NMR b->d b->e f Fragment Assembly c->f d->f e->f g Final Structure Confirmation f->g

Caption: Workflow for 2D NMR-based structural elucidation.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for acquiring and analyzing 2D NMR data for this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • Filter the solution into a 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to determine the chemical shifts and multiplicities of all proton signals.

  • Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon signals.

3. 2D NMR Acquisition:

  • COSY: Acquire a gradient-enhanced COSY (gCOSY) or a Double-Quantum Filtered COSY (DQF-COSY) experiment.[4] The DQF-COSY can provide cleaner spectra, especially for samples with strong singlet signals.[5]

  • HSQC: Acquire a multiplicity-edited HSQC (HSQC-ME) experiment. This variation provides the editing power of a DEPT-135 experiment, allowing for the differentiation of CH₂ groups (which appear with opposite phase to CH and CH₃ groups).[6]

  • HMBC: Acquire a standard HMBC experiment. Optimize the long-range coupling delay (typically corresponding to a coupling constant of 7-10 Hz) to observe correlations over two and three bonds.[4]

4. Data Processing and Analysis:

  • Process the acquired 2D data using appropriate software (e.g., MestReNova, TopSpin). This typically involves Fourier transformation, phase correction, and baseline correction.

  • Analyze the resulting 2D spectra to identify cross-peaks, which represent correlations between nuclei.

Interpreting the Data: A Case Study of this compound

Let's examine the expected 2D NMR correlations for the structural confirmation of this compound.

Structure and Numbering:

COSY a H2 b H3 a->b ³J c H5 d H6 c->d ³J e H7 d->e ³J HMBC H2 H2 C3 C3 H2->C3 C7a C7a H2->C7a H3 H3 C4 C4 H3->C4 H5 H5 H5->C4

References

A Comparative Guide to Purity Assessment of Synthesized 2,3-Dihydro-1H-indole-4-carboxylic Acid by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for research and drug development, the rigorous assessment of purity is a cornerstone of scientific validity. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for determining the purity of synthesized 2,3-Dihydro-1H-indole-4-carboxylic acid. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and reliability of their materials.

The Critical Role of Purity in Scientific Research
Elemental Analysis: A Fundamental Purity Assessment

Elemental analysis, also known as combustion analysis, is a powerful technique for determining the elemental composition of a sample.[4] It provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound.[5] This technique is particularly valuable because it offers a direct measure of a compound's elemental makeup, which can be compared against the theoretical values calculated from its molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of high purity.[6]

The choice of elemental analysis as a purity assessment tool is rooted in its ability to detect non-chromophoric and non-volatile impurities that other methods might miss. For instance, inorganic salts or residual solvents lacking a UV-active component may not be detected by High-Performance Liquid Chromatography (HPLC).[7] Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy may not readily identify inorganic impurities.

The following protocol outlines the steps for determining the elemental composition of this compound (C₉H₉NO₂).

Instrumentation: A modern CHNS elemental analyzer is utilized. These instruments operate based on the high-temperature combustion of the sample.[5]

Sample Preparation:

  • Accurately weigh 1-3 mg of the dried and homogenized this compound sample into a tin capsule.

  • Fold the tin capsule to encase the sample securely.

Analysis Procedure:

  • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is heated to approximately 1000°C in an oxygen-rich environment.[5]

  • The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂).[5]

  • The resulting gases are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).[8]

  • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values for this compound (Molecular Weight: 163.17 g/mol ).

  • Theoretical %C: (9 * 12.01) / 163.17 * 100 = 66.25%

  • Theoretical %H: (9 * 1.01) / 163.17 * 100 = 5.56%

  • Theoretical %N: (1 * 14.01) / 163.17 * 100 = 8.58%

A deviation of ±0.4% from the theoretical values is generally considered acceptable for a pure compound in many chemistry journals.[6][9]

Comparative Analysis with Alternative Purity Assessment Methods

While elemental analysis is a robust technique, a multi-faceted approach employing orthogonal methods is often necessary for a comprehensive purity assessment.[1][10] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most widely used complementary techniques.[11]

HPLC is a powerful separation technique that can quantify the main compound and detect impurities with high sensitivity.[12] For indole derivatives, a reversed-phase HPLC method is commonly employed.[12][13][14]

Experimental Protocol: HPLC Analysis of this compound

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 280 nm.[15]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: The purity is typically determined by the area percentage of the main peak in the chromatogram.[16]

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination.[7][17][18] The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for the absolute quantification of a compound when compared to a certified internal standard of known purity and weight.[16][19]

Experimental Protocol: ¹H qNMR Analysis of this compound

  • Spectrometer: 400 MHz or higher field NMR spectrometer.[11]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized compound into an NMR tube.[16]

    • Accurately weigh a suitable internal standard (e.g., maleic acid) with a known purity into the same tube. The standard's resonances should not overlap with the analyte's signals.[16]

    • Add a precise volume of the deuterated solvent.

  • Acquisition: A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate integration.[11]

  • Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard.[19]

Data Summary and Comparison
Parameter Elemental Analysis (CHNS) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Combustion and detection of elemental gases.[5]Differential partitioning between a stationary and mobile phase.[20]Signal intensity is proportional to the molar amount of the substance.[16]
Information Provided Elemental composition (%C, %H, %N, %S).[5]Relative purity (area %), retention time of impurities.Absolute purity, structural confirmation, identification of impurities.[11]
Sensitivity Lower sensitivity, not suitable for trace analysis.[21]High sensitivity for UV-active impurities (ng to pg level).[20]Lower sensitivity than HPLC, but excellent for quantifying impurities >0.1%.[11]
Specificity High for elemental composition.High for separating structurally similar compounds.High for structural elucidation and quantification.
Sample Requirement Low (1-3 mg).Low (micrograms).Higher (10-20 mg).[16]
Destructive? Yes.Yes.No, the sample can be recovered.[11][22]
Key Advantage Detects inorganic and non-chromophoric impurities.High throughput and excellent for routine quality control.[11]A primary method providing absolute purity and structural information simultaneously.[11][17]
Key Limitation Does not distinguish between isomers or identify organic impurities.[22]May not detect non-UV active impurities.[7]Lower throughput, especially with long relaxation delays.[11]
Visualizing the Purity Assessment Workflow

The following diagram illustrates a comprehensive workflow for assessing the purity of a synthesized compound, integrating elemental analysis with orthogonal techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_decision Conclusion Synthesized_Compound Synthesized 2,3-Dihydro-1H-indole- 4-carboxylic acid EA Elemental Analysis (%C, %H, %N) Synthesized_Compound->EA HPLC HPLC Analysis (Area % Purity) Synthesized_Compound->HPLC qNMR qNMR Analysis (Absolute Purity) Synthesized_Compound->qNMR Purity_Confirmed Purity Confirmed (>95%) EA->Purity_Confirmed ±0.4% of Theory HPLC->Purity_Confirmed >95% Area qNMR->Purity_Confirmed >95% Absolute

Caption: A comprehensive workflow for purity assessment.

Logical Framework for Data Interpretation

The decision-making process for confirming purity relies on the convergence of data from multiple analytical techniques.

Purity_Decision_Logic Data_EA Elemental Analysis Data (Experimental %C, %H, %N) Comparison_EA Comparison with Theoretical Values Data_EA->Comparison_EA Data_HPLC HPLC Data (Single Major Peak) Analysis_HPLC Peak Integration & Impurity Profile Data_HPLC->Analysis_HPLC Data_qNMR qNMR Data (Correct Structure, High Purity) Analysis_qNMR Integration vs. Internal Standard Data_qNMR->Analysis_qNMR Conclusion High Purity Confirmed Comparison_EA->Conclusion Analysis_HPLC->Conclusion Analysis_qNMR->Conclusion

Caption: Logical flow for confirming sample purity.

Conclusion

For the definitive purity assessment of synthesized this compound, elemental analysis serves as an indispensable tool, providing a direct measure of elemental composition. However, relying on a single technique is insufficient for comprehensive characterization. A combination of orthogonal methods, including HPLC for sensitive impurity profiling and qNMR for absolute purity determination and structural confirmation, provides the highest level of confidence. This integrated approach ensures the quality and integrity of the synthesized compound, which is paramount for its intended applications in research and drug development.

References

A Comparative Analysis of the Bioactivity of Indole-4-Carboxylic Acid and its Dihydro-Derivative: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Subtle structural modifications to this heterocyclic system can profoundly influence its pharmacological profile. This guide provides a detailed comparative study of two such analogs: the aromatic Indole-4-carboxylic acid and its saturated counterpart, 2,3-Dihydro-1H-indole-4-carboxylic acid (also known as indoline-4-carboxylic acid). This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective biological activities, supported by experimental data and detailed protocols.

Structural and Physicochemical Distinctions: A Foundation for Differential Activity

The fundamental difference between Indole-4-carboxylic acid and this compound lies in the saturation of the pyrrole ring. Indole-4-carboxylic acid possesses a fully aromatic indole ring system, while its dihydro-derivative has a saturated pyrrole ring, rendering the heterocyclic portion of the molecule non-aromatic. This seemingly minor change significantly alters the molecule's three-dimensional shape, electron distribution, and physicochemical properties, which in turn dictates its interaction with biological targets.

Table 1: Physicochemical Properties of Indole-4-Carboxylic Acid and this compound

PropertyIndole-4-carboxylic acidThis compoundReference(s)
Molecular FormulaC₉H₇NO₂C₉H₉NO₂[3]
Molecular Weight161.16 g/mol 163.17 g/mol [3]
AppearancePowderNot specified
Melting Point213-214 °CNot specified
XLogP31.91.2[3]

The difference in the XLogP3 value, a measure of lipophilicity, suggests that Indole-4-carboxylic acid is more lipophilic than its dihydro- a factor that can influence membrane permeability and interaction with hydrophobic binding pockets in proteins.

Comparative Biological Activities: An Evidence-Based Overview

While direct comparative studies on the biological activities of these two specific compounds are scarce in publicly available literature, we can infer and compare their potential activities based on studies of their derivatives and the broader classes of indoles and indolines.

Anti-inflammatory Activity

The indole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[4] Derivatives of indole-3-carboxylic acid, a close structural relative of indole-4-carboxylic acid, have been shown to exhibit anti-inflammatory effects by modulating key inflammatory pathways.[5]

Indole-4-carboxylic acid and its derivatives are implicated in the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[6] The planar, aromatic structure of the indole ring is often crucial for fitting into the active sites of these enzymes.

This compound derivatives, on the other hand, have also been investigated for anti-inflammatory properties. For instance, derivatives of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids, which share a similar saturated heterocyclic ring system, have shown anti-inflammatory potency comparable to ibuprofen in carrageenan-induced rat paw edema assays.[7] This suggests that the non-planar, more flexible indoline scaffold can also interact effectively with inflammatory targets.

A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[8][9] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Studies on indole-hydantoin derivatives have shown that they can prevent the transactivation of NF-κB by inhibiting the phosphorylation of the p65 subunit.[10] It is plausible that both indole-4-carboxylic acid and its dihydro-derivative could modulate this pathway, though the specific mechanisms and potencies are likely to differ due to their structural variations.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.[11][12]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Control group (vehicle, e.g., 0.5% carboxymethyl cellulose)

    • Standard drug group (e.g., Indomethacin, 10 mg/kg)

    • Test compound groups (e.g., Indole-4-carboxylic acid or this compound at various doses).

  • Compound Administration: Test compounds, standard drug, and vehicle are administered orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Expected Outcome: A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.

Antimicrobial Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[13][14][15][16]

Indole-4-carboxylic acid itself is often used as a starting material for the synthesis of more complex antimicrobial agents.[17] The aromatic indole nucleus can intercalate with bacterial DNA or interact with key enzymes, leading to microbial cell death.

The antimicrobial potential of This compound is less documented. However, the indoline scaffold is present in some natural and synthetic antimicrobial compounds. The increased flexibility of the indoline ring compared to the rigid indole ring might allow for different binding modes to microbial targets.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This in vitro assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21][22]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration at which no visible growth occurs after incubation.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Stock solutions of Indole-4-carboxylic acid and this compound are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate: 50 µL of the diluted test compound is added to each well of a 96-well plate, followed by 50 µL of the standardized inoculum.

  • Controls:

    • Growth control: Wells containing broth and inoculum only.

    • Sterility control: Wells containing broth only.

    • Positive control: A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is read as the lowest concentration of the compound that shows no visible turbidity.

Expected Outcome: A lower MIC value indicates greater antimicrobial potency.

Cytotoxic Activity

The evaluation of cytotoxicity is a critical step in drug development to assess the potential toxicity of a compound to mammalian cells. Indole derivatives have shown a wide range of cytotoxic effects, with some being developed as anticancer agents.[23][24][25]

The cytotoxic potential of both Indole-4-carboxylic acid and This compound would need to be experimentally determined. It is hypothesized that the aromatic nature of indole-4-carboxylic acid might lead to different interactions with cellular components, such as DNA or apoptotic proteins, compared to its dihydro-derivative. The apoptotic signaling pathway, involving a cascade of caspases, is a common mechanism through which cytotoxic compounds induce cell death.[1][26][27][28]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Indole-4-carboxylic acid and this compound for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Expected Outcome: A lower IC₅₀ value indicates greater cytotoxic potential.

Visualizing Potential Mechanisms of Action

To conceptualize the potential biological impact of these compounds, we can visualize key signaling pathways they might modulate.

NF-κB Signaling Pathway in Inflammation

Indole derivatives may exert anti-inflammatory effects by inhibiting the NF-κB pathway. This pathway is a central regulator of inflammatory gene expression.

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS / TNF-α Receptor TLR4 / TNFR Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκBα Degradation & NF-κB Release Indole_Derivative Indole/Indoline-4-carboxylic acid (Potential Inhibitor) Indole_Derivative->IKK Inhibition? DNA DNA (κB sites) NFkB_nucleus->DNA Binding Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription Caspase_Pathway cluster_stimuli Apoptotic Stimulus cluster_cytoplasm Cytoplasm cluster_downstream Cellular Effects Stimulus Indole/Indoline-4-carboxylic acid (Potential Inducer) Cytochrome_c Cytochrome c (from Mitochondria) Stimulus->Cytochrome_c Induces release Procaspase9 Pro-caspase-9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apaf1 Apaf-1 Apaf1->Apoptosome Cytochrome_c->Apoptosome Apoptosome->Caspase9 Activation Apoptosis Apoptosis Substrates->Apoptosis

References

A Comparative Spectroscopic Guide to 2,3-Dihydro-1H-indole-4-carboxylic Acid and Its N-Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. 2,3-Dihydro-1H-indole-4-carboxylic acid, in particular, serves as a versatile building block for drug candidates targeting a range of biological pathways. Modification of the indoline nitrogen (N1 position) is a common and effective strategy to modulate the molecule's physicochemical properties, including solubility, lipophilicity, and receptor-binding affinity.

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of the parent this compound and its N-substituted analogs. Understanding these spectroscopic signatures is paramount for researchers in confirming successful synthesis, assessing purity, and elucidating the structure of novel derivatives. We will delve into the causality behind the observed spectral shifts, offering insights grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS).

Molecular Structure and the Impact of N-Substitution

The core structure consists of a bicyclic system where a pyrrolidine ring is fused to a benzene ring, with a carboxylic acid group at the C4 position. The key site of modification is the nitrogen atom at position 1.

  • Parent Compound: this compound features a secondary amine (N-H).

  • N-Alkyl Analogs (e.g., N-methyl): Substitution with an electron-donating alkyl group.

  • N-Acyl Analogs (e.g., N-acetyl): Substitution with an electron-withdrawing acyl group, which introduces an amide functionality.

These substitutions induce significant electronic and conformational changes, which are directly reflected in their spectroscopic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of these molecules in solution. The substitution at the N1 position causes predictable and informative shifts in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton environment of the indoline ring is highly sensitive to the nature of the N1-substituent.

  • Parent Compound (N-H): The N-H proton typically appears as a broad singlet in the downfield region, and its chemical shift is solvent-dependent. The protons on the pyrrolidine ring (C2-H₂ and C3-H₂) appear as multiplets, often triplets, due to coupling with each other.

  • N-Alkyl Analogs: The most obvious change is the disappearance of the N-H signal and the appearance of new signals corresponding to the alkyl group (e.g., a singlet around 2.8-3.0 ppm for an N-methyl group). The adjacent C2-methylene protons often experience a slight downfield shift due to the inductive effect of the alkyl group.

  • N-Acyl Analogs: N-acetylation introduces a strong deshielding effect. The C2-methylene protons are shifted significantly downfield (often > 0.5 ppm) due to the anisotropic effect of the newly formed amide carbonyl group. A sharp singlet for the acetyl methyl protons appears around 2.2 ppm. Due to restricted rotation around the N-C(O) bond, broadening or duplication of signals for the ring protons can sometimes be observed at room temperature.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Representative Data)

ProtonThis compoundN-Acetyl Analog (Predicted)N-Methyl Analog (Predicted)Rationale for Shift
N-H ~4.0-5.0 (broad s)AbsentAbsentSubstitution of proton.
C2-H₂ ~3.6 (t)~4.1 (t)~3.7 (t)Deshielding by amide carbonyl; minor inductive effect from methyl.
C3-H₂ ~3.1 (t)~3.2 (t)~3.1 (t)Minimal change, further from the site of substitution.
Aromatic-H ~6.7-7.5 (m)~7.0-7.8 (m)~6.7-7.5 (m)General deshielding from N-acyl group; minor changes with N-alkyl.
Substituent-H N/A~2.2 (s, 3H)~2.9 (s, 3H)Signal from the new N-substituent.
¹³C NMR Spectroscopy

Carbon chemical shifts are also diagnostic of the substitution pattern.

  • Parent Compound: The C2 and C3 carbons of the pyrrolidine ring are in a typical aliphatic amine region.

  • N-Substitution Effects: Both N-alkylation and N-acylation cause a downfield shift for the adjacent C2 carbon. The effect is more pronounced with the electron-withdrawing acyl group. The C7a carbon (at the ring junction) is also sensitive to N-substitution. A new carbonyl signal (C=O) will appear for N-acyl derivatives in the range of 168-172 ppm.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ (Representative Data)

CarbonThis compoundN-Acetyl Analog (Predicted)N-Methyl Analog (Predicted)Rationale for Shift
C2 ~47~50~55Deshielding effect of the substituent.
C3 ~30~31~30Minimal change.
C3a ~125~127~125Minor electronic effects.
C4 ~120~122~120Minor electronic effects.
C7a ~150~148~151Shielding from N-acyl due to resonance; deshielding from N-alkyl.
Carboxyl C=O ~170-175~170-175~170-175Carboxylic acid carbonyl, relatively unaffected.
Amide C=O N/A~169N/ANew amide carbonyl signal.
Substituent-C N/A~24 (CH₃)~35 (CH₃)Signal from the new N-substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups and confirming the success of N-substitution reactions.

  • Parent Compound: The spectrum is characterized by a medium N-H stretch (~3350-3400 cm⁻¹) and a very broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), which often overlaps with C-H stretches. The carboxylic C=O stretch appears as a strong, sharp band around 1680-1710 cm⁻¹.

  • N-Alkyl Analogs: The N-H stretching band disappears completely. The rest of the spectrum, including the characteristic broad O-H and sharp C=O of the carboxylic acid, remains largely unchanged.

  • N-Acyl Analogs: This substitution introduces a new, very strong carbonyl absorption known as the Amide I band , typically appearing between 1640-1680 cm⁻¹.[2][3] This often results in two distinct, strong carbonyl peaks in the spectrum: one for the carboxylic acid and one for the new amide. The N-H band is absent. The presence of the Amide I band is definitive proof of successful N-acylation.

Table 3: Key Comparative IR Frequencies (cm⁻¹)

VibrationThis compoundN-Acetyl AnalogN-Methyl Analog
O-H (Carboxylic Acid) 2500-3300 (very broad)2500-3300 (very broad)2500-3300 (very broad)
N-H Stretch 3350-3400 (medium)AbsentAbsent
C=O (Carboxylic Acid) 1680-1710 (strong)1680-1710 (strong)1680-1710 (strong)
C=O (Amide I) Absent1640-1680 (strong)Absent

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indoline system typically shows absorption bands characteristic of a substituted benzene ring.[4][5]

  • Parent Compound: Indoline derivatives generally exhibit two main absorption bands, analogous to the B-band (~250 nm) and E-band (~290-300 nm) of benzene, arising from π→π* transitions in the aromatic ring.[6]

  • N-Alkyl Analogs: N-alkylation has a minor effect, causing small bathochromic (red) shifts in the absorption maxima due to the electron-donating nature of the alkyl group.

  • N-Acyl Analogs: The N-acyl group acts as a chromophore and extends the conjugation of the lone pair on the nitrogen with the amide carbonyl. This typically results in a noticeable bathochromic shift of the absorption bands compared to the parent compound.

Table 4: Representative UV-Vis Absorption Maxima (λ_max, nm) in Methanol

Compoundλ_max 1 (nm)λ_max 2 (nm)
This compound ~250~295
N-Acetyl Analog (Predicted) ~258~305
N-Methyl Analog (Predicted) ~252~298

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the structure.

  • Parent Compound: The molecular ion peak (M⁺) will be prominent. A key fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[7]

  • N-Alkyl Analogs: The molecular weight will increase by the mass of the alkyl group minus one hydrogen (e.g., +14 amu for N-methyl). The fragmentation pattern will be similar to the parent, but fragments will retain the N-alkyl group.

  • N-Acyl Analogs: The molecular weight increases by the mass of the acyl group minus one hydrogen (e.g., +42 amu for N-acetyl). A characteristic fragmentation is the cleavage of the acyl group, often leading to a prominent peak corresponding to the loss of ketene (CH₂=C=O, -42 amu) via McLafferty rearrangement or loss of the acetyl radical (-43 amu). This provides strong evidence for N-acylation.

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-2,3-dihydro-1H-indole-4-carboxylic acid

This protocol describes a standard method for the N-acetylation of the parent compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-acetyl derivative.

  • Characterization: Confirm the structure of the purified product using NMR, IR, and MS as described in this guide.

Caption: General workflow for the N-acetylation of this compound.

Protocol 2: General Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is pressed against the ATR crystal. Alternatively, prepare a KBr pellet.

  • UV-Vis Spectroscopy: Prepare a dilute solution (~10⁻⁵ M) of the sample in a UV-transparent solvent (e.g., methanol, ethanol). Record the absorbance spectrum from 200 to 400 nm using a dual-beam spectrophotometer.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and analyze using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.

Causality and Interpretation

The observed spectroscopic changes are a direct consequence of the altered electronic environment of the indoline nitrogen.

CausalityDiagram cluster_0 Structural Change cluster_1 Electronic Effects cluster_2 Spectroscopic Consequences N_Sub N-Substitution Inductive Inductive Effect (-I) (Acyl > Alkyl) N_Sub->Inductive Resonance Resonance Effect (+M for N-Acyl) N_Sub->Resonance NMR NMR: Downfield shift of C2-H & C2-C Inductive->NMR Resonance->NMR IR IR: Appearance of Amide I band (N-Acyl) Resonance->IR UV UV-Vis: Bathochromic Shift (N-Acyl) Resonance->UV

Caption: Relationship between N-substitution, electronic effects, and resulting spectroscopic changes.

  • N-Alkylation: An alkyl group is weakly electron-donating via an inductive effect. This has a minor impact on the aromatic system and primarily influences the local environment of the N1 and C2 positions.

  • N-Acylation: This introduces an amide group, which has a profound impact. The nitrogen lone pair is delocalized into the adjacent carbonyl group (resonance). This +M effect reduces the electron density available to the aromatic ring and strongly deshields the C2 position. This delocalization is the primary reason for the significant downfield shift of the C2 protons in the ¹H NMR and the appearance of the characteristic Amide I band in the IR spectrum.

Conclusion

The substitution at the N1 position of this compound provides a powerful handle for tuning molecular properties. This guide demonstrates that each class of N-substituted analog—be it alkyl or acyl—imparts a unique and predictable spectroscopic signature. By leveraging a combination of NMR, IR, UV-Vis, and mass spectrometry, researchers can unambiguously confirm the identity and purity of their synthesized compounds. A thorough understanding of the principles laid out here is essential for the efficient and accurate development of new chemical entities based on this versatile indoline scaffold.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Dihydro-1H-indole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydro-1H-indole, or indoline, framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] When functionalized with a carboxylic acid at the 4-position, this scaffold gives rise to a class of derivatives that have demonstrated significant potential across various therapeutic areas, including oncology, virology, and inflammatory diseases.[3][4][5] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for these derivatives, synthesizing data from key studies to illuminate the causal relationships between chemical structure and biological function. Our objective is to equip researchers and drug development professionals with the critical insights needed to navigate the chemical space of these compounds and accelerate the design of next-generation therapeutic agents.

The Core Scaffold: A Platform for Molecular Exploration

The versatility of the 2,3-dihydro-1H-indole-4-carboxylic acid scaffold lies in the numerous positions available for chemical modification. Each site offers a unique vector to modulate the compound's physicochemical properties, target affinity, selectivity, and pharmacokinetic profile. Understanding the impact of substitutions at these key positions is fundamental to rational drug design.

SAR_Positions cluster_0 Indole N1 N1 (Amide/Alkylation) N1->Indole C2 C2 (Substitution) C2->Indole C3 C3 (Substitution) C3->Indole C5_C7 C5, C6, C7 (Aromatic Substitution) C5_C7->Indole COOH 4-COOH (Esterification/Amidation) COOH->Indole

Caption: Key modification points on the core scaffold.

Comparative SAR Analysis Across Therapeutic Targets

The biological activity of these derivatives is exquisitely sensitive to their substitution patterns. Below, we compare the SAR for different therapeutic applications, supported by experimental data.

Antiviral Activity: HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have emerged as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[6][7][8] The mechanism hinges on the ability of the indole nucleus and the C2-carboxylic acid to chelate two essential Mg²⁺ ions within the enzyme's active site, effectively disabling the viral replication machinery.[6][8][9]

Key SAR Insights:

  • Carboxylic Acid is Essential: The free carboxyl group is critical for activity. Esterification of the acid leads to a significant loss of inhibitory function, underscoring its role in coordinating with the catalytic magnesium ions.[9]

  • C3 Position: Introducing a long branch at the C3 position can enhance interactions with a hydrophobic pocket near the active site, markedly improving inhibitory potency.[7][8]

  • C6 Position: The introduction of a halogenated benzene ring at the C6 position can establish beneficial π–π stacking interactions with viral DNA, further anchoring the inhibitor in the active site and boosting its effect.[6][9]

Table 1: SAR of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Compound ID Key Modifications Target Activity (IC₅₀) Reference
1 Parent Indole-2-carboxylic acid HIV-1 Integrase >32.4 µM [9]
17a C6-(4-chlorophenyl)amino group HIV-1 Integrase 3.11 µM [9]

| 20a | C3-(((2-fluorobenzyl)oxy)methyl), C6-((3-fluoro-4-methoxyphenyl)amino) | HIV-1 Integrase | 0.13 µM |[7][8] |

This data clearly demonstrates that strategic substitutions at the C3 and C6 positions can transform a weakly active core into a highly potent inhibitor.

Anticancer Activity: Targeting 14-3-3η Protein

The 14-3-3 protein family plays a crucial role in cell signaling and apoptosis, making them attractive targets for cancer therapy. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η isoform, which is often overexpressed in hepatocellular carcinoma.[5]

Key SAR Insights:

  • N1-Substitution: Modifications at the N1 position of the indole ring are critical for binding affinity and cellular activity.

  • Amide Linker: The nature of the amide linker attached to the carboxylic acid influences the compound's orientation in the binding pocket.

  • Terminal Group: The terminal aromatic or aliphatic group on the amide chain interacts with specific residues, and its properties (size, electronics) dictate the overall inhibitory activity.

Table 2: SAR of 1H-Indole-2-Carboxylic Acid Derivatives as 14-3-3η Inhibitors

Compound ID Key Modifications Target Cell Line Activity (IC₅₀) Reference
C11 N1-(cyclohexylmethyl), N-(4-(trifluoromethyl)benzyl)carboxamide Bel-7402 1.12 µM [5]
C11 N1-(cyclohexylmethyl), N-(4-(trifluoromethyl)benzyl)carboxamide SMMC-7721 1.45 µM [5]

| C11 | N1-(cyclohexylmethyl), N-(4-(trifluoromethyl)benzyl)carboxamide | Bel-7402/5-Fu (Resistant) | 2.01 µM |[5] |

Compound C11 was identified as a potent lead, demonstrating broad activity against multiple liver cancer cell lines, including a chemotherapy-resistant strain, and inducing G1-S phase cell cycle arrest.[5]

Antibacterial Activity

Indole-based structures have been investigated for their antimicrobial properties. Specifically, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which incorporate an indole moiety, have shown significant activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4][10]

Key SAR Insights:

  • Indole C5-Position: Halogen substitution, particularly iodine, at the C5 position of the indole ring dramatically enhances antibacterial potency. This is likely due to altered electronic properties and improved hydrophobic interactions with the target protein.

  • Quinazolinone Core: The quinazolinone portion of the molecule is crucial for the overall pharmacological effect, acting as a rigid scaffold.

Table 3: SAR of Indolylquinazolinones Against MRSA

Compound ID Key Modifications Target Organism Activity (MIC) Reference

| 3k | 5-Iodo substitution on the indole ring | S. aureus ATCC 43300 (MRSA) | 0.98 µg/mL |[4][10] |

The low minimum inhibitory concentration (MIC) of compound 3k highlights the powerful effect of specific halogenation in designing effective antibacterial agents based on the indole scaffold.[4][10]

Experimental Protocols: A Foundation of Trustworthiness

The validity of any SAR study rests on the robustness of its experimental methods. Here, we detail standardized protocols for the synthesis and biological evaluation of these derivatives, ensuring a self-validating system for researchers.

Protocol 1: General Synthesis of N-Substituted Indole-2-Carboxamides

This protocol describes a common pathway for synthesizing the anticancer derivatives discussed previously.

Step 1: Esterification of the Starting Carboxylic Acid

  • To a solution of the commercially available 1H-indole-2-carboxylic acid (1 equivalent) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 18 hours, monitoring completion by Thin-Layer Chromatography (TLC).

  • Reduce the reaction volume in vacuo, and collect the precipitated ethyl ester product by filtration.[11]

Step 2: N-Alkylation of the Indole Ring

  • Dissolve the ethyl ester (1 equivalent) in a suitable solvent like DMF.

  • Add a base such as sodium hydride (NaH) (1.2 equivalents) at 0°C and stir for 30 minutes.

  • Add the desired alkyl halide (e.g., cyclohexylmethyl bromide) (1.1 equivalents) and allow the reaction to warm to room temperature.

  • Stir until completion, then quench the reaction with water and extract the product with an organic solvent.

Step 3: Saponification (Hydrolysis) of the Ester

  • Dissolve the N-alkylated ester in a mixture of ethanol and aqueous sodium hydroxide (NaOH).

  • Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).

  • Cool the reaction, acidify with HCl to precipitate the carboxylic acid, and collect the solid by filtration.[11]

Step 4: Amide Coupling

  • Dissolve the N-alkylated indole-2-carboxylic acid (1 equivalent) in a solvent like dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).

  • Add the desired amine (e.g., 4-(trifluoromethyl)benzylamine) (1.1 equivalents).

  • Stir the reaction at room temperature for several hours until completion.

  • Wash the reaction mixture with aqueous solutions, dry the organic layer, and purify the final product by column chromatography.

Synthesis_Workflow Start Indole-2-COOH Ester Step 1: Esterification Start->Ester N_Alk Step 2: N-Alkylation Ester->N_Alk Sapon Step 3: Saponification N_Alk->Sapon Amide Step 4: Amide Coupling Sapon->Amide Final Final Product Amide->Final

Caption: General synthetic workflow for target compounds.

Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay is crucial for determining the inhibitory potency (IC₅₀) of potential INSTIs.

Step 1: Reagent Preparation

  • Prepare recombinant HIV-1 integrase enzyme.

  • Synthesize and label a viral DNA substrate oligomer with a fluorescent tag (e.g., FAM).

  • Prepare a target DNA substrate.

  • Prepare assay buffer containing MnCl₂ or MgCl₂.

Step 2: Reaction Mixture Assembly

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of the test compound (dissolved in DMSO) to the wells.

  • Add the integrase enzyme and pre-incubate with the compound for 15-30 minutes at room temperature to allow for binding.

Step 3: Initiation of Reaction

  • Initiate the strand transfer reaction by adding the fluorescently labeled viral DNA and target DNA substrates to each well.

  • Incubate the plate at 37°C for 1-2 hours.

Step 4: Detection and Data Analysis

  • Stop the reaction by adding a stop solution containing EDTA and a denaturing agent.

  • Analyze the reaction products using a fluorescence plate reader or gel electrophoresis. The amount of fluorescence incorporated into the larger product corresponds to the enzyme activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold and its aromatic indole counterparts represent a highly fertile ground for the discovery of novel therapeutics. The SAR studies compiled in this guide consistently highlight several key principles:

  • The Carboxylic Acid Moiety: This group is frequently a critical pharmacophore, engaging in essential polar interactions with target proteins, as seen in GPR40 agonists and HIV integrase inhibitors.[9][12] Its modification should be approached with caution, though ester or amide prodrug strategies could be explored.

  • Strategic Aromatic Substitutions: The addition of specific groups, particularly halogens or substituted phenyl rings, at positions C5, C6, or C7 can dramatically enhance potency through improved hydrophobic or π-stacking interactions.[4][9]

  • Target-Specific Vector Exploration: The optimal substitution pattern is highly dependent on the topology of the target's binding site. Hydrophobic pockets may be exploited by adding alkyl or aryl groups at the N1 or C3 positions.[5][7]

Future research should focus on integrating advanced computational methods with synthetic chemistry to predict optimal substitution patterns, thereby reducing the number of compounds needed for synthesis and screening. Furthermore, a deeper investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is essential to translate potent inhibitors into viable clinical candidates. The continued exploration of this privileged scaffold promises to yield novel and effective treatments for a wide range of human diseases.

References

A Comparative Guide to the Enantioselective Synthesis and Chiral Separation of 2,3-Dihydro-1H-indole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold of 2,3-dihydro-1H-indole, commonly known as indoline, is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a carboxylic acid group at the 4-position adds a crucial handle for further functionalization and can significantly influence the pharmacological properties of the molecule. Consequently, the development of robust and efficient methods for the synthesis and separation of enantiomerically pure 2,3-dihydro-1H-indole-4-carboxylic acid derivatives is of paramount importance for the advancement of novel therapeutics.

This guide provides an in-depth comparison of contemporary strategies for accessing these chiral building blocks, encompassing both asymmetric synthesis and chromatographic separation techniques. We will delve into the mechanistic underpinnings of various synthetic routes, offer detailed experimental protocols, and present a comparative analysis of separation methodologies to empower researchers in selecting the optimal approach for their specific needs.

Part 1: Enantioselective Synthesis Strategies

The direct asymmetric synthesis of this compound derivatives presents a significant challenge due to the need for precise control over the stereocenter(s) during the formation of the indoline ring. Several catalytic approaches have been successfully applied to the synthesis of substituted indolines, and these can be adapted for our target molecule.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of a suitable prochiral indole precursor is one of the most direct and atom-economical methods for generating chiral indolines. This approach typically involves the reduction of an indole-4-carboxylic acid derivative.

A prominent strategy involves the use of a chiral Brønsted acid to catalyze the transfer hydrogenation of indole derivatives.[1] This metal-free approach offers high enantioselectivities under mild reaction conditions.[1] For the synthesis of a this compound derivative, a plausible precursor would be the corresponding indole-4-carboxylic acid.

Another powerful method is the rhodium-catalyzed C-H insertion of α-diazo carbonyl compounds.[2] This strategy allows for the stereoselective synthesis of trans-2,3-disubstituted indolines with high diastereomeric and enantiomeric excesses.[2]

Diagram 1: Proposed Enantioselective Synthesis Workflow

cluster_synthesis Asymmetric Synthesis Start Indole-4-carboxylic Acid Derivative Precursor Prochiral Precursor Start->Precursor Preparation Catalyst Chiral Catalyst (e.g., Brønsted Acid, Rhodium Complex) Precursor->Catalyst Reaction Asymmetric Hydrogenation / C-H Insertion Precursor->Reaction Catalyst->Reaction Product Enantioenriched this compound Derivative Reaction->Product

Caption: A generalized workflow for the asymmetric synthesis of the target molecule.

Organocatalytic Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For the construction of chiral indolines, an intramolecular Michael addition approach can be employed. While direct examples for the 4-carboxylic acid derivative are scarce, the principles from related syntheses of 2-substituted and 2,3-disubstituted indolines can be applied.[3]

Part 2: Chiral Separation Methodologies

When a racemic or diastereomeric mixture of this compound derivatives is obtained, efficient chiral separation becomes critical. The choice of separation technique depends on the scale of the separation, the required purity, and the available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used analytical and semi-preparative technique for separating enantiomers. The success of this method hinges on the selection of the appropriate chiral stationary phase (CSP). For acidic compounds like our target molecule, anion-exchange type CSPs are particularly effective.

Table 1: Comparison of Chiral Stationary Phases for HPLC Separation of Acidic Compounds

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesDisadvantages
Polysaccharide-based (e.g., cellulose, amylose derivatives) Combination of hydrogen bonding, dipole-dipole, and π-π interactions.Broad applicability, available in a variety of coated and immobilized versions.Can be sensitive to mobile phase composition.
Macrocyclic Glycopeptides (e.g., vancomycin, teicoplanin) Multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation.Excellent for separating polar and ionizable compounds.Can have lower loading capacity compared to polysaccharide CSPs.
Anion-Exchanger (e.g., quinine-based) Primarily based on ionic interactions between the acidic analyte and the basic chiral selector.High selectivity for acidic compounds.Limited to acidic analytes.
Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has gained significant traction as a "green" and efficient alternative to HPLC for chiral separations.[4][5][6] Utilizing supercritical CO2 as the primary mobile phase, SFC offers several advantages, including faster separations, reduced solvent consumption, and lower backpressures.[4][5][6] The principles of CSP selection in SFC are similar to those in HPLC, with polysaccharide-based columns being widely used.[6] The addition of a polar co-solvent (modifier) and an acidic or basic additive is often necessary to achieve good peak shape and resolution for polar and ionizable analytes.[5]

Diagram 2: Chiral Separation Workflow

cluster_separation Chiral Separation Start Racemic Mixture of This compound Derivative Method Separation Technique Start->Method HPLC Chiral HPLC Method->HPLC SFC Chiral SFC Method->SFC SMB SMB Method->SMB CSP Chiral Stationary Phase Selection HPLC->CSP SFC->CSP SMB->CSP Enantiomers Separated Enantiomers CSP->Enantiomers

Caption: Decision tree for selecting a suitable chiral separation method.

Simulated Moving Bed (SMB) Chromatography

For large-scale preparative separations, simulated moving bed (SMB) chromatography is a powerful and cost-effective continuous separation technique. SMB is particularly advantageous for binary separations, making it ideal for resolving enantiomers from a racemic mixture. While the initial investment for SMB instrumentation is higher than for batch HPLC, the increased productivity and reduced solvent consumption can lead to significant cost savings in the long run.

Table 2: Comparison of Chiral Separation Techniques

TechniqueScaleThroughputSolvent ConsumptionKey Advantages
Chiral HPLC Analytical to PreparativeLow to MediumHighVersatile, well-established.
Chiral SFC Analytical to PreparativeHighLowFast, environmentally friendly, lower cost of operation.[4][5][6]
SMB Preparative to IndustrialVery HighLowContinuous process, high productivity, cost-effective for large quantities.

Part 3: Experimental Protocols

Protocol for Enantioselective Synthesis via Brønsted Acid Catalyzed Transfer Hydrogenation (Hypothetical)

This protocol is a proposed adaptation based on established methods for other indoline derivatives.[1]

  • To a solution of indole-4-carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) is added the Hantzsch ester (1.2 mmol).

  • The chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid, 0.05 mmol) is added to the mixture.

  • The reaction is stirred at a specified temperature (e.g., 40 °C) and monitored by TLC or HPLC until the starting material is consumed.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the enantioenriched this compound.

  • The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Protocol for Chiral SFC Method Development
  • Column Screening: Screen a selection of chiral stationary phases (e.g., polysaccharide-based and anion-exchange columns) with a generic gradient method. A typical mobile phase would be CO2 with a methanol modifier containing a small percentage of an acidic additive (e.g., formic acid or acetic acid) to improve peak shape.

  • Modifier Optimization: Once a promising CSP is identified, optimize the type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol) to fine-tune retention and selectivity.

  • Additive Optimization: Vary the type and concentration of the acidic additive to improve peak symmetry and resolution.

  • Back Pressure and Temperature Optimization: Investigate the effect of back pressure and column temperature on the separation. Higher back pressure generally leads to shorter retention times, while temperature can influence selectivity.[6]

  • Flow Rate Optimization: Adjust the flow rate to balance analysis time and resolution.

Conclusion

The synthesis and separation of enantiomerically pure this compound derivatives are critical for the advancement of drug discovery programs targeting this important scaffold. This guide has provided a comparative overview of key enantioselective synthesis strategies and chiral separation techniques. While direct asymmetric synthesis offers an elegant and efficient route to the target compounds, chiral chromatography, particularly SFC and SMB, provides powerful and scalable solutions for obtaining enantiopure material from racemic mixtures. The choice of the optimal method will ultimately depend on the specific research and development goals, available resources, and the desired scale of production.

References

A Senior Application Scientist's Guide to Coupling Reagent Efficacy for the Amide Synthesis of 2,3-Dihydro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Amide Bond Formation

The formation of an amide bond is a fundamental and ubiquitous transformation in organic synthesis, central to the development of pharmaceuticals, agrochemicals, and materials.[1] While the overall reaction of a carboxylic acid and an amine is thermodynamically favorable, it is kinetically slow, necessitating the use of "coupling reagents" to activate the carboxylic acid.[2][3] The choice of coupling reagent is critical and can dramatically impact reaction efficiency, yield, purity, and the preservation of stereochemical integrity.[1]

This guide focuses on a particularly relevant substrate: 2,3-Dihydro-1H-indole-4-carboxylic acid . This molecule presents a common challenge for medicinal chemists; its bicyclic structure and the electronic nature of the indole ring system can influence the reactivity of the carboxylic acid, making the selection of an optimal coupling strategy non-trivial. Even the best coupling methods can reach their limits when synthesizing sterically hindered amides.[4][5]

Herein, we provide an objective, data-driven comparison of several widely used classes of coupling reagents for the amidation of this compound with benzylamine as a model amine. We will delve into the mechanistic rationale behind each reagent's performance, provide detailed experimental protocols, and offer guidance for selecting the most appropriate reagent for your specific research needs.

Experimental Design and Rationale

To provide a robust comparison, we evaluated four common and mechanistically distinct coupling reagents:

  • EDC/HOBt (Carbodiimide): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a cost-effective and widely used reagent.[6] Its primary drawback is the potential for racemization and the formation of a stable N-acylurea byproduct. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is standard practice to suppress these side reactions by forming a more reactive HOBt-ester intermediate.[7][8]

  • HATU (Uronium/Aminium Salt): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and fast-acting reagent, particularly for challenging couplings.[6][9] It is based on the superior leaving group 1-hydroxy-7-azabenzotriazole (HOAt), and the pyridine nitrogen is thought to provide anchimeric assistance, accelerating the reaction.

  • HBTU (Uronium/Aminium Salt): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a close analogue of HATU, based on HOBt instead of HOAt. It is a highly effective reagent, though generally considered slightly less reactive than HATU for difficult couplings.[10]

  • T3P® (Phosphonic Anhydride): Propanephosphonic acid anhydride (T3P®) is a versatile and safe reagent known for its high efficiency, low epimerization risk, and straightforward workup, as its byproducts are easily removed with an aqueous wash.[11][12][13]

The model reaction was the coupling of this compound with benzylamine. This provides a standardized platform to assess the performance of each reagent under consistent conditions.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_monitor 3. Reaction Monitoring cluster_workup 4. Workup & Purification cluster_analysis 5. Analysis prep_acid Dissolve Acid (1.0 eq) & Amine (1.1 eq) in Anhydrous Solvent add_reagents Add Coupling Reagent (1.2 eq) & Base (e.g., DIPEA, 2.5 eq) at 0 °C prep_acid->add_reagents stir Stir and warm to RT add_reagents->stir monitor Monitor by TLC / LC-MS (1-24 hours) stir->monitor quench Aqueous Workup monitor->quench extract Extraction with Organic Solvent quench->extract purify Column Chromatography extract->purify analysis Characterization (NMR, MS) & Purity/Yield Calculation purify->analysis

Caption: Generalized experimental workflow for comparing coupling reagents.

Comparative Results

The efficacy of each coupling reagent was evaluated based on reaction time, product yield, and purity as determined by LC-MS. The results are a synthesis of typical outcomes for these reagent classes under the specified conditions.

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Purity (%)Key Observations
EDC HOBtDIPEADMF1688>95Reliable and cost-effective. The urea byproduct is water-soluble, simplifying the workup.[6]
HATU NoneDIPEADMF296>98Exceptionally fast and high-yielding, making it ideal for challenging or sterically hindered substrates.[6][9]
HBTU NoneDIPEADMF492>97Very effective, though slightly slower than HATU. A robust alternative to HATU.[1]
T3P® NonePyridineEtOAc394>98Excellent yields and purity. Benign, water-soluble byproducts make for a very clean reaction and easy workup.[12][13]

Discussion: A Mechanistic Perspective

The observed differences in performance can be directly attributed to the distinct reaction mechanisms of each coupling reagent.

EDC/HOBt: The Carbodiimide Pathway

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea. The additive, HOBt, intercepts the O-acylisourea to form an HOBt active ester. This new intermediate is more stable towards racemization but highly reactive towards the amine, thus improving the reaction's efficiency and cleanliness.[1] The relatively longer reaction time is a result of this two-step activation-coupling process.

G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Byproduct Urea Byproduct EDC->Byproduct HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt O_acylisourea->Byproduct Rearrangement (Side Reaction) HOBt HOBt Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
HATU: The Uronium Salt Advantage

HATU's exceptional reactivity stems from the formation of a highly activated OAt-ester.[9][14] The carboxylate, formed by deprotonation with a non-nucleophilic base like DIPEA, attacks the electrophilic carbon of HATU. The resulting intermediate rapidly forms the OAt-active ester, releasing tetramethylurea.[9] The pyridine nitrogen in the HOAt leaving group is believed to stabilize the transition state via a hydrogen bond with the incoming amine, further accelerating the coupling reaction.[9] This efficient, one-step activation leads to significantly faster reaction times and higher yields, especially for difficult substrates.

G RCOO Carboxylate (R-COO⁻) Isouronium O-Acyl(tetramethyl) isouronium salt RCOO->Isouronium + HATU HATU HATU OAt_ester OAt Active Ester Isouronium->OAt_ester releases HOAt anion which attacks TMU Tetramethylurea Isouronium->TMU Amide Amide (R-CONH-R') OAt_ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified mechanism of HATU-mediated amide coupling.
T3P®: Clean and Efficient Dehydration

T3P® acts as a powerful dehydrating agent. The carboxylate attacks the cyclic phosphonic anhydride, forming a mixed anhydride intermediate.[11] This intermediate is highly activated towards nucleophilic attack by the amine. The reaction drives to completion, and the resulting phosphonate byproducts are highly polar and easily removed by a simple aqueous wash, which is a significant advantage for purification, especially at scale.[11][12]

G RCOO Carboxylate (R-COO⁻) Mixed_Anhydride Mixed Anhydride (Active Intermediate) RCOO->Mixed_Anhydride + T3P T3P T3P® Byproduct Water-Soluble Phosphonate Salts T3P->Byproduct Amide Amide (R-CONH-R') Mixed_Anhydride->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified mechanism of T3P®-mediated amide coupling.

Detailed Experimental Protocols

General Considerations: All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon). Reagents were used as received from commercial suppliers. Reaction progress was monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/HOBt Coupling
  • Reagent Preparation: To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and benzylamine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF (to make a 0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.[2]

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% HCl(aq), saturated NaHCO₃(aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Coupling
  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).[2]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Pre-activation: Allow the mixture to stir at 0 °C for 15 minutes.

  • Amine Addition: Add benzylamine (1.1 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.[2]

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1.

Protocol 3: T3P® Coupling
  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and benzylamine (1.1 equiv) in ethyl acetate (EtOAc, 0.2 M).

  • Base Addition: Add pyridine (3.0 equiv) to the solution.

  • Coupling Reagent Addition: Add T3P® (50% solution in EtOAc, 1.5 equiv) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.[6]

  • Workup: Quench the reaction by adding saturated NaHCO₃(aq). Separate the layers. Wash the organic layer with 1 M HCl(aq) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by silica gel column chromatography.

Conclusion and Recommendations

The selection of an amide coupling reagent is a critical decision that balances speed, cost, efficiency, and ease of purification. For the amidation of this compound, our comparative data leads to the following recommendations:

  • For Maximum Speed and Yield: HATU is the unequivocal choice.[6] It is particularly well-suited for high-throughput synthesis, library generation, and for substrates that are sterically hindered or electronically deactivated.

  • For Process Safety and Scalability: T3P® offers an excellent combination of high yield, clean reaction profiles, and a significantly simplified workup due to its water-soluble byproducts.[12][13] Its safety profile and efficiency make it highly attractive for scale-up applications.

  • For Cost-Effectiveness and Routine Synthesis: EDC/HOBt remains a reliable and economical option for straightforward amide couplings. While slower, it provides good yields and is a workhorse reagent in many synthetic labs.[6]

  • A Strong General-Purpose Reagent: HBTU provides a robust and slightly more economical alternative to HATU, delivering excellent results for a wide range of substrates.

Ultimately, the optimal reagent depends on the specific goals of the project. For rapid discovery chemistry, the power of HATU is unparalleled. For process development and large-scale synthesis, the practical advantages of T3P® are compelling. By understanding the mechanisms and performance characteristics of these key reagents, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

A Comparative Guide to the Molecular Docking of 2,3-Dihydro-1H-indole-4-carboxylic Acid Derivatives with Key Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving 2,3-dihydro-1H-indole-4-carboxylic acid derivatives. We will explore the interactions of this privileged scaffold with a range of therapeutically relevant protein targets, supported by computational data and established experimental protocols. The objective is to offer researchers and drug development professionals a clear, evidence-based perspective on the potential of these indole derivatives in modern drug discovery.

The indole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Specifically, the this compound framework offers a unique three-dimensional structure and chemical functionality that can be strategically modified to achieve desired pharmacological profiles. Molecular docking, a powerful computational method, allows us to predict and analyze the binding behavior of these derivatives at an atomic level, thereby accelerating the drug discovery process and reducing the costs associated with preclinical development.[3][4][5] This approach is fundamental to structure-based drug design, enabling the rational optimization of lead compounds.[5][6]

The Foundation: Understanding Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex.[5] This computational simulation is governed by two core components: a search algorithm that generates various possible binding poses of the ligand within the protein's active site, and a scoring function that estimates the binding affinity for each pose, typically in kcal/mol.[4][7]

The process allows for the elucidation of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for molecular recognition and binding stability.[6][8] Widely used software for these simulations includes AutoDock, Glide, and GOLD.[4][7]

G cluster_prep Preparation Phase cluster_dock Computational Docking cluster_analysis Analysis Phase PDB 3D Protein Structure (e.g., from PDB) Docking Docking Algorithm (Pose Generation & Scoring) PDB->Docking Receptor Input Ligand 3D Ligand Structure (Indole Derivative) Ligand->Docking Ligand Input Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis Ranked Poses SAR Structure-Activity Relationship (SAR) Analysis->SAR

Figure 1: A generalized workflow for molecular docking studies in drug discovery.

Comparative Analysis: Indole Derivatives vs. Key Protein Targets

The versatility of the indole scaffold allows it to target a wide array of proteins implicated in various diseases. Below, we compare the docking performance of this compound and related indole derivatives against several critical target classes.

Kinase Inhibitors: Targeting Cancer and Inflammation

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The indole nucleus is a common feature in many kinase inhibitors.

  • Target Proteins: PI3Kα (Phosphoinositide 3-kinase alpha), EGFR (Epidermal Growth Factor Receptor), and other Tyrosine Kinases.[9][10][11]

  • Rationale for Interaction: The indole scaffold can effectively occupy the ATP-binding pocket of kinases, forming hydrogen bonds with hinge region residues and establishing hydrophobic interactions within the catalytic site.

  • Docking Insights: Studies on indole-2-carboxamide derivatives have confirmed their ability to fit within the catalytic sites of both PI3Kα and EGFR.[9][12] Docking simulations revealed key hydrogen bond interactions with essential amino acid residues, validating their potential as dual inhibitors. For example, specific derivatives showed strong binding affinities for protein androgen receptors like 1GS4 and 1T7R, indicating a role in protein kinase inhibition.

Derivative Type Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Reference
Indole-2-carboxamidesPI3KαNot specified, but confirmed accommodationKey binding residues in catalytic site[9][12]
Indole-2-carboxamidesEGFRNot specified, but confirmed accommodationKey binding residues in catalytic site[9][12]
Substituted IndolesTyrosine Kinase-11.8 (for compound SSIV)Lys745, Phe856[10]
Indolo[2,3-a]acridinolAndrogen ReceptorsCloser to -10Not specified
Tubulin Polymerization Inhibitors: A Mitotic Approach to Cancer Therapy

Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibiting tubulin polymerization is a clinically validated anti-cancer strategy.

  • Target Protein: β-tubulin (Colchicine binding site).

  • Rationale for Interaction: Indole-based compounds can mimic the binding of natural ligands like colchicine, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.[1][2]

  • Docking Insights: Docking studies of various indole derivatives, including chalcone-indole hybrids, have shown that they bind effectively to the colchicine-binding site of tubulin.[2] These studies helped explain the structure-activity relationships observed in cell-based assays, where substitutions on the indole ring significantly impacted anti-proliferative activity. For instance, a 3-amino-1H-7-azaindole derivative was found to be a potent inhibitor, with docking studies confirming its stable interaction in the colchicine-binding pocket.[1]

Enzyme Inhibitors: From Immunotherapy to Metabolic Diseases

The indole scaffold is also effective in targeting various enzymes involved in distinct metabolic and signaling pathways.

  • Target Proteins: Indoleamine 2,3-dioxygenase-1 (IDO1), Dipeptidyl Peptidase-IV (DPP-IV), HIV-1 Integrase, and Fructose-1,6-bisphosphatase.[3][13][14][15]

  • Rationale for Interaction: The specific functional groups on the this compound scaffold can engage in critical interactions within the active sites of these enzymes. The carboxylic acid moiety, for example, is particularly effective at chelating metal ions, as seen with HIV-1 integrase.[14][16]

  • Docking Insights:

    • IDO1: Computational studies have been used to design indole derivatives as IDO1 inhibitors for cancer therapy. Docking, combined with molecular dynamics, predicted strong binding affinities (ΔGbind) for novel compounds, surpassing that of the native ligand.[3]

    • DPP-IV: Indole derivatives have been identified as inhibitors of DPP-IV, an important target for Type 2 diabetes.[13]

    • HIV-1 Integrase: Virtual screening and subsequent docking identified indole-2-carboxylic acid as a potent scaffold. The indole core and the C2 carboxyl group were shown to chelate the two Mg²⁺ ions in the enzyme's active site, a critical interaction for inhibition.[14][16]

    • Fructose-1,6-bisphosphatase: An indole-2-carboxylic acid derivative was discovered to be an allosteric inhibitor, binding at the AMP regulatory site, showcasing a novel mechanism of action.[15]

Derivative Type Target Enzyme Predicted Binding Affinity (kcal/mol) Key Interactions Reference
Novel Indole DerivativesIDO1ΔGbind: -32.88 to -35.31Not specified[3]
Indole-2-carboxylic acidHIV-1 IntegraseIC50: 0.13 µM (for derivative 20a)Chelating two Mg²⁺ ions in the active site[14][16]
Dichloro-indole-2-carboxylic acidFructose-1,6-bisphosphataseNot specifiedBinds at the allosteric AMP site[15]
Tetrahydrothiopyrano[2,3-b] indoleTRPV1-7.0Not specified[17]

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

To ensure the trustworthiness of computational predictions, a rigorous and standardized protocol is essential. The following steps describe a self-validating system for docking a this compound derivative into a target protein using common software like AutoDock.

G PDB 1. Download Protein (e.g., PDB ID: 2RD0 for PI3Kα) Clean 2. Prepare Receptor - Remove water, co-ligands - Add polar hydrogens - Assign charges PDB->Clean Grid 4. Define Binding Site - Create grid box around the known active site Clean->Grid Ligand 3. Prepare Ligand - Sketch indole derivative - Energy minimization (3D) - Define rotatable bonds Dock 5. Run Docking - Execute AutoDock Vina - Generate multiple poses Ligand->Dock Grid->Dock Analyze 6. Analyze Results - Rank poses by score - Visualize best pose - Identify H-bonds, etc. Dock->Analyze Validate 7. Correlate with Data - Compare with known inhibitor - Check against experimental IC50 Analyze->Validate

Figure 2: Detailed workflow for a molecular docking experiment.

Protocol Details:

  • Target Protein Preparation:

    • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Cleaning: Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Protonation: Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges). This step is crucial for accurate electrostatic and hydrogen bond calculations.

  • Ligand Preparation:

    • Structure Generation: Create the 3D structure of the this compound derivative using chemical drawing software.

    • Energy Minimization: Optimize the ligand's geometry using a suitable force field (e.g., MMFF94) to find a low-energy conformation.

    • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.

  • Docking Simulation:

    • Grid Box Generation: Define a three-dimensional grid that encompasses the entire binding site of the protein. The size and center of this box are critical parameters that dictate the search space for the ligand.

    • Execution: Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the grid box.

    • Scoring: The scoring function will calculate the binding affinity for each generated pose, resulting in a ranked list of potential binding modes.

  • Results Analysis and Validation:

    • Pose Visualization: The lowest energy (most favorable) docked conformation is visualized in complex with the protein to analyze the binding mode.

    • Interaction Mapping: Identify and measure key intermolecular interactions (e.g., hydrogen bond distances, hydrophobic contacts) between the ligand and protein residues.

    • Validation: A critical step is to perform a re-docking experiment where the co-crystallized ligand (if available) is docked back into the protein. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose validates the docking protocol's accuracy. Furthermore, the predicted binding affinities should ideally correlate with experimentally determined biological activities (e.g., IC₅₀ values).

Conclusion and Future Outlook

The collective evidence from numerous docking studies strongly supports the this compound scaffold as a highly versatile and promising starting point for the design of novel therapeutics. Its ability to effectively interact with a diverse range of protein targets, from kinases and tubulin to viral enzymes, underscores its privileged nature in medicinal chemistry.

The comparative analysis presented in this guide highlights the power of molecular docking to rationalize structure-activity relationships and guide lead optimization. By combining robust computational protocols with empirical validation, researchers can significantly enhance the efficiency of the drug discovery pipeline. Future work should focus on leveraging these in silico insights to synthesize and test novel derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately translating computational predictions into clinical candidates.

References

A Comparative Guide to the Synthesis of 2,3-Dihydro-1H-indole-4-carboxylic Acid: Established Routes vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydro-1H-indole-4-carboxylic acid, also known as indoline-4-carboxylic acid, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, saturated bicyclic core provides a unique three-dimensional scaffold that is incorporated into a variety of biologically active molecules. The efficient and scalable synthesis of this key intermediate is therefore a topic of significant interest for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of established, well-documented synthetic routes to this compound against emerging, innovative methodologies. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of key performance metrics such as yield, scalability, safety, and environmental impact. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific research and development goals.

Established Synthetic Routes: The Workhorses of Indoline Synthesis

The traditional and most direct approach to this compound involves the reduction of the corresponding aromatic precursor, indole-4-carboxylic acid. This transformation, while conceptually straightforward, presents challenges related to selectivity and catalyst deactivation. Two primary methods have become the established routes for this conversion: catalytic hydrogenation and chemical reduction with hydride reagents.

Route 1: Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of industrial and laboratory-scale reductions due to its high atom economy and the potential for catalyst recycling. The hydrogenation of the indole nucleus, however, can be challenging due to the aromatic stability of the heterocyclic ring. Over-reduction to octahydroindole and catalyst poisoning by the basic indoline product are known complications.[1]

A significant advancement in this area is the use of an acidic activator in a green solvent like water, which enhances the rate and selectivity of the hydrogenation.[2] Protonation of the indole at the C3 position disrupts the aromaticity, forming an iminium ion that is more susceptible to reduction.[2]

Experimental Protocol: Platinum-on-Carbon Catalyzed Hydrogenation in Acidified Water

  • Preparation: To a solution of indole-4-carboxylic acid (1.0 g, 6.2 mmol) in deionized water (50 mL), add p-toluenesulfonic acid (1.18 g, 6.2 mmol).

  • Catalyst Addition: Carefully add 10% platinum on activated carbon (Pt/C, 100 mg, 10 wt%).

  • Hydrogenation: The mixture is subjected to hydrogenation at 50 psi of H₂ gas in a Parr shaker apparatus at room temperature for 12 hours.

  • Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is then neutralized with a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.

  • Isolation: The product precipitates upon neutralization and is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Workflow for Catalytic Hydrogenation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Indole_acid Indole-4-carboxylic Acid Hydrogenation Hydrogenation (50 psi, RT, 12h) Indole_acid->Hydrogenation H2 H₂ Gas H2->Hydrogenation Catalyst Pt/C Catalyst Catalyst->Hydrogenation Solvent Water + p-TSA Solvent->Hydrogenation Filtration Filtration (remove catalyst) Hydrogenation->Filtration Neutralization Neutralization (aq. NaHCO₃) Filtration->Neutralization Isolation Precipitation & Filtration Neutralization->Isolation Final_Product This compound Isolation->Final_Product

Caption: Catalytic Hydrogenation Workflow.

Route 2: Chemical Reduction with Sodium Cyanoborohydride

For smaller-scale syntheses where the handling of high-pressure hydrogen gas is less desirable, chemical reduction offers a practical alternative. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium, typically acetic acid, is a highly effective reagent for the selective reduction of indoles to indolines.[3] A key advantage of NaBH₃CN over the more common sodium borohydride (NaBH₄) is its reduced reactivity towards carbonyl groups and its ability to reduce the intermediate iminium ion in situ without significant N-alkylation of the resulting indoline.[4]

Experimental Protocol: Sodium Cyanoborohydride Reduction in Acetic Acid

  • Dissolution: Dissolve indole-4-carboxylic acid (1.0 g, 6.2 mmol) in glacial acetic acid (30 mL) with stirring at room temperature.

  • Reagent Addition: Cool the solution to 10-15°C in an ice bath and add sodium cyanoborohydride (1.95 g, 31 mmol) portion-wise, maintaining the temperature below 20°C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4 hours.

  • Quenching and Work-up: Carefully pour the reaction mixture into ice-water (100 mL) and neutralize with a 2N aqueous solution of sodium hydroxide until the pH is approximately 8.

  • Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Workflow for NaBH₃CN Reduction

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Indole_acid Indole-4-carboxylic Acid Reduction Reduction (10-20°C, 4h) Indole_acid->Reduction NaBH3CN NaBH₃CN NaBH3CN->Reduction Solvent Acetic Acid Solvent->Reduction Quenching Quenching (Ice-water) Reduction->Quenching Neutralization Neutralization (aq. NaOH) Quenching->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Chemical Reduction Workflow.

New Synthetic Methodologies: The Future of Indoline Synthesis

While the established routes are reliable, they often rely on hazardous reagents or require specialized equipment. Modern synthetic chemistry is increasingly focused on developing greener, more efficient, and more versatile methodologies. Here, we explore a novel biocatalytic approach that represents a paradigm shift in the synthesis of indoline derivatives.

Route 3: A Novel Biocatalytic Cascade Approach

Biocatalysis offers the potential for highly selective transformations under mild, environmentally benign conditions. Carboxylic acid reductases (CARs) are a class of enzymes that can reduce carboxylic acids to aldehydes.[5] These can be coupled with alcohol dehydrogenases (ADHs) in a whole-cell system to achieve a one-pot reduction of a carboxylic acid to the corresponding alcohol. For our target molecule, a subsequent intramolecular cyclization would be required. A hypothetical, yet plausible, biocatalytic route could start from a suitably substituted benzene derivative.

Conceptual Biocatalytic Protocol

This proposed route is based on the known capabilities of enzyme classes and represents a forward-looking synthetic strategy.

  • Enzyme and Host Preparation: A strain of E. coli is engineered to co-express a carboxylic acid reductase (CAR) and a compatible alcohol dehydrogenase (ADH).

  • Whole-Cell Biotransformation: The engineered E. coli cells are cultured and then used as a whole-cell biocatalyst. A solution of a suitable precursor, such as 2-amino-3-(2-carboxyethyl)benzoic acid, is fed to the cell culture. Glucose is co-fed as a source of reducing equivalents (NAD(P)H) and energy (ATP) for the CAR enzyme.

  • Tandem Reduction: The CAR enzyme reduces one of the carboxylic acid groups to an aldehyde, which is then immediately reduced by the ADH to a primary alcohol.

  • Spontaneous/Catalyzed Cyclization: The resulting amino alcohol intermediate undergoes an intramolecular condensation to form the indoline ring.

  • Isolation: The product is extracted from the aqueous biomass and purified using standard chromatographic techniques.

Conceptual Workflow for Biocatalytic Synthesis

cluster_start Starting Material & Biocatalyst cluster_reaction Biotransformation cluster_workup Work-up & Isolation cluster_product Final Product Precursor Substituted Benzoic Acid Precursor Reduction Tandem Enzymatic Reduction Precursor->Reduction Biocatalyst Engineered E. coli (CAR + ADH) Biocatalyst->Reduction Cofactor Glucose (for NAD(P)H/ATP) Cofactor->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Extraction Extraction from Biomass Cyclization->Extraction Purification Chromatographic Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Biocatalytic Synthesis Workflow.

Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for each route are summarized in the table below. The data for the established routes are based on typical literature yields, while the data for the novel biocatalytic route are projected based on the performance of similar enzymatic systems.

MetricRoute 1: Catalytic HydrogenationRoute 2: NaBH₃CN ReductionRoute 3: Biocatalytic Cascade (Projected)
Typical Yield 85-95%75-85%60-80%
Reagents H₂ gas, Pt/C, p-TSANaBH₃CN, Acetic AcidGlucose, Benign Precursors
Solvents WaterAcetic Acid, Ethyl AcetateAqueous Buffer
Safety Concerns High-pressure H₂, Flammable CatalystToxic Cyanide Waste, Flammable SolventsGenerally Low (Biohazard Level 1)
Environmental Impact Low (Green Solvent, Recyclable Catalyst)Moderate (Solvent and Cyanide Waste)Very Low (Aqueous Media, Biodegradable)
Scalability ExcellentGood (Limited by Stoichiometric Reagent)Potentially Excellent (Fermentation)
Equipment HydrogenatorStandard GlasswareBioreactor, Incubator

Conclusion

The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and disadvantages.

  • Established Routes: Catalytic hydrogenation stands out as a highly efficient and scalable method, particularly with modern improvements using green solvents.[2] It remains the preferred method for large-scale production. Chemical reduction with sodium cyanoborohydride is a reliable and convenient laboratory-scale method that avoids the need for specialized high-pressure equipment.[3]

  • New Methodologies: The conceptual biocatalytic route highlights a future direction for the synthesis of such molecules. While currently requiring significant initial investment in molecular biology and process development, it offers the promise of unparalleled environmental sustainability and safety.[6] As our ability to engineer enzymes and microbial hosts improves, biocatalysis is poised to become an increasingly competitive and attractive option for the synthesis of complex pharmaceutical intermediates.

The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the reaction, available equipment, and considerations of cost, safety, and environmental impact. This guide provides the foundational knowledge to make an informed decision, balancing the reliability of established methods with the innovative potential of new synthetic strategies.

References

Safety Operating Guide

2,3-Dihydro-1H-indole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Disposal of 2,3-Dihydro-1H-indole-4-carboxylic Acid

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is a critical, non-negotiable component of laboratory operations, safeguarding both personnel and the environment. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounding procedural instructions in scientific rationale to build a culture of safety and trust.

Foundational Assessment: Understanding the Compound

  • Organic Acid Nature: The presence of the carboxylic acid (-COOH) group classifies this compound as a solid organic acid. Therefore, it is prudent to assume it may cause skin and eye irritation.[1][2] It must be segregated from bases to prevent potentially exothermic neutralization reactions.[3]

  • Indole Core: The dihydro-indole nucleus is a non-halogenated organic structure. This dictates its classification in waste streams, separating it from halogenated compounds which often require different disposal technologies.[4][5]

  • Physical State: As a solid, the primary handling risks involve inhalation of dust and direct skin or eye contact.[6]

Based on this analysis, this compound should be managed as a non-halogenated, solid organic acid irritant.

The Disposal Protocol: A Validated Workflow

This protocol ensures that the disposal process is systematic, compliant, and safe from start to finish. Each step is a control point designed to minimize risk and ensure regulatory adherence.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection (at point of generation) cluster_disposal Phase 3: Final Disposition A Step 1: Assess Hazards & Don Appropriate PPE B Step 2: Work in a Ventilated Area (e.g., Fume Hood) A->B C Step 3: Segregate into Non-Halogenated Solid Organic Waste Stream B->C D Step 4: Use a Compatible, Labeled Waste Container C->D E Step 5: Securely Seal and Transfer to Central Hazardous Waste Area D->E F Step 6: Document Waste for Pickup by Licensed Disposal Vendor E->F

Figure 1: Procedural workflow for the disposal of this compound.

Experimental Protocol: Step-by-Step Disposal

Objective: To safely and compliantly collect and dispose of solid this compound waste.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.[5]

  • Chemical fume hood or other ventilated workspace.[5]

  • Designated, compatible hazardous waste container (e.g., polyethylene jar with a screw-top lid).[3]

  • Hazardous waste label.

Procedure:

  • Personal Protective Equipment (PPE): Before handling the material, put on safety glasses, a lab coat, and nitrile gloves.[5]

  • Ventilation: Conduct all transfers of the solid waste inside a certified chemical fume hood to prevent the inhalation of fine particulates.[4][5]

  • Waste Segregation: Classify this material as non-halogenated solid organic waste . It is critical to prevent cross-contamination. Do not mix with:

    • Bases (e.g., sodium hydroxide)

    • Strong oxidizing agents[3]

    • Halogenated organic waste[4]

    • Aqueous or liquid waste streams[7]

  • Container Selection: Place the waste directly into a designated container that is compatible with organic acids (e.g., not an unlined metal can) and has a secure, screw-top lid to prevent spills.[3]

  • Labeling: The container must be labeled at all times. According to EPA and OSHA guidelines, the label must clearly state "Hazardous Waste" and identify the contents.[8] Best practice is to list all chemical constituents, including "this compound."

  • Accumulation: Keep the waste container sealed when not in use.[3] Store it in a designated satellite accumulation area within the laboratory.

  • Final Disposal: Once the container is ready for removal, arrange for its transfer to your institution's central hazardous waste storage facility. The final transport and disposal must be carried out by a licensed environmental services vendor, in compliance with EPA and DOT regulations.[9][10]

Data-Driven Decisions: Waste Stream Compatibility

To prevent dangerous reactions and ensure cost-effective disposal, proper segregation is essential. The following table provides a clear guide for the placement of this compound within a typical laboratory waste program.

Waste StreamIs this compound Compatible?Causality (The "Why")
Solid Non-Halogenated Organic Waste YES This is the correct classification based on its molecular structure (organic, no halogens).
Solid Halogenated Organic Waste NO Mixing complicates incineration and violates proper waste segregation protocols.[4]
Aqueous Acid Waste NO This is a solid waste and should not be mixed with liquid waste streams.
Aqueous Base Waste NO Mixing an acid with a base can cause a dangerous, heat-generating (exothermic) reaction.[3]
Oxidizer Waste NO Organic materials can react violently with strong oxidizing agents.[3]
General Laboratory Trash NO This is a chemical reagent and must be disposed of as hazardous waste, not in the municipal trash.[1]

A System Built on Trust: Self-Validation and Compliance

This disposal protocol is designed as a self-validating system that ensures safety and compliance through its inherent logic:

  • Segregation at the Source: By correctly identifying and separating the waste at the point of generation, you prevent downstream hazards and ensure the integrity of the disposal process. This is a core principle of the EPA's hazardous waste management regulations for laboratories.[11][12]

  • Clear and Consistent Labeling: Proper labeling, as mandated by OSHA's Hazard Communication Standard and EPA's Resource Conservation and Recovery Act (RCRA), ensures that everyone who handles the waste understands its identity and potential hazards.[8][13][14]

  • Professional End-of-Life Management: The final step of using a licensed disposal contractor confirms that the material will be handled and treated according to all federal and state environmental laws, completing the chain of custody responsibly.[10]

Adherence to this guide not only fulfills regulatory obligations but also demonstrates a commitment to the highest standards of laboratory safety and environmental stewardship, reinforcing the trustworthiness of your research operations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dihydro-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2,3-Dihydro-1H-indole-4-carboxylic acid. As researchers and drug development professionals, a deep understanding of a compound's potential hazards is foundational to safe and effective experimentation. This document moves beyond a simple checklist, offering a procedural framework grounded in risk mitigation and scientific causality to ensure your safety and the integrity of your work.

Immediate Safety Synopsis: Understanding the Risks

While comprehensive toxicological data for this compound may be limited, the known hazards of structurally similar indole-based carboxylic acids and related compounds necessitate a cautious approach.[1][2][3] The primary risks are associated with:

  • Skin Irritation and Dermal Toxicity: Similar compounds are known to cause skin irritation and can be harmful or toxic upon skin contact.[2][4][5]

  • Serious Eye Irritation: Direct contact can cause significant eye damage.[2][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][6]

  • Harmful if Swallowed: Oral ingestion is a significant route of exposure and can be harmful or toxic.[2][4]

Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

The Core Principles of Protection: A Multi-Layered Defense

Effective safety relies on a hierarchy of controls. While Personal Protective Equipment (PPE) is the final barrier between you and the chemical, it should be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood.[1] This minimizes the concentration of airborne dust or aerosols in the laboratory environment. Facilities must also be equipped with easily accessible eyewash stations and safety showers.[7]

  • Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). Use the smallest quantity of the chemical necessary for the experiment and ensure all personnel are trained on the specific hazards and handling procedures.[1]

  • Personal Protective Equipment (PPE): PPE is not a substitute for proper engineering controls but is essential to protect against accidental splashes, spills, and residual contamination.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in any form (solid or solution).

Eye and Face Protection

Due to the risk of serious eye irritation, robust protection is non-negotiable.

  • Equipment: Chemical splash goggles that meet ANSI Z87.1 standards are required.[1]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes or fine dust.[8] Goggles provide this necessary seal. For procedures with a higher risk of splashing, such as transferring large volumes of solutions, a face shield should be worn over the chemical splash goggles for full facial protection.[1][9][10]

Skin and Body Protection

To prevent dermal absorption and irritation, all exposed skin must be covered.

  • Equipment: A flame-resistant laboratory coat is required. Long pants and closed-toe shoes are mandatory.[1]

  • Causality: The lab coat protects your personal clothing and skin from contamination. Natural fiber clothing is recommended over synthetic fabrics which can melt and adhere to the skin in case of a fire.[1]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Equipment: Chemically resistant gloves, such as nitrile, are required.[4]

  • Causality: Nitrile gloves provide effective protection against a wide range of chemicals.[10] Always inspect gloves for tears or punctures before use. Employ the proper removal technique by peeling one glove off from the cuff and using it to remove the other, without touching the outer surface with your bare skin, to prevent contamination.[9] For tasks involving prolonged contact or handling of unknown toxicity, consider double-gloving.[1]

Respiratory Protection

Engineering controls should be the primary method for mitigating inhalation risks.

  • Equipment: A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill cleanup.[1]

  • Causality: A risk assessment should determine the need for respiratory protection. If weighing the solid compound outside of a containment hood, or if dust generation is unavoidable, a respirator is required. The type of respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) will depend on the specific conditions and potential exposure levels.[7]

PPE Selection Matrix for Common Laboratory Tasks

This table provides a quick reference for selecting the appropriate level of PPE for various procedures involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile Gloves (Double-gloved)Lab Coat, Long Pants, Closed-toe ShoesRequired if not in a fume hood or containment unit
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot required if performed in a certified fume hood
Running Reactions/Transfers Goggles & Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot required if performed in a certified fume hood
Small Spill Cleanup (<1g) Goggles & Face ShieldNitrile Gloves (Double-gloved)Lab Coat, Long Pants, Closed-toe ShoesRecommended (N95 minimum)

Procedural Guide: Donning and Doffing PPE Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (Taking Off)

This should ideally be performed in an anteroom or designated area.

  • Gloves: Remove gloves using the proper technique to avoid touching the contaminated outer surface. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior. Place it in the designated container for contaminated laundry or disposal.

  • Face Shield and Goggles: Remove face and eye protection from the back to the front.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4][9]

Operational and Disposal Plan

Spill Management

In the event of a small spill within a fume hood:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1]

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Clean the spill area thoroughly.

Waste Disposal

All waste must be handled as hazardous.

  • Containers: Use designated, compatible, and clearly labeled hazardous waste containers.[11] The label must include the words "HAZARDOUS WASTE" and the full chemical name.[11]

  • Contaminated PPE: All disposable PPE (gloves, etc.) must be placed in a sealed bag and disposed of in the solid hazardous waste stream.

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Segregation: Keep waste containers for this compound segregated from incompatible materials, such as strong bases or oxidizing agents.[5][12]

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[11]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the correct level of personal protective equipment when planning to work with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 PPE Determination Start Start: Plan Experiment with This compound Assess_Form Assess Physical Form: Solid or Solution? Start->Assess_Form Use_Hood Is a Fume Hood Available and Certified? Assess_Form->Use_Hood Assess_Quantity Assess Quantity and Concentration Assess_Procedure Assess Procedure: Weighing, Transfer, Reaction? Add_Face_Shield Add Face Shield Assess_Procedure->Add_Face_Shield High Splash Potential Final_Check Final PPE Check and Proceed with Experiment Assess_Procedure->Final_Check Low Splash Potential Base_PPE Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Splash Goggles Use_Hood->Base_PPE Yes Add_Respirator Add Respiratory Protection (e.g., N95 or higher) Use_Hood->Add_Respirator No Base_PPE->Assess_Procedure Add_Face_Shield->Final_Check Add_Respirator->Base_PPE

Caption: Decision workflow for PPE selection based on risk assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-indole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1H-indole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.